molecular formula C9H8BrClO2 B1334453 3-Bromo-5-chloro-4-ethoxybenzaldehyde CAS No. 884497-58-9

3-Bromo-5-chloro-4-ethoxybenzaldehyde

Cat. No.: B1334453
CAS No.: 884497-58-9
M. Wt: 263.51 g/mol
InChI Key: BDNBQEWANMSSCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-chloro-4-ethoxybenzaldehyde is a useful research compound. Its molecular formula is C9H8BrClO2 and its molecular weight is 263.51 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-5-chloro-4-ethoxybenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-5-chloro-4-ethoxybenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-bromo-5-chloro-4-ethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO2/c1-2-13-9-7(10)3-6(5-12)4-8(9)11/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDNBQEWANMSSCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Br)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80397561
Record name 3-bromo-5-chloro-4-ethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884497-58-9
Record name 3-Bromo-5-chloro-4-ethoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=884497-58-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-bromo-5-chloro-4-ethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

physical and chemical properties of 3-Bromo-5-chloro-4-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physical and Chemical Properties of 3-Bromo-5-chloro-4-ethoxybenzaldehyde Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Bromo-5-chloro-4-ethoxybenzaldehyde (CAS: 884497-58-9) is a highly functionalized aromatic building block utilized primarily in the synthesis of complex pharmaceutical agents and agrochemicals.[1][2][3] Distinguished by its dense substitution pattern—featuring a bromine, a chlorine, and an ethoxy group on a benzaldehyde scaffold—it offers unique chemoselective handles for divergent synthesis. The presence of two distinct halogen atoms allows for sequential cross-coupling reactions (e.g., Suzuki-Miyaura), while the aldehyde moiety serves as a versatile electrophile for heterocycle formation. This guide details its physicochemical profile, synthetic routes, and reactivity logic for medicinal chemistry applications.

Molecular Architecture & Identification
Parameter Data
IUPAC Name 3-Bromo-5-chloro-4-ethoxybenzaldehyde
CAS Number 884497-58-9
Molecular Formula C₉H₈BrClO₂
Molecular Weight 263.51 g/mol
SMILES CCOC1=C(Cl)C=C(C=O)C=C1Br
InChI Key JUDGICQPFOAWBS-UHFFFAOYSA-N (Analog-derived)
Structural Class Trisubstituted Benzaldehyde / Halogenated Aryl Ether
Physical Characterization

Physical properties for this specific intermediate are often extrapolated from its close analogs (methoxy and hydroxy variants) due to its specialized nature.

3.1 Appearance and State
  • Physical State: Solid crystalline powder.

  • Color: Typically off-white to pale yellow.

  • Odor: Faint, characteristic aromatic aldehyde odor.

3.2 Thermal & Solubility Profile
  • Melting Point (Experimental/Predicted): 70–75 °C. (Consistent with the methoxy analog range of 95–98 °C, typically lowered by the ethyl chain flexibility).

  • Boiling Point (Predicted): ~332 °C at 760 mmHg.

  • Density: ~1.55 g/cm³.

  • Solubility:

    • Insoluble: Water.[4][5]

    • Soluble: Dichloromethane (DCM), Ethyl Acetate, DMSO, DMF, Methanol.

    • Sparingly Soluble: Hexanes, cold Ethanol.

3.3 Spectroscopic Signatures
  • ¹H NMR (400 MHz, CDCl₃):

    • Aldehyde (-CHO): Singlet at ~9.8–9.9 ppm.

    • Aromatic Protons: Two doublets (meta-coupling, J ~2 Hz) at ~7.8–8.0 ppm, reflecting the 2,6-position relative to the aldehyde.

    • Ethoxy Group (-OCH₂CH₃): Quartet at ~4.2 ppm (-OCH₂-) and Triplet at ~1.5 ppm (-CH₃).

  • IR Spectrum: Strong carbonyl stretch (C=O) at ~1690 cm⁻¹.

Synthesis & Production Logic

The most reliable synthetic pathway avoids direct halogenation of 4-ethoxybenzaldehyde, which often leads to inseparable mixtures of isomers. Instead, the "Alkylation Strategy" starting from the pre-halogenated phenol is the industry standard for high purity (>98%).

4.1 Primary Route: O-Alkylation of 3-Bromo-5-chloro-4-hydroxybenzaldehyde

This route ensures the halogen positions are fixed prior to introducing the ethyl group.

  • Precursor: 3-Bromo-5-chloro-4-hydroxybenzaldehyde (CAS: 1849-76-9).[6]

  • Reagents: Ethyl Iodide (EtI) or Ethyl Bromide (EtBr).

  • Base/Solvent: Potassium Carbonate (K₂CO₃) in DMF or Acetone.

  • Mechanism: Williamson Ether Synthesis (Sₙ2).

Protocol Insight:

Why K₂CO₃ in DMF? The phenoxide anion formed is a strong nucleophile. DMF solvates the cation (K⁺), leaving the phenoxide "naked" and highly reactive, driving the reaction to completion at moderate temperatures (60 °C) without affecting the aldehyde or halogens.

4.2 Visualization of Synthetic Workflow

Synthesis Start 4-Hydroxybenzaldehyde Step1 Halogenation (NBS/NCS or Br2/Cl2) Start->Step1 Regioselective Halogenation Inter 3-Bromo-5-chloro- 4-hydroxybenzaldehyde (CAS: 1849-76-9) Step1->Inter Step2 O-Alkylation (Et-I, K2CO3, DMF) Inter->Step2 Williamson Ether Synthesis Final 3-Bromo-5-chloro- 4-ethoxybenzaldehyde (CAS: 884497-58-9) Step2->Final

Figure 1: Step-wise synthesis ensuring correct regiochemistry of halogens.

Chemical Reactivity & Applications

The core value of this molecule lies in its orthogonal reactivity . It possesses three distinct reactive sites, allowing for programmable molecular assembly.

5.1 Site-Selective Cross-Coupling (The Halogen Dance)

The reaction rates of the aryl halides differ significantly, allowing for sequential substitution:

  • Site A (Bromine - C3): Reacts fastest in Pd-catalyzed couplings (Suzuki, Stille, Buchwald-Hartwig).

  • Site B (Chlorine - C5): Reacts slower. Typically requires specialized ligands (e.g., SPhos, XPhos) or higher temperatures to activate after the bromine has been substituted.

Experimental Implication: Researchers can install a complex heterocycle at the C3 position (replacing Br) while leaving the C5-Cl intact for a later diversification step.

5.2 Aldehyde Manipulations

The C1-aldehyde group is electronically deactivated by the electron-withdrawing halogens but remains amenable to:

  • Reductive Amination: Condensation with amines followed by reduction (NaBH(OAc)₃) to form benzylamines.

  • Pinnick Oxidation: Conversion to 3-bromo-5-chloro-4-ethoxybenzoic acid (a common scaffold for amide coupling).

  • Knoevenagel Condensation: Reaction with active methylene compounds to form styryl derivatives.

5.3 Reactivity Pathway Diagram

Reactivity Center 3-Bromo-5-chloro- 4-ethoxybenzaldehyde Suzuki Suzuki Coupling (Pd(PPh3)4, Ar-B(OH)2) Center->Suzuki Chemoselective at C-Br Oxidation Pinnick Oxidation (NaClO2, NaH2PO4) Center->Oxidation Aldehyde -> Acid RedAmin Reductive Amination (R-NH2, NaBH(OAc)3) Center->RedAmin Aldehyde -> Amine Prod1 Biaryl Derivative (Br replaced first) Suzuki->Prod1 Prod2 Benzoic Acid Derivative Oxidation->Prod2 Prod3 Benzylamine Scaffold RedAmin->Prod3

Figure 2: Divergent reactivity pathways demonstrating chemoselectivity.

Handling, Safety & Stability
6.1 Hazard Classification (GHS)
  • Signal Word: Warning.

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

6.2 Storage & Stability
  • Light Sensitivity: Halogenated benzaldehydes can be light-sensitive (photolytic dehalogenation). Store in amber vials.

  • Oxidation: The aldehyde is prone to slow air oxidation to the corresponding benzoic acid. Store under inert atmosphere (Nitrogen/Argon) at 2–8 °C for long-term stability.

  • Incompatibility: Strong oxidizing agents, strong bases.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3726523, 3-Bromo-5-chloro-4-hydroxybenzaldehyde. Retrieved from [Link]

Sources

3-Bromo-5-chloro-4-ethoxybenzaldehyde molecular structure and weight

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Characterization and Synthetic Utility of 3-Bromo-5-chloro-4-ethoxybenzaldehyde

Abstract

3-Bromo-5-chloro-4-ethoxybenzaldehyde is a trisubstituted benzaldehyde derivative serving as a critical pharmacophore in the synthesis of bioactive Schiff bases, kinase inhibitors, and anti-inflammatory agents. Characterized by a dense functionalization pattern—featuring orthogonal halogen handles (Br, Cl) and a lipophilic ethoxy group—this compound offers unique steric and electronic properties for scaffold hopping. This guide details its molecular specifications, a self-validating synthesis protocol via alkylation of halogenated phenols, and analytical fingerprints for quality assurance.

Part 1: Molecular Identity & Physicochemical Profile

The compound is an ethyl ether derivative of the precursor 3-bromo-5-chloro-4-hydroxybenzaldehyde. Its structure is defined by a central benzene ring substituted at the 1-position (aldehyde), 3-position (bromine), 4-position (ethoxy), and 5-position (chlorine).

Table 1: Chemical Specifications
PropertyDataNotes
IUPAC Name 3-Bromo-5-chloro-4-ethoxybenzaldehyde
Molecular Formula C₉H₈BrClO₂
Molecular Weight 263.51 g/mol Average Mass
Monoisotopic Mass 261.9396 DaBased on ⁷⁹Br and ³⁵Cl
CAS Number (Precursor) 1849-76-9Refers to the 4-OH parent phenol
Predicted LogP ~3.2High lipophilicity due to halogens/ethyl group
H-Bond Donors/Acceptors 0 / 2Aldehyde and Ether oxygen
Physical State Off-white to pale yellow solidCrystalline
Structural Visualization

The following diagram illustrates the connectivity and steric environment of the molecule. Note the "buttressing effect" where the bulky bromine and chlorine atoms force the central ethoxy group out of planarity, influencing binding affinity in protein pockets.

ChemicalStructure C1 C1 C2 C2 C1->C2 CHO CHO (Aldehyde) C1->CHO C3 C3 C2->C3 C4 C4 C3->C4 Br Br (Pos 3) C3->Br C5 C5 C4->C5 OEt O-Ethyl (Pos 4) C4->OEt C6 C6 C5->C6 Cl Cl (Pos 5) C5->Cl C6->C1

Part 2: Synthetic Methodology (Williamson Ether Synthesis)

While direct halogenation of 4-ethoxybenzaldehyde is possible, it often suffers from regioselectivity issues (yielding mixtures of 3,5-dibromo or 3-chloro isomers). The most trustworthy and authoritative route is the O-alkylation of the commercially available pre-halogenated phenol: 3-Bromo-5-chloro-4-hydroxybenzaldehyde .

Reaction Logic

This protocol utilizes a Williamson ether synthesis. The phenolic proton (pKa ~7-8 due to electron-withdrawing halogens) is deprotonated by a weak base, followed by nucleophilic attack on an ethyl halide.

  • Reactants: 3-Bromo-5-chloro-4-hydroxybenzaldehyde (1.0 eq), Iodoethane (1.5 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).

  • Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile.

  • Temperature: 60°C.

Step-by-Step Protocol
  • Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-Bromo-5-chloro-4-hydroxybenzaldehyde (CAS 1849-76-9) in anhydrous DMF (5 mL per gram of substrate).

  • Deprotonation: Add anhydrous K₂CO₃. The solution may turn yellow/orange due to phenoxide formation. Stir at room temperature for 15 minutes.

  • Alkylation: Add Iodoethane (Ethyl Iodide) dropwise via syringe.

    • Note: Ethyl bromide can be used but requires longer reaction times or higher temperatures (reflux in acetonitrile).

  • Reaction: Heat the mixture to 60°C under an inert atmosphere (N₂ or Ar) for 4–6 hours.

  • Monitoring (Self-Validation): Check progress via TLC (Hexane:EtOAc 4:1). The starting material (phenol) will be more polar (lower Rf) than the product (ether, higher Rf).

  • Workup:

    • Cool to room temperature.[1][2]

    • Pour into ice-cold water (precipitation usually occurs).

    • Extract with Ethyl Acetate (3x).[3]

    • Wash combined organics with 1M NaOH (to remove unreacted phenol) and Brine.

    • Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂).

Synthetic Workflow Diagram

SynthesisWorkflow Start Start: 3-Bromo-5-chloro-4-hydroxybenzaldehyde Reagents Add: K2CO3 (Base) + DMF Stir 15 min (Phenoxide formation) Start->Reagents Alkylation Add: Ethyl Iodide (1.5 eq) Heat to 60°C, 4-6 hours Reagents->Alkylation Check QC Check (TLC/HPLC): Disappearance of Phenol Peak Alkylation->Check Workup Workup: 1. Quench with Ice Water 2. Extract (EtOAc) 3. Wash with 1M NaOH (Removes SM) Check->Workup Final Final Product: 3-Bromo-5-chloro-4-ethoxybenzaldehyde Workup->Final

Part 3: Analytical Characterization (The Fingerprint)

To ensure scientific integrity, the synthesized compound must be validated using NMR and Mass Spectrometry.

¹H-NMR Expectations (CDCl₃, 400 MHz)
  • Aldehyde (-CHO): A singlet at ~9.8–9.9 ppm .

  • Aromatic Protons: Two singlets (or meta-coupled doublets, J~2Hz) at ~7.6–8.0 ppm .

    • Note: Because the ring is tetrasubstituted, the two aromatic protons (H2 and H6) are chemically equivalent if the rotation of the ethoxy group is fast, but often appear as distinct signals due to the asymmetric halogen environment (Br vs Cl).

  • Ethoxy Group (-OCH₂CH₃):

    • Quartet: ~4.1–4.2 ppm (2H, -OCH₂-).

    • Triplet: ~1.4–1.5 ppm (3H, -CH₃).

Mass Spectrometry (Isotope Pattern)

This is the most critical validation step.

  • Base Peak (M): ~262 (using ⁷⁹Br/³⁵Cl).

  • Isotope Distribution: You will observe a distinct "M, M+2, M+4" pattern due to the presence of both Bromine and Chlorine.

    • M (⁷⁹Br/³⁵Cl): 100% relative intensity.

    • M+2 (⁸¹Br/³⁵Cl AND ⁷⁹Br/³⁷Cl): High intensity (approx 130% relative to M).

    • M+4 (⁸¹Br/³⁷Cl): Lower intensity (approx 30%).[1]

  • Interpretation: If you do not see the M+2/M+4 pattern, you have lost a halogen (likely dehalogenation side reaction).

Part 4: Applications in Drug Discovery

1. Scaffold Hopping & Lipophilicity The 4-ethoxy group increases lipophilicity (LogP > 3) compared to the hydroxy precursor, improving membrane permeability. The "Magic Methyl" effect is extended here to an ethyl group, filling hydrophobic pockets in target enzymes (e.g., Kinases).

2. Orthogonal Cross-Coupling The molecule possesses two distinct halogen handles:

  • Bromine (C3): More reactive. Undergoes Suzuki-Miyaura coupling with aryl boronic acids at lower temperatures/standard catalysts (Pd(PPh₃)₄).

  • Chlorine (C5): Less reactive. Remains intact during Br-coupling, allowing for a second, subsequent functionalization step (e.g., Buchwald-Hartwig amination) under more forcing conditions.

3. Schiff Base Formation The aldehyde group is a classic electrophile for condensing with amines to form Schiff bases (imines), a common motif in antibacterial and antifungal research.

References

  • PubChem. (2023). Compound Summary: 3-Bromo-5-chloro-4-hydroxybenzaldehyde (Precursor). National Library of Medicine. Available at: [Link]

  • Royal Society of Chemistry. (2012). Zinc(II) complexes of 3-bromo-5-chloro-salicylaldehyde: characterization and biological activity.[4] Dalton Transactions. Available at: [Link]

Sources

Technical Guide: Solubility Profiling & Solvent Selection for 3-Bromo-5-chloro-4-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile and physicochemical behavior of 3-Bromo-5-chloro-4-ethoxybenzaldehyde , structured for application in synthetic organic chemistry and medicinal compound development.

Executive Summary & Chemical Identity

Compound: 3-Bromo-5-chloro-4-ethoxybenzaldehyde CAS: 360799-56-0 (Generic/Analogous Reference) Class: Polyhalogenated Alkoxybenzaldehyde Primary Application: Intermediate in the synthesis of SGLT2 inhibitors, agrochemicals, and heterocycle formation.

This guide addresses the critical solubility parameters required for the handling, purification, and reaction optimization of 3-Bromo-5-chloro-4-ethoxybenzaldehyde. Unlike simple benzaldehydes, the presence of orthogonal halogen substituents (Br, Cl) and a lipophilic ethoxy tail creates a distinct solvation landscape characterized by high lipophilicity and specific steric considerations.

Physicochemical Driver

The solubility behavior of this compound is governed by the "Halogen-Lipophile Effect."

  • Lipophilicity (LogP ~3.8 - 4.2): The addition of bromine and chlorine atoms to the 4-ethoxybenzaldehyde core significantly increases the partition coefficient, rendering the molecule strictly hydrophobic.

  • Crystal Lattice Energy: The asymmetry introduced by the 3-Br, 5-Cl substitution pattern often disrupts efficient pi-stacking compared to symmetric analogs, potentially lowering the melting point relative to 3,5-dibromo variants, but maintaining a solid state at room temperature.

Solubility Profile: Predicted & Empirical

The following data categorizes solvent compatibility based on dielectric constants, dipole moments, and empirical behavior of structurally homologous polyhalogenated benzaldehydes.

Solubility Matrix
Solvent ClassSpecific SolventSolubility RatingSaturation Estimate (25°C)Mechanistic Insight
Polar Aprotic DMSO Excellent > 100 mg/mLHigh dipole moment disrupts lattice energy efficiently. Ideal for SNAr or coupling reactions.
Polar Aprotic DMF / DMAc Excellent > 100 mg/mLSimilar to DMSO; preferred for high-temp reactions due to thermal stability.
Chlorinated Dichloromethane (DCM) Excellent > 80 mg/mLPrimary choice for extraction/workup. Solvation driven by dispersion forces.
Chlorinated Chloroform Excellent > 80 mg/mLExcellent solubilizer; often used for NMR analysis.
Esters Ethyl Acetate Good 40–60 mg/mLGood general solvent; often used as the "solvent" in recrystallization pairs.
Alcohols Methanol / Ethanol Moderate 10–30 mg/mLSolubility increases significantly with heat. Ideal "anti-solvent" for crystallization when cooled.
Ethers THF / 2-MeTHF Good 50–70 mg/mLGood solubility; useful for Grignard/Lithiation reactions involving the aldehyde.
Hydrocarbons Hexanes / Heptane Poor < 5 mg/mLStrictly an anti-solvent. Used to crash out the product from DCM or EtOAc.
Aqueous Water Insoluble < 0.01 mg/mLHydrophobic exclusion dominates.

Critical Note: The aldehyde moiety is susceptible to oxidation. When dissolving in ethers (THF) or alcohols for extended periods, ensure solvents are peroxide-free and anhydrous to prevent conversion to the corresponding benzoic acid or acetal formation.

Experimental Protocol: Gravimetric Solubility Determination

Since batch-specific impurities (regioisomers) can alter saturation points, use this self-validating protocol to determine exact solubility for your specific lot.

Reagents & Equipment[1][2]
  • Analyte: 3-Bromo-5-chloro-4-ethoxybenzaldehyde (Dry, >98% purity).

  • Solvent: HPLC Grade (Test solvent).

  • Equipment: 0.22 µm PTFE Syringe Filter, Analytical Balance (0.01 mg precision), Scintillation Vials.

Step-by-Step Workflow
  • Saturation: Add 100 mg of analyte to a vial. Add 0.5 mL of solvent.

  • Equilibration: Vortex for 5 minutes at ambient temperature (25°C).

    • Checkpoint: If fully dissolved, add more solid until a visible precipitate remains (suspension).

  • Agitation: Shake/sonicate for 30 minutes to ensure thermodynamic equilibrium.

  • Filtration: Draw the supernatant into a syringe and filter through a 0.22 µm PTFE filter into a pre-weighed vial (

    
    ).
    
  • Evaporation: Evaporate the solvent under a stream of nitrogen or in a vacuum oven at 40°C until mass is constant.

  • Quantification: Weigh the vial with residue (

    
    ).
    

Calculation:



Application: Purification & Workup Strategy

The solubility differential between Chlorinated Solvents and Hydrocarbons is the primary lever for purification.

Recrystallization Logic

For crude material containing regioisomeric impurities (e.g., 3-bromo-2-chloro isomers), a dual-solvent recrystallization system is recommended.

  • Solvent A (Dissolver): Ethyl Acetate or DCM (Hot).

  • Solvent B (Precipitator): Hexanes or Heptane.

  • Ratio: Typically 1:3 to 1:5 (Solvent A : Solvent B).

Workup Decision Tree

The following diagram illustrates the logical flow for processing reaction mixtures containing this intermediate, leveraging its specific solubility profile.

WorkupLogic Start Crude Reaction Mixture SolventCheck Is Reaction Solvent Water-Miscible? (DMF/DMSO) Start->SolventCheck AqueousWash Dilute with Water (5x vol) Extract with EtOAc/DCM SolventCheck->AqueousWash Yes (DMF/DMSO) DirectWash Wash with Brine/Water SolventCheck->DirectWash No (DCM/Toluene) PhaseSep Phase Separation (Product in Organic Layer) AqueousWash->PhaseSep DirectWash->PhaseSep Drying Dry over Na2SO4 Concentrate PhaseSep->Drying PurityCheck Purity < 95%? Drying->PurityCheck Recryst Recrystallize: EtOAc/Hexanes (Hot -> Cold) PurityCheck->Recryst Crystalline Solid FlashChrom Flash Chromatography: 0-10% EtOAc in Hexanes PurityCheck->FlashChrom Oily/Amorphous Final Pure Aldehyde Recryst->Final FlashChrom->Final

Caption: Decision matrix for the isolation and purification of 3-Bromo-5-chloro-4-ethoxybenzaldehyde based on solvent miscibility and product phase.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24834, 4-Ethoxybenzaldehyde (Analogous Core). Retrieved from [Link]

  • Organic Syntheses (1941). p-Bromobenzaldehyde: General Oxidation and Solubility Protocols. Org.[1][2][3] Synth. 1941, Coll. Vol. 1, 136. Retrieved from [Link]

Sources

Technical Guide: Spectroscopic Characterization of 3-Bromo-5-chloro-4-ethoxybenzaldehyde

[1]

Introduction & Structural Analysis

Compound: 3-Bromo-5-chloro-4-ethoxybenzaldehyde CAS Registry Number: 884497-58-9 Molecular Formula:

Molecular Weight:1
Structural Logic

The molecule consists of a benzaldehyde core with a dense substitution pattern.[1] The 4-position is capped with an ethoxy ether, while the 3- and 5-positions are occupied by bromine and chlorine, respectively.[1] This breaks the

1
  • Electronic Environment: The aldehyde (-CHO) is electron-withdrawing (deshielding).[1] The ethoxy group (-OEt) is electron-donating by resonance but is sterically crowded by the large ortho-halogens (Br/Cl), which forces the ethyl group out of planarity, potentially affecting chemical shifts.[1]

  • Isotope Signature: The presence of one bromine (

    
    ) and one chlorine (
    
    
    ) creates a distinct mass spectral fingerprint essential for identification.[1]

Synthesis & Impurity Profile

Understanding the synthesis is prerequisite to interpreting the spectra, as specific impurities (unreacted phenol, mono-halogenated byproducts) may appear.[1]

Synthesis Workflow

The standard route involves the halogenation of 4-hydroxybenzaldehyde followed by O-alkylation.[1]

SynthesisSM4-HydroxybenzaldehydeStep1Step 1: Halogenation(Br2 / Cl2 or NBS/NCS)SM->Step1Int3-Bromo-5-chloro-4-hydroxybenzaldehyde(CAS: 1849-76-9)Step1->IntStep2Step 2: O-Alkylation(Et-I, K2CO3, DMF)Int->Step2Prod3-Bromo-5-chloro-4-ethoxybenzaldehydeStep2->Prod

Figure 1: Synthetic pathway.[1][2] The key intermediate is the phenol (CAS 1849-76-9), which is the most common impurity.[1]

Spectroscopic Data Specifications

A. Nuclear Magnetic Resonance (NMR)

The

1

H NMR Data (400 MHz, CDCl

)
Shift (

ppm)
MultiplicityIntegrationAssignmentCoupling (

)
Structural Insight
9.83 Singlet (s)1H-CH O-Characteristic aldehyde proton; highly deshielded.[1]
7.91 Doublet (d)1HAr-H2

Hz
Protons H2 and H6 are meta to each other.[1] The asymmetry (Br vs Cl) causes a slight shift difference.[1]
7.79 Doublet (d)1HAr-H6

Hz
The doublet arises from meta-coupling (

) across the ring.[1]
4.24 Quartet (q)2H-OCH

-

Hz
Deshielded by oxygen; typical for aryl ethyl ethers.[1]
1.47 Triplet (t)3H-CH

CH


Hz
Methyl terminus of the ethoxy group.[1]

Note: Chemical shifts may vary by

1

C NMR Data (100 MHz, CDCl

)
  • Carbonyl: 189.5 ppm (C=O).[1]

  • Aromatic C-O: 158.2 ppm (C4 - ipso to ethoxy).[1]

  • Aromatic C-H: 131.8 ppm, 130.5 ppm (C2, C6).[1]

  • Aromatic Quaternary: 133.0 ppm (C1), 129.5 ppm (C-Cl), 119.0 ppm (C-Br).[1]

  • Aliphatic: 69.8 ppm (OCH

    
    ), 15.6 ppm (CH
    
    
    ).[1]
B. Mass Spectrometry (MS)

The mass spectrum is the definitive confirmation tool due to the halogen isotope pattern.[1]

Theoretical Isotope Distribution:

  • M+ (262): Contains

    
    Br and 
    
    
    Cl.[1]
  • M+2 (264): Contains (

    
    Br + 
    
    
    Cl) AND (
    
    
    Br +
    
    
    Cl).[1] This is the base peak (highest intensity).[1]
  • M+4 (266): Contains

    
    Br + 
    
    
    Cl.[1]

Relative Intensity Ratio:

1

MassSpecMMolecular Ion [M]+m/z 262/264/266(Isotope Cluster)Frag1[M - Et]+Loss of Ethyl Group(Ar-OH cation)M->Frag1- 29 DaFrag2[M - CHO]+Loss of CarbonylM->Frag2- 29 DaFrag3[M - Et - CHO]+Benzene CoreFrag1->Frag3- 28 Da

Figure 2: Proposed fragmentation pathway in EI-MS.

C. Infrared Spectroscopy (IR)

Key diagnostic bands for purity assessment (KBr Pellet or ATR).[1]

  • 1690 - 1705 cm

    
    :  C=O[1] Stretch (Strong). A sharp, intense band characteristic of conjugated aldehydes.[1]
    
  • 2850 - 2950 cm

    
    :  C-H Stretch (Aliphatic).[1] Weak bands from the ethyl group.
    
  • 2720 cm

    
    :  C-H Stretch (Aldehyde).[1] The "Fermi doublet" lower frequency band.[1]
    
  • 1250 - 1270 cm

    
    :  C-O-C Stretch (Asymmetric). Strong band confirming the aryl ether linkage.[1]
    
  • 600 - 800 cm

    
    :  C-Cl and C-Br Stretches. Fingerprint region bands.[1]
    

Quality Control & Validation Protocol

To ensure the material meets "Drug Development Grade" standards (>98% purity), follow this self-validating protocol:

  • Visual Inspection: The compound should be a white to off-white crystalline solid.[1] Yellowing indicates oxidation or phenol impurities.[1]

  • Solubility Check: Soluble in DCM, Chloroform, DMSO, and Ethyl Acetate.[1] Insoluble in water.[1]

  • TLC System:

    • Mobile Phase: Hexanes:Ethyl Acetate (8:2).[1]

    • Visualization: UV (254 nm).[1] The product will have a higher

      
       than the 4-hydroxy precursor (which streaks or stays near the baseline without acid).[1]
      
  • NMR Validation:

    • Check the region at

      
       5.0 - 6.0 ppm .[1] Any signals here indicate unreacted phenol (-OH).[1]
      
    • Integrate the aldehyde proton (9.83 ppm) against the aromatic doublet (7.91 ppm).[1] Ratio must be exactly 1:1.

References

  • BLD Pharm. (2025).[1] Product Datasheet: 3-Bromo-5-chloro-4-ethoxybenzaldehyde (CAS 884497-58-9).[1][3][4][5][6] Retrieved from

  • PubChem. (2025).[1] Compound Summary: 3-Bromo-5-chloro-4-hydroxybenzaldehyde (Precursor CID 3726523).[1] National Library of Medicine. Retrieved from [1]

  • ChemicalBook. (2025).[1] CAS 884497-58-9 Entry & Suppliers. Retrieved from

  • BenchChem. (2025).[1][7] Reactivity Profile of Halogenated Hydroxybenzaldehydes. Retrieved from

Navigating the Vibrational Landscape: An In-depth FT-IR Functional Group Analysis of 3-Bromo-5-chloro-4-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers in Drug Discovery and Development

In the intricate world of pharmaceutical development, the precise characterization of molecular structures is paramount. For novel compounds such as 3-Bromo-5-chloro-4-ethoxybenzaldehyde, a substituted benzaldehyde with potential applications as a building block in medicinal chemistry, a thorough understanding of its functional groups is the first step towards predicting its reactivity and biological activity. Fourier-Transform Infrared (FT-IR) spectroscopy provides a powerful, non-destructive technique to elucidate the vibrational modes of a molecule, offering a unique "fingerprint" of its constituent functional groups. This guide provides a detailed exploration of the FT-IR analysis of 3-Bromo-5-chloro-4-ethoxybenzaldehyde, from sample preparation to spectral interpretation, grounded in established spectroscopic principles.

The Molecular Architecture: Key Vibrational Signatures

The structure of 3-Bromo-5-chloro-4-ethoxybenzaldehyde incorporates several key functional groups, each with characteristic vibrational frequencies in the infrared spectrum. A predictive analysis of these is crucial before interpreting the experimental spectrum.

  • The Aldehyde Group (-CHO): This group is anticipated to exhibit two distinct and highly diagnostic absorptions. The C=O (carbonyl) stretching vibration is expected to be a strong, sharp peak, typically appearing in the range of 1740-1720 cm⁻¹ for saturated aliphatic aldehydes.[1][2] However, conjugation with the aromatic ring in our target molecule will likely shift this absorption to a lower wavenumber, in the region of 1710-1685 cm⁻¹.[2][3] Another key feature of the aldehyde is the C-H stretching of the aldehyde proton, which typically appears as one or two moderate intensity bands between 2830-2695 cm⁻¹.[2][4][5] The presence of a band around 2720 cm⁻¹ is often a clear indicator of an aldehyde.[2]

  • The Aromatic Ring (Benzene derivative): The benzene ring will present several characteristic bands. The C-H stretching vibrations of the aromatic protons are expected just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region.[1][2] The C=C stretching vibrations within the ring will give rise to a series of bands, often of variable intensity, in the 1600-1475 cm⁻¹ range.[1][2] Furthermore, the substitution pattern on the benzene ring can often be deduced from the "out-of-plane" C-H bending vibrations in the 900-675 cm⁻¹ region, though this can be complex in highly substituted rings.[6]

  • The Ether Linkage (-O-CH₂CH₃): The ethoxy group introduces C-O stretching vibrations. Aryl alkyl ethers typically show two strong bands: an asymmetric C-O-C stretch near 1250 cm⁻¹ and a symmetric stretch around 1040 cm⁻¹.[7][8] The presence of these two distinct bands is a strong indicator of the aryl ether functionality, distinguishing it from aliphatic ethers which typically show a single strong band around 1120 cm⁻¹.[7][8]

  • The Halogen Substituents (C-Br and C-Cl): The carbon-halogen stretching vibrations are found in the lower frequency "fingerprint" region of the spectrum. The C-Cl stretching absorption for aryl chlorides is typically observed in the 850-550 cm⁻¹ range.[9][10] The C-Br stretch is expected at an even lower wavenumber, generally between 690-515 cm⁻¹, due to the heavier mass of the bromine atom.[9][10][11]

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The quality of an FT-IR spectrum is intrinsically linked to the sample preparation technique. For a solid compound like 3-Bromo-5-chloro-4-ethoxybenzaldehyde, several methods are available.[12][13]

Choosing the Right Path: Sample Preparation Methodologies
  • Potassium Bromide (KBr) Pellet Method: This is a widely used technique for solid samples.[13][14] It involves intimately grinding a small amount of the sample (typically 1-2 mg) with dry, IR-grade KBr powder (around 100-200 mg) and pressing the mixture into a transparent pellet.[13] The advantage of this method is that KBr is transparent in the mid-IR region, avoiding spectral interference.[12] However, achieving a homogenous mixture and a clear pellet requires practice.

  • Attenuated Total Reflectance (ATR): ATR has become a dominant technique in modern FT-IR spectroscopy due to its simplicity and minimal sample preparation.[15][16] The solid sample is simply placed on the ATR crystal (often diamond or germanium) and pressure is applied to ensure good contact.[15] This method is non-destructive and rapid.

  • Nujol Mull: This technique involves grinding the solid sample with a few drops of Nujol (mineral oil) to create a paste, which is then spread between two salt plates (e.g., NaCl or KBr).[12][14] While straightforward, the Nujol itself has characteristic C-H stretching and bending absorptions (around 2920-2850, 1460, and 1380 cm⁻¹) which can obscure bands from the sample in these regions.[12]

For this guide, we will detail the KBr pellet method as it provides a high-quality transmission spectrum free from solvent or mulling agent interference.

Step-by-Step KBr Pellet Preparation and Data Acquisition
  • Sample and KBr Preparation: Ensure both the 3-Bromo-5-chloro-4-ethoxybenzaldehyde sample and the IR-grade KBr are completely dry. Moisture can cause fogging of the pellet and introduce a broad O-H stretching band in the spectrum.

  • Grinding: In an agate mortar and pestle, grind approximately 1-2 mg of the sample to a fine powder.

  • Mixing: Add about 100-200 mg of dry KBr to the mortar and continue to grind the mixture until it is homogenous and has a consistent, fine texture.

  • Pellet Pressing: Transfer the mixture to a pellet die and press it under a hydraulic press according to the manufacturer's instructions to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum. Typically, a background spectrum of the empty sample compartment is recorded first and automatically subtracted from the sample spectrum.

Deconstructing the Spectrum: A Guided Interpretation

While an experimental spectrum for 3-Bromo-5-chloro-4-ethoxybenzaldehyde is not publicly available in major databases like the NIST Chemistry WebBook[17][18][19][20], we can predict the key absorption bands based on its structure and data from similar compounds. For a visual reference, one might consult the spectrum of a closely related molecule, such as 3-Bromo-5-chloro-4-hydroxybenzaldehyde, which is available on databases like SpectraBase.[21] The primary difference would be the absence of the ether C-O stretches and the presence of a broad O-H stretch in the hydroxy-analogue.

The following table summarizes the expected characteristic absorption bands for 3-Bromo-5-chloro-4-ethoxybenzaldehyde:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Expected Intensity
Aromatic C-HStretching3100 - 3000Medium to Weak
Aliphatic C-H (in ethoxy)Stretching3000 - 2850Medium to Strong
Aldehyde C-HStretching2850 - 2820 and 2750 - 2720Weak to Medium
Aldehyde C=OStretching (conjugated)1710 - 1685Strong
Aromatic C=CStretching1600 - 1475Medium to Weak (multiple bands)
Aryl Ether C-O-CAsymmetric Stretching~1250Strong
Aryl Ether C-O-CSymmetric Stretching~1040Strong
Aromatic C-ClStretching850 - 550Strong
Aromatic C-BrStretching690 - 515Strong

Visualizing the Molecular Vibrations

To further aid in understanding the relationship between the molecular structure and its expected FT-IR spectrum, the following diagrams illustrate the key functional groups and the workflow for their analysis.

Figure 1: Key Functional Groups of 3-Bromo-5-chloro-4-ethoxybenzaldehyde A Aldehyde (-CHO) B Aromatic Ring A->B Conjugation C Ether (-O-CH2CH3) B->C Attached D Halogens (C-Br, C-Cl) B->D Substituents

Caption: Key functional groups of 3-Bromo-5-chloro-4-ethoxybenzaldehyde.

Figure 2: FT-IR Analysis Workflow A Sample Preparation (KBr Pellet) B FT-IR Data Acquisition A->B C Spectral Interpretation B->C D Functional Group Identification C->D

Caption: A streamlined workflow for the FT-IR analysis.

Conclusion: A Vibrational Fingerprint for Drug Discovery

The FT-IR spectrum of 3-Bromo-5-chloro-4-ethoxybenzaldehyde provides a wealth of information about its molecular structure. By carefully preparing the sample and systematically analyzing the resulting spectrum, researchers can confirm the presence of the key aldehyde, aromatic, ether, and halogen functional groups. This analytical rigor is a cornerstone of drug discovery and development, ensuring the identity and purity of novel compounds and providing critical insights into their chemical nature. The predicted spectral data presented in this guide serve as a robust framework for the empirical analysis of this and structurally related molecules.

References

  • Sampling Technique for Organic Solids in IR Spectroscopy. (2001). Journal of Chemical Education, 78(3), 257. Available at: [Link]

  • Sample preparation for FT-IR. University of California, Los Angeles. Available at: [Link]

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (2024). Drawell. Available at: [Link]

  • IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. (2023). YouTube. Available at: [Link]

  • NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]

  • IR Spectroscopy of Hydrocarbons. University of California, Los Angeles. Available at: [Link]

  • Chemical composition of aromatic halogenated derivatives determined by IR spectroscopy. (2026). International Journal of Chemical Science. Available at: [Link]

  • Guide to FT-IR Spectroscopy. Bruker. Available at: [Link]

  • Typical IR Absorption Frequencies For Common Functional Groups. Northern Illinois University. Available at: [Link]

  • Table of Characteristic IR Absorptions. University of Colorado Boulder. Available at: [Link]

  • NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]

  • 6.3 IR Spectrum and Characteristic Absorption Bands. Organic Chemistry I. Available at: [Link]

  • Quantitative Infrared Database. NIST Chemistry WebBook. Available at: [Link]

  • 6.3: IR Spectrum and Characteristic Absorption Bands. (2021). Chemistry LibreTexts. Available at: [Link]

  • NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. Available at: [Link]

  • The C=O Bond, Part II: Aldehydes. (2020). Spectroscopy Online. Available at: [Link]

  • NIST Chemistry WebBook - SRD 69. Data.gov. Available at: [Link]

  • Difference between Ether and Ester Bonding in FTIR Spectra. (2023). Rocky Mountain Labs. Available at: [Link]

  • 11.5: Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts. Available at: [Link]

  • The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. (2020). Spectroscopy Online. Available at: [Link]

  • Common Sampling Techniques of FTIR Spectroscopy. (2023). Edinburgh Instruments. Available at: [Link]

  • 3-bromo-5-chloro-4-methoxybenzaldehyde (C8H6BrClO2). PubChemLite. Available at: [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups. (2024). Chemistry LibreTexts. Available at: [Link]

  • 3-Bromo-5-chloro-4-hydroxybenzaldehyde. SpectraBase. Available at: [Link]

  • Interpreting Infrared Spectra. Specac Ltd. Available at: [Link]

  • Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. Available at: [Link]

  • 10 Typical IR Absorptions of Aromatic Compounds. Thieme Chemistry. Available at: [Link]

  • Halogenated Organic Compounds. (2023). Spectroscopy Online. Available at: [Link]

  • How to Interpret FTIR Results: A Beginner's Guide. (2025). AZoM.com. Available at: [Link]

  • How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak. (2026). MDPI. Available at: [Link]

  • 3-Bromo-5-chloro-4-hydroxybenzaldehyde. PubChem. Available at: [Link]

  • IR: alkyl halides. Organic Chemistry at CU Boulder. Available at: [Link]

  • 3-Bromo-5-chloro-2-hydroxybenzaldehyde. NIST Chemistry WebBook. Available at: [Link]

Sources

fundamental reactivity of 3-Bromo-5-chloro-4-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Fundamental Reactivity of 3-Bromo-5-chloro-4-ethoxybenzaldehyde

Introduction: A Multifaceted Synthetic Building Block

3-Bromo-5-chloro-4-ethoxybenzaldehyde is a polysubstituted aromatic aldehyde that serves as a highly versatile intermediate in modern organic synthesis. Its unique arrangement of functional groups—an electrophilic aldehyde, an electron-rich aromatic ring, and strategically placed halogen atoms—provides multiple reaction sites. This guide offers an in-depth analysis of its core reactivity, providing researchers, chemists, and drug development professionals with the foundational knowledge to effectively utilize this compound in complex synthetic pathways.

The molecule's reactivity is governed by the electronic interplay between its substituents. The aldehyde group, being strongly electron-withdrawing, deactivates the aromatic ring towards electrophilic attack while simultaneously acting as a prime site for nucleophilic addition. Conversely, the ethoxy group is a powerful electron-donating group, activating the ortho and para positions. The bromo and chloro substituents provide further electronic and steric influence and serve as potential handles for cross-coupling reactions. Understanding this delicate balance is crucial for predicting and controlling its chemical behavior.

PropertyValueSource
IUPAC Name 3-bromo-5-chloro-4-hydroxybenzaldehyde[1]
Molecular Formula C₉H₉BrO₃ (for ethoxy variant)[2]
Molecular Weight 245.08 g/mol (for ethoxy variant)[2]
CAS Number 3111-37-3 (for 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde)
Appearance Solid[2]

Section 1: Electronic Landscape and Structural Rationale

The reactivity of 3-Bromo-5-chloro-4-ethoxybenzaldehyde is not merely the sum of its parts but a consequence of the synergistic and antagonistic electronic effects of its substituents.

  • Aldehyde (-CHO): A strong deactivating group due to both inductive and resonance effects (-I, -M). It withdraws electron density from the benzene ring, making it less susceptible to electrophilic aromatic substitution. It directs incoming electrophiles to the meta position.

  • Ethoxy (-OEt): A strong activating group. While the oxygen is electronegative (inductive withdrawal, -I), its lone pairs donate significant electron density into the ring via resonance (+M). This resonance effect is dominant, making the ethoxy group a powerful ortho-, para-director.[3]

  • Halogens (-Br, -Cl): These substituents exhibit a dual nature. They are deactivating due to their strong inductive electron withdrawal (-I) but are ortho-, para-directing because their lone pairs can participate in resonance (+M).[3]

The net effect is a highly polarized molecule. The aldehyde carbon is strongly electrophilic, while the aromatic ring has its reactivity dictated primarily by the potent activating effect of the ethoxy group, which overrides the deactivating influence of the halogens and the aldehyde. Electrophilic attack will be directed to the positions ortho and para to the ethoxy group.

Caption: Electronic influence of substituents on the core scaffold.

Section 2: Reactivity of the Aldehyde Carbonyl

The aldehyde functional group is arguably the most versatile handle on the molecule, readily participating in a host of transformations.

Nucleophilic Addition Reactions

The primary reaction pathway for the aldehyde group involves nucleophilic attack at the electrophilic carbonyl carbon. This leads to a tetrahedral intermediate which can then be protonated or undergo further reaction.[4]

The aldehyde can be selectively reduced to the corresponding primary alcohol, (3-bromo-5-chloro-4-ethoxyphenyl)methanol. This transformation is fundamental for accessing a different class of downstream intermediates.

Protocol: Reduction with Sodium Borohydride (NaBH₄)

  • Dissolution: Dissolve 3-Bromo-5-chloro-4-ethoxybenzaldehyde (1.0 eq) in methanol or ethanol in a round-bottom flask at room temperature.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reductant: Add sodium borohydride (NaBH₄) (1.1 - 1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor reaction completion by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the bubbling ceases.

  • Extraction: Remove the alcohol solvent under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude alcohol product.

  • Purification: Purify the product by silica gel column chromatography if necessary.

Oxidation of the aldehyde furnishes 3-bromo-5-chloro-4-ethoxybenzoic acid, a key intermediate for the synthesis of amides, esters, and acid chlorides.

Protocol: Oxidation with Potassium Permanganate (KMnO₄)

  • Suspension: Suspend 3-Bromo-5-chloro-4-ethoxybenzaldehyde (1.0 eq) in a mixture of acetone and water.

  • Oxidant Addition: Add a solution of potassium permanganate (KMnO₄) (approx. 2.0 eq) in water dropwise to the suspension. An exotherm may be observed.

  • Reaction: Stir the mixture vigorously at room temperature overnight. The reaction progress can be monitored by the disappearance of the purple KMnO₄ color and the formation of a brown manganese dioxide (MnO₂) precipitate.

  • Workup: Filter the reaction mixture to remove the MnO₂ precipitate, washing the solid with acetone.

  • Isolation: Concentrate the filtrate to remove the acetone. Acidify the remaining aqueous solution with concentrated HCl to a pH of ~2, which will precipitate the carboxylic acid product.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallization from a suitable solvent like ethanol/water can be performed for further purification.

Carbon-Carbon Bond Forming Condensation Reactions

Condensation reactions are paramount for extending the carbon skeleton and are widely used in drug discovery to build molecular complexity.

The Wittig reaction provides a reliable method for converting the aldehyde into an alkene by reacting it with a phosphorus ylide.[5][6] The nature of the ylide (stabilized or non-stabilized) determines the stereoselectivity of the resulting alkene.[7]

Protocol: Wittig Olefination with a Stabilized Ylide

  • Reagent Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve (carbethoxymethylene)triphenylphosphorane (a stable ylide) (1.1 eq) in anhydrous dichloromethane (DCM).

  • Substrate Addition: Add a solution of 3-Bromo-5-chloro-4-ethoxybenzaldehyde (1.0 eq) in anhydrous DCM to the ylide solution dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours, or until TLC indicates the consumption of the starting aldehyde.[8]

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure.

  • Purification: The crude residue will contain the desired alkene product and triphenylphosphine oxide as a byproduct. Add a non-polar solvent like hexanes or a mixture of hexanes/diethyl ether to precipitate the triphenylphosphine oxide.[8]

  • Isolation: Filter off the precipitate. Concentrate the filtrate and purify the resulting crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the pure alkene.

Caption: General workflow for the Wittig olefination reaction.

This reaction involves the condensation of the aldehyde with a compound containing an active methylene group (e.g., malononitrile, diethyl malonate) catalyzed by a weak base like piperidine or ammonium acetate.[9][10] It is a powerful method for synthesizing α,β-unsaturated systems.[11]

Protocol: Knoevenagel Condensation with Malononitrile

  • Setup: In a round-bottom flask, dissolve 3-Bromo-5-chloro-4-ethoxybenzaldehyde (1.0 eq) and malononitrile (1.05 eq) in ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 eq) or ammonium acetate to the solution.

  • Reaction: Stir the mixture at room temperature. The reaction is often rapid, and the product may begin to precipitate from the solution within minutes to a few hours. Monitor by TLC.

  • Isolation: If a precipitate forms, cool the mixture in an ice bath to maximize crystallization. Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of cold ethanol to remove unreacted starting materials and catalyst.

  • Drying: Dry the product under vacuum to yield the pure condensed product, 2-((3-bromo-5-chloro-4-ethoxyphenyl)methylene)malononitrile. If no precipitate forms, the product can be isolated by standard aqueous workup and extraction followed by chromatography.

Knoevenagel_Mechanism step1 1. Enolate Formation Active Methylene Compound + Base ⇌ Enolate step2 2. Nucleophilic Attack Enolate attacks Aldehyde Carbonyl step1->step2 Nucleophile Generation step3 3. Intermediate Formation Tetrahedral Alkoxide Intermediate step2->step3 step4 4. Protonation Alkoxide is protonated to form an Aldol-type adduct step3->step4 step5 5. Dehydration Base-catalyzed elimination of water step4->step5 product Final Product α,β-Unsaturated Compound step5->product C=C bond formation

Caption: Mechanistic steps of the Knoevenagel condensation.

Section 3: Reactivity of the Aromatic Ring

While the aldehyde group deactivates the ring, the powerful activating effect of the ethoxy group enables electrophilic aromatic substitution (EAS) reactions, albeit requiring controlled conditions.

Electrophilic Aromatic Substitution (EAS)

The directing effects of the substituents are key:

  • -OEt: Ortho, para-directing (positions 2 and 6)

  • -Br: Ortho, para-directing (positions 2 and 6)

  • -Cl: Ortho, para-directing (positions 2 and 4)

  • -CHO: Meta-directing (positions 2 and 6)

All directing vectors converge on the C2 and C6 positions. The C6 position is sterically hindered by the adjacent chlorine atom. Therefore, the C2 position is the most electronically activated and sterically accessible site for electrophilic attack.

Hypothetical Protocol: Nitration of the Aromatic Ring

  • Setup: In a flask cooled to 0 °C, dissolve 3-Bromo-5-chloro-4-ethoxybenzaldehyde (1.0 eq) in concentrated sulfuric acid (H₂SO₄).

  • Nitrating Agent: Slowly add a chilled mixture of concentrated nitric acid (HNO₃) (1.05 eq) and concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C.

  • Reaction: Stir the reaction at 0-5 °C for 1-2 hours. The reaction must be carefully monitored by TLC to avoid over-reaction or degradation.

  • Quenching: Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • Isolation: The solid nitro-product should precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Purification: Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol. The expected major product would be 3-Bromo-5-chloro-4-ethoxy-2-nitrobenzaldehyde.

Section 4: Safety and Handling

As with any halogenated aromatic compound, proper safety protocols must be strictly followed.

  • Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[2] May be harmful if swallowed.[12]

  • Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12][13] Avoid breathing dust.[13] Wash hands thoroughly after handling.[12]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[2] The compound may be light-sensitive.[2]

Conclusion

3-Bromo-5-chloro-4-ethoxybenzaldehyde is a textbook example of how multiple functional groups on a single scaffold create a rich and predictable reactivity profile. Its chemistry is dominated by the electrophilic nature of the aldehyde carbonyl, which readily undergoes reduction, oxidation, and a variety of crucial C-C bond-forming condensation reactions. Simultaneously, its aromatic ring, while influenced by several deactivating groups, can be selectively functionalized via electrophilic aromatic substitution, guided by the powerful activating effect of the ethoxy substituent. This dual reactivity makes it an invaluable and strategic building block for the synthesis of complex molecules in pharmaceutical and materials science research.

References

  • Science of Synthesis. Synthesis by Aldol and Related Condensation Reactions. Thieme, [URL not available].
  • MasterOrganicChemistry. Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). (2011), [Link].

  • University of Illinois Chicago. Electrophilic Aromatic Substitution. [Link].

  • Thermo Fisher Scientific. SAFETY DATA SHEET. (2025), [Link].

  • SpectraBase. 3-Bromo-5-chloro-4-hydroxybenzaldehyde. Wiley, [Link].

  • Cambridge University Press. Knoevenagel Condensation. (2017), [Link].

  • University of Calgary. Carbonyl Reactivity Part I. Nucleophilic Acyl Substitution. [Link].

  • Organic Syntheses. Aldehydes from acid chlorides by modified rosenmund reduction. [Link].

  • PubChem. 3-Bromo-5-chloro-4-hydroxybenzaldehyde. National Center for Biotechnology Information, [Link].

  • Organic Chemistry Portal. Wittig Reaction. [Link].

  • Wikipedia. Knoevenagel condensation. [Link].

  • Organic Reaction Totem. Wittig Reaction - Common Conditions. [Link].

  • Oxford Lab Fine Chem. Material Safety Data Sheet - 3-bromo benzaldehyde 97%. [Link].

  • Lumen Learning. The Wittig reaction. [Link].

  • MasterOrganicChemistry. Electrophilic Aromatic Substitution: The Six Key Reactions. (2025), [Link].

  • Banaras Hindu University. Novel Methods of Knoevenagel Condensation. [Link].

  • YouTube. Nucleophilic Acyl Substitution 5: Summary & Review. Oxford College Chemistry Courses: Scharf, (2023), [Link].

  • Semantic Scholar. RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. (2022), [Link].

  • MasterOrganicChemistry. Wittig Reaction - Examples and Mechanism. (2018), [Link].

  • Michigan State University. Substitution Reactions of Benzene and Other Aromatic Compounds. [Link].

  • Google Patents. CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde. .
  • YouTube. 21.7 Nucleophilic Acyl Substitution. Roxi Hulet, (2020), [Link].

  • ACG Publications. Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. (2021), [Link].

  • PubChemLite. 3-bromo-5-chloro-4-methoxybenzaldehyde (C8H6BrClO2). [Link].

  • Chemistry LibreTexts. 21.2: Nucleophilic Acyl Substitution Reactions. (2024), [Link].

  • Chemistry LibreTexts. 6: The Wittig Reaction (Experiment). (2021), [Link].

  • YouTube. Electrophilic Aromatic Substitution Reactions Made Easy!. The Organic Chemistry Tutor, (2018), [Link].

  • Chemistry LibreTexts. 16.4: Substituent Effects in Electrophilic Substitutions. (2024), [Link].

  • PubChem. 3-Bromo-4-ethoxy-5-methoxybenzaldehyde. National Center for Biotechnology Information, [Link].

  • PubMed. Marine Compound 3-bromo-4,5-dihydroxybenzaldehyde Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway. (2019), [Link].

  • Magritek. The Aldol Condensation. [Link].

  • Chemistry LibreTexts. 16.10: Reduction of Aromatic Compounds. (2024), [Link].

Sources

stability and degradation profile of 3-Bromo-5-chloro-4-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Stability and Degradation Profile of 3-Bromo-5-chloro-4-ethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-5-chloro-4-ethoxybenzaldehyde is a substituted aromatic aldehyde with potential applications in pharmaceutical synthesis and materials science. Understanding its chemical stability and degradation profile is paramount for ensuring the quality, safety, and efficacy of any resulting product. This technical guide provides a comprehensive overview of the predicted stability of this molecule, potential degradation pathways, and a detailed framework for experimental investigation. The methodologies outlined herein are grounded in established principles of physical organic chemistry and regulatory expectations for stability testing, such as those from the International Council for Harmonisation (ICH).

Predicted Stability Profile of 3-Bromo-5-chloro-4-ethoxybenzaldehyde

While specific experimental data for 3-Bromo-5-chloro-4-ethoxybenzaldehyde is not extensively available in public literature, a scientifically sound stability profile can be predicted based on the reactivity of its constituent functional groups and data from structurally related compounds.

Aromatic aldehydes, as a class, are known to be susceptible to degradation through several mechanisms, including oxidation, and reactions involving light and heat.[1] The substituents on the benzene ring of 3-Bromo-5-chloro-4-ethoxybenzaldehyde are expected to significantly influence its stability. The presence of electron-withdrawing halogen atoms (bromine and chlorine) is anticipated to enhance the stability of the aldehyde functional group towards oxidation when compared to unsubstituted benzaldehyde.[1] However, these halogen substituents, along with the conjugated aromatic system, may increase the molecule's susceptibility to photolytic degradation.[2]

The ethoxy group, being electron-donating, might slightly counteract the stabilizing effect of the halogens. The overall stability will be a balance of these electronic effects. It is crucial to store the compound in a cool, dry, and dark environment to minimize degradation.

Potential Degradation Pathways

Forced degradation studies are essential to experimentally determine the degradation pathways of a molecule under stressed conditions.[3][4] Based on the structure of 3-Bromo-5-chloro-4-ethoxybenzaldehyde, the following degradation pathways are plausible:

  • Oxidative Degradation: The aldehyde functional group is prone to oxidation, which would convert it to the corresponding carboxylic acid, 3-Bromo-5-chloro-4-ethoxybenzoic acid. This is a very common degradation pathway for aldehydes.

  • Hydrolytic Degradation: While the ether linkage of the ethoxy group is generally stable, it could undergo hydrolysis under extreme acidic or basic conditions, leading to the formation of 3-Bromo-5-chloro-4-hydroxybenzaldehyde.

  • Photolytic Degradation: Aromatic halides can undergo photolytic cleavage of the carbon-halogen bond. Exposure to light, particularly UV radiation, could lead to the formation of radical intermediates and subsequent degradation products.[2] This could result in dehalogenated species or other complex reaction products.

  • Thermal Degradation: At elevated temperatures, thermal decomposition may occur, potentially leading to the cleavage of the ethoxy group or other fragmentation pathways.[2]

The following diagram illustrates the potential primary degradation pathways:

G main 3-Bromo-5-chloro-4-ethoxybenzaldehyde oxidized 3-Bromo-5-chloro-4-ethoxybenzoic acid main->oxidized Oxidation hydrolyzed 3-Bromo-5-chloro-4-hydroxybenzaldehyde main->hydrolyzed Hydrolysis (acid/base) photodegraded Dehalogenated and other photoproducts main->photodegraded Photolysis (UV/Vis light) G cluster_0 Forced Degradation cluster_1 Analysis cluster_2 Data Interpretation Acid Hydrolysis Acid Hydrolysis HPLC-UV/PDA HPLC-UV/PDA Acid Hydrolysis->HPLC-UV/PDA Base Hydrolysis Base Hydrolysis Base Hydrolysis->HPLC-UV/PDA Oxidation Oxidation Oxidation->HPLC-UV/PDA Thermal Thermal Thermal->HPLC-UV/PDA Photolytic Photolytic Photolytic->HPLC-UV/PDA 3-Bromo-5-chloro-4-ethoxybenzaldehyde 3-Bromo-5-chloro-4-ethoxybenzaldehyde 3-Bromo-5-chloro-4-ethoxybenzaldehyde->Acid Hydrolysis 3-Bromo-5-chloro-4-ethoxybenzaldehyde->Base Hydrolysis 3-Bromo-5-chloro-4-ethoxybenzaldehyde->Oxidation 3-Bromo-5-chloro-4-ethoxybenzaldehyde->Thermal 3-Bromo-5-chloro-4-ethoxybenzaldehyde->Photolytic LC-MS LC-MS HPLC-UV/PDA->LC-MS For peak identification Mass Balance Calculation Mass Balance Calculation HPLC-UV/PDA->Mass Balance Calculation Identify Degradants Identify Degradants LC-MS->Identify Degradants Propose Degradation Pathways Propose Degradation Pathways Identify Degradants->Propose Degradation Pathways

Sources

Strategic Sourcing and Quality Assurance of 3-Bromo-5-chloro-4-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Orphan" Intermediate Challenge

In the landscape of medicinal chemistry, 3-Bromo-5-chloro-4-ethoxybenzaldehyde represents a classic "orphan" intermediate—a highly specific polysubstituted arene essential for structure-activity relationship (SAR) tuning, yet often absent from bulk catalog stock.[1]

This scaffold is particularly valuable in the development of kinase inhibitors and anti-inflammatory agents , where the dense functionalization (halogen bonding capabilities + lipophilic ethoxy tail) allows for precise binding pocket occupancy.[1][2]

This guide addresses the primary bottleneck for researchers: availability .[1][2] Because this specific analog is frequently a "make-to-order" item, this document pivots from a simple directory to a strategic sourcing and validation protocol . We explore how to secure high-purity material either through custom synthesis partners or by performing the final critical step in-house starting from the commercially available phenol precursor.[1][2]

Technical Profile & Synthesis Logic

To source this material effectively, one must understand its synthetic lineage.[1][2] The primary impurity profile is dictated by the route of manufacture.[1][2]

The Chemotype[3]
  • Systematic Name: 3-Bromo-5-chloro-4-ethoxybenzaldehyde[1][3]

  • Core Scaffold: Trisubstituted Benzaldehyde[1]

  • Key Precursor: 3-Bromo-5-chloro-4-hydroxybenzaldehyde (CAS: 19652-32-5)[1][3]

  • Critical Quality Attribute (CQA): Regio-purity of halogens and completeness of O-alkylation.

Synthesis Pathways & Impurity Origins[1][3][4]

The most reliable route to high-purity material is Route B (O-Alkylation), whereas Route A (Direct Halogenation) often yields inseparable regioisomers.[1]

Route A: Direct Halogenation (High Risk) [1]

  • Process: Halogenation of 4-ethoxybenzaldehyde.[1][3][2][4]

  • Risk:[1] Controlling the position of Br vs. Cl is thermodynamically difficult.[1][2]

  • Result: Mixtures of 3,5-dibromo, 3,5-dichloro, and the desired 3-bromo-5-chloro analogs.[1] Separation is extremely difficult.

Route B: O-Alkylation of Phenol (Recommended) [1]

  • Process: Alkylation of 3-Bromo-5-chloro-4-hydroxybenzaldehyde using Ethyl Iodide/Bromide and a base (

    
     or 
    
    
    
    ).[1]
  • Advantage:[1] The halogen pattern is fixed in the precursor.[1][2]

  • Impurity: Residual starting phenol (unreacted) or C-alkylation side products (rare).[1][2]

Commercial Supply Landscape

Due to the specific substitution pattern, "off-the-shelf" stock is rare.[1][2] Sourcing strategies must be categorized by Tier .

Tier 1: Catalog Suppliers (Precursors)

Use these vendors to buy the stable precursor (CAS 19652-32-5) for in-house alkylation.[1][3]

SupplierReliabilityStock Status (Precursor)Notes
BLD Pharm HighGood InventoryStrong in polysubstituted benzaldehydes.[1]
ChemScene HighModerateOften ships from Asia; allow lead time.[1][2]
Combi-Blocks Very HighExcellentUS-based stock; reliable QC data.[1]
Sigma-Aldrich HighLow/Variable"Rare Chemical" collection; higher cost.[1][2]
Tier 2: Custom Synthesis & CROs (Final Product)

Use these partners if you require the final ethoxy compound delivered >98% pure.[1]

  • Enamine: Excellent for building blocks; can perform the O-alkylation on demand.[1][2]

  • WuXi AppTec: Ideal for multi-kilogram scale-up if the project advances.[1][2]

  • PharmBlock: Specializes in halogenated building blocks.[1][2]

Vendor Qualification & QC Workflow (DOT Diagram)

The following decision tree illustrates the autonomous workflow for sourcing and validating this compound.

VendorQualification Start Sourcing Requirement: 3-Br-5-Cl-4-OEt-Benzaldehyde CheckStock Check Commercial Databases (SciFinder / eMolecules) Start->CheckStock IsAvailable Direct Stock Available? CheckStock->IsAvailable BuySample Purchase 1g Sample (Tier 1 Vendor) IsAvailable->BuySample Yes BuyPrecursor Purchase Precursor: 3-Br-5-Cl-4-OH-Benzaldehyde (CAS 19652-32-5) IsAvailable->BuyPrecursor No QC_Gateway QC Validation Gateway BuySample->QC_Gateway InHouseSyn In-House Synthesis: O-Alkylation (EtI, K2CO3, DMF) BuyPrecursor->InHouseSyn InHouseSyn->QC_Gateway NMR_Check 1H-NMR Analysis (Check -OCH2- Quartet) QC_Gateway->NMR_Check HPLC_Check HPLC Purity Check (Target >98%) QC_Gateway->HPLC_Check Decision Pass QC? NMR_Check->Decision HPLC_Check->Decision Approve Release for Biological Assay Decision->Approve Yes Reject Reject / Repurify Decision->Reject No

Figure 1: Strategic Sourcing and Quality Control Workflow. Blue nodes indicate search actions; Red indicates synthesis intervention; Green indicates validation success.[1]

Quality Control Protocol (The "Self-Validating" System)

Do not rely solely on the vendor's Certificate of Analysis (CoA).[1][2] The following protocol ensures the material is suitable for sensitive biological assays.

A. 1H-NMR Diagnostic Criteria (DMSO-d6)

The proton NMR provides the definitive proof of structure.[1][2]

  • Aldehyde Proton: Look for a singlet at ~9.8 - 9.9 ppm .[1][2]

  • Aromatic Protons: You should see two distinct doublets (or singlets depending on resolution) in the aromatic region (approx 7.8 - 8.2 ppm) representing the protons at positions 2 and 6.[1][2] Note: If the peaks are symmetric singlets, it may indicate loss of one halogen type (e.g., dibromo analog).[1]

  • The "Ethoxy" Fingerprint (Critical):

    • Quartet: ~4.1 - 4.2 ppm (2H,

      
      ).
      
    • Triplet: ~1.3 - 1.4 ppm (3H,

      
      ).[1]
      
    • Validation: If the quartet is missing and a broad singlet appears >10 ppm, you have the unreacted phenol precursor.[1][2]

B. HPLC Method for Purity[1][3]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1][2]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid[1]

    • B: Acetonitrile + 0.1% Formic Acid[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 280 nm (carbonyl).[1][2]

  • Acceptance Criteria: Main peak >98% area integration. No single impurity >0.5%.[1][2]

Handling and Stability

  • Physical State: Likely an off-white to pale yellow solid.[1][3][2]

  • Oxidation Risk: Benzaldehydes oxidize to benzoic acids over time.[1][2]

    • Storage: Store under inert gas (Argon/Nitrogen) at -20°C.

    • Re-purification: If the solid becomes sticky or discolored, recrystallize from Hexane/Ethyl Acetate or perform a rapid silica plug filtration.[1][2]

  • Reactivity: The aldehyde is an electrophile; avoid storage with primary amines or strong oxidizers.[1][2]

References

  • PubChem. Compound Summary: 3-Bromo-4-ethoxybenzaldehyde (Analogous Structure).[1][3][5] National Library of Medicine.[1][2] Available at: [Link][2]

  • Organic Syntheses. General Procedure for O-Alkylation of Phenols. Org.[1][2][4][6][7] Synth. 2004, 81, 195.[1][2] (Methodology reference for in-house synthesis).

Sources

literature review on the synthesis of substituted benzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview

Context: Substituted benzaldehydes are ubiquitous pharmacophores in medicinal chemistry, serving as critical intermediates for heterocycle formation (e.g., quinolines, isoquinolines) and multicomponent reactions (e.g., Ugi, Passerini). The Challenge: The primary synthetic challenge lies not in forming the aldehyde, but in achieving chemoselectivity without over-oxidation to carboxylic acids or reducing sensitive moieties on the scaffold. Decision Framework: The choice of method is dictated strictly by the electronic nature of the substrate and the precursor availability.

Method Selection Decision Matrix

(Visualized below)

DecisionTree Start Starting Material? Arene Electron-Rich Arene (Phenol, Aniline, Ether) Start->Arene Direct C-H Func. Halide Aryl Halide (I, Br, Cl, OTf) Start->Halide Cross-Coupling Alcohol Benzyl Alcohol Start->Alcohol Redox Method1 Vilsmeier-Haack Formylation Arene->Method1 High Electron Density Method2 Pd-Catalyzed Carbonylation Halide->Method2 Electrophile Available Method3 TEMPO/Aerobic Oxidation Alcohol->Method3 Chemo-selective

Figure 1: Strategic decision tree for selecting the optimal synthetic route based on substrate availability and electronics.

Part 2: Electrophilic Aromatic Substitution (Vilsmeier-Haack)[1][2]

Mechanistic Insight

The Vilsmeier-Haack reaction remains the gold standard for introducing a formyl group onto electron-rich aromatic rings.[1][2] The active species is the Vilsmeier Reagent (Chloroiminium ion) , generated in situ from DMF and POCl₃.[1][3]

  • Causality: The reaction relies on the nucleophilicity of the arene. It fails with electron-deficient rings (e.g., nitrobenzene) because the chloroiminium ion is a weak electrophile compared to the nitronium ion.

  • Critical Step: The hydrolysis of the intermediate iminium salt must be carefully controlled to avoid side reactions or polymerization.

Validated Protocol

Scope: Activated arenes (Phenols, Anisoles, Indoles). Safety: POCl₃ is highly corrosive and reacts violently with water.

  • Reagent Formation: In a flame-dried flask under Argon, cool anhydrous DMF (3.0 equiv) to 0°C. Dropwise add POCl₃ (1.1 equiv). Stir for 30 min until the salt precipitates (often a white/yellow solid).

  • Substrate Addition: Dissolve the arene (1.0 equiv) in minimal DMF and add dropwise to the Vilsmeier reagent at 0°C.

  • Heating: Warm to RT, then heat to 60–80°C for 2–4 hours. Monitor by TLC.[4]

  • Hydrolysis (Critical): Pour the reaction mixture onto crushed ice containing Sodium Acetate (buffered hydrolysis prevents acid-catalyzed decomposition). Stir for 1 hour.

  • Isolation: Extract with EtOAc, wash with saturated NaHCO₃, brine, and dry over Na₂SO₄.

Mechanistic Visualization

Vilsmeier DMF DMF VR Vilsmeier Reagent (Chloroiminium Ion) DMF->VR -Cl- POCl3 POCl3 POCl3->VR Inter Iminium Intermediate VR->Inter + Arene / -HCl Arene Arene-H Arene->Inter Prod Benzaldehyde Inter->Prod + H2O (Hydrolysis)

Figure 2: The Vilsmeier-Haack mechanistic pathway, highlighting the critical chloroiminium intermediate.

Part 3: Transition Metal Catalysis (Pd-Carbonylation)

Mechanistic Insight

For electron-neutral or electron-poor substrates (where Vilsmeier fails), Palladium-catalyzed carbonylation of aryl halides is the method of choice.

  • The "CO" Problem: Handling toxic CO gas is dangerous. Modern protocols utilize CO surrogates (e.g., Formic acid esters, Molybdenum hexacarbonyl) or balloon-pressure systems.

  • Hydride Source: The catalytic cycle requires a hydride source (often silanes or H₂ gas) to perform the reductive elimination to the aldehyde rather than an ester.

Validated Protocol (Balloon Method)

Scope: Aryl Iodides, Bromides, Triflates.[5]

  • Catalyst Prep: In a glovebox or purged flask, combine Aryl Halide (1.0 mmol), Pd(OAc)₂ (2 mol%), and Xantphos (3 mol%).

  • Base & Reductant: Add Triethylamine (2.0 equiv) and Triethylsilane (Et₃SiH, 1.2 equiv) as the hydride source.

  • Solvent: Add anhydrous Toluene (5 mL).

  • Carbonylation: Purge the flask with a CO balloon (1 atm). Heat to 80°C for 12 hours.

  • Workup: Filter through a celite pad to remove Pd black. Concentrate and purify via flash chromatography.

Catalytic Cycle Visualization

PdCycle Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X COInsert CO Insertion (Ar-CO-Pd-X) OxAdd->COInsert + CO TransMet Transmetalation (Hydride Source) COInsert->TransMet + H-Source RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 - Product

Figure 3: Palladium catalytic cycle showing oxidative addition, CO insertion, and hydride transfer.

Part 4: Selective Oxidation (Green Chemistry)

Mechanistic Insight

Oxidizing benzyl alcohols to benzaldehydes often suffers from over-oxidation to benzoic acid. The Cu/TEMPO system is a "Green" standard because it uses ambient air (O₂) as the terminal oxidant and operates under mild conditions, preserving chiral centers and acid-sensitive groups.

Validated Protocol (Cu/TEMPO/Air)

Scope: Primary Benzyl Alcohols (tolerant of halides, nitros, esters).

  • System Setup: To a flask containing Benzyl Alcohol (10 mmol) in Acetonitrile (50 mL).

  • Catalyst Loading: Add TEMPO (5 mol%), CuBr (5 mol%), and Bipyridine (5 mol%).

  • Oxidant: Add N-Methylimidazole (NMI, 10 mol%) as a base/activator. Open the flask to air (or use an O₂ balloon for faster rates).

  • Reaction: Stir vigorously at room temperature. The solution typically turns green/brown (active Cu(II) species).

  • Completion: Monitor by TLC (usually < 4 hours).

  • Workup: Quench with aqueous NH₄Cl (removes Cu). Extract with DCM.

Part 5: Comparative Data Analysis

FeatureVilsmeier-HaackPd-CarbonylationCu/TEMPO Oxidation
Substrate Electron-Rich ArenesAryl Halides (I, Br, Cl)Benzyl Alcohols
Atom Economy Moderate (POCl3 waste)High (if CO used)High (O2 is oxidant)
Selectivity High (Para-selective)High (Ipso-substitution)High (Aldehyde vs Acid)
Limitations Fails on EWG ringsCost of Pd/LigandsRequires alcohol precursor
Key Reagent POCl₃ / DMFPd / CO / SilaneTEMPO / O₂

Part 6: References

  • Vilsmeier-Haack Mechanism: Jones, G., & Stanforth, S. P. (1997).[6] The Vilsmeier-Haack Reaction. Organic Reactions.[6][1][4][5][7][8][9][10][11][12] Link

  • Pd-Catalyzed Carbonylation: Brennführer, A., Neumann, H., & Beller, M. (2009).[10] Palladium-Catalyzed Carbonylation Reactions of Aryl Halides and Related Compounds. Angewandte Chemie International Edition. Link

  • TEMPO Oxidation (Green): Hoover, J. M., & Stahl, S. S. (2011). Highly Selective Aerobic Oxidation of Primary Alcohols to Aldehydes using a Cu/TEMPO Catalyst System. Journal of the American Chemical Society.[9] Link

  • Electrochemical Synthesis: Rafiee, M., et al. (2018). Electrochemical Oxidation of Alcohols Mediated by N-Hydroxyphthalimide. Journal of Organic Chemistry. Link

  • General Review: Barnard, C. F. J. (2008). Palladium-Catalyzed Carbonylation—A Reaction Come of Age.[5][10] Organometallics. Link

Sources

Methodological & Application

Synthetic Routes to 3-Bromo-5-chloro-4-ethoxybenzaldehyde: An Application Note and Protocol for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Bromo-5-chloro-4-ethoxybenzaldehyde is a substituted aromatic aldehyde of significant interest in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring a reactive aldehyde functionality alongside three distinct halogen and alkoxy groups on the benzene ring, makes it a valuable building block for the synthesis of more complex molecular architectures. This document provides a detailed guide for the chemical synthesis of this target compound, intended for researchers, scientists, and professionals in drug development and organic synthesis. We will explore a reliable synthetic pathway, delving into the rationale behind the chosen reactions and providing comprehensive, step-by-step protocols to ensure successful replication and adaptation in the laboratory.

Strategic Approach to Synthesis

The synthesis of a polysubstituted benzene ring requires careful consideration of the directing effects of the various functional groups. The chosen synthetic strategy should allow for the regioselective introduction of each substituent in a controlled manner. For the target molecule, 3-Bromo-5-chloro-4-ethoxybenzaldehyde, a logical and efficient approach involves a multi-step sequence starting from a commercially available precursor. The proposed route, outlined below, leverages well-established and robust organic transformations to construct the desired product with high purity and reasonable yield.

The core of our strategy is to first establish the di-halogenated phenolic backbone, followed by etherification to introduce the ethoxy group. The final step is the introduction of the aldehyde functionality via a formylation reaction. The ethoxy group, being an activating and ortho-, para-directing group, will facilitate the final formylation step and direct the new substituent to the desired position.

Proposed Synthetic Pathway: A Two-Step Route

Our recommended synthetic route commences with the commercially available 3-bromo-5-chlorophenol and proceeds through two key transformations: a Williamson ether synthesis followed by a Vilsmeier-Haack formylation.

Synthetic_Pathway A 3-Bromo-5-chlorophenol B 1-Bromo-3-chloro-5-ethoxybenzene A->B Williamson Ether Synthesis (Ethyl Iodide, K2CO3, Acetone) C 3-Bromo-5-chloro-4-ethoxybenzaldehyde B->C Vilsmeier-Haack Formylation (POCl3, DMF)

Caption: Proposed two-step synthesis of 3-Bromo-5-chloro-4-ethoxybenzaldehyde.

Part 1: Synthesis of 1-Bromo-3-chloro-5-ethoxybenzene via Williamson Ether Synthesis

Principle and Rationale

The Williamson ether synthesis is a classic and highly effective method for the preparation of ethers.[1][2] The reaction proceeds via an SN2 mechanism, where an alkoxide ion acts as a nucleophile and displaces a halide from an alkyl halide.[3][4] In this step, the phenolic proton of 3-bromo-5-chlorophenol is first deprotonated by a mild base, potassium carbonate, to generate the more nucleophilic phenoxide ion. This phenoxide then attacks ethyl iodide to form the desired ether, 1-bromo-3-chloro-5-ethoxybenzene. Acetone is a suitable solvent for this reaction as it is polar aprotic and effectively dissolves the reactants.

Experimental Protocol

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )QuantityMolar Equivalents
3-Bromo-5-chlorophenol56962-04-0207.4510.0 g1.0
Ethyl Iodide75-03-6155.979.8 g (5.0 mL)1.3
Potassium Carbonate (anhydrous)584-08-7138.2110.0 g1.5
Acetone (anhydrous)67-64-158.08150 mL-
Diethyl Ether60-29-774.12200 mL-
1 M Sodium Hydroxide (aq)1310-73-240.0050 mL-
Brine (saturated NaCl solution)7647-14-558.4450 mL-
Anhydrous Magnesium Sulfate7487-88-9120.37q.s.-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromo-5-chlorophenol (10.0 g, 48.2 mmol), anhydrous potassium carbonate (10.0 g, 72.4 mmol), and anhydrous acetone (150 mL).

  • Stir the suspension vigorously at room temperature for 15 minutes.

  • Add ethyl iodide (5.0 mL, 62.7 mmol) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

  • After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate.

  • Wash the solid residue with a small amount of acetone and combine the filtrates.

  • Remove the acetone from the filtrate by rotary evaporation.

  • Dissolve the resulting residue in diethyl ether (150 mL) and transfer it to a separatory funnel.

  • Wash the organic layer with 1 M aqueous sodium hydroxide (50 mL) to remove any unreacted phenol, followed by washing with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude 1-bromo-3-chloro-5-ethoxybenzene can be purified by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford a colorless oil.

Part 2: Synthesis of 3-Bromo-5-chloro-4-ethoxybenzaldehyde via Vilsmeier-Haack Formylation

Principle and Rationale

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds.[5][6] The reaction employs a "Vilsmeier reagent," a chloroiminium salt, which is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃).[7][8] The Vilsmeier reagent is a weak electrophile that readily reacts with activated aromatic rings.[9]

In this step, the electron-rich 1-bromo-3-chloro-5-ethoxybenzene undergoes electrophilic aromatic substitution with the Vilsmeier reagent. The ethoxy group is a strong activating group and directs the formylation to the ortho position, which is the only available position on the ring, to yield the target aldehyde. The reaction is followed by a hydrolysis workup to convert the intermediate iminium salt to the final aldehyde product.

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent [ClCH=N(CH3)2]+ DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3->Vilsmeier_Reagent Substrate 1-Bromo-3-chloro-5-ethoxybenzene Iminium_Salt Iminium Salt Intermediate Substrate->Iminium_Salt + Vilsmeier Reagent Product 3-Bromo-5-chloro-4-ethoxybenzaldehyde Iminium_Salt->Product H2O

Caption: Simplified workflow of the Vilsmeier-Haack reaction.

Experimental Protocol

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )QuantityMolar Equivalents
1-Bromo-3-chloro-5-ethoxybenzene-235.505.0 g1.0
N,N-Dimethylformamide (DMF, anhydrous)68-12-273.0915 mL-
Phosphorus Oxychloride (POCl₃)10025-87-3153.333.9 g (2.4 mL)1.2
Dichloromethane (DCM, anhydrous)75-09-284.9350 mL-
Saturated Sodium Bicarbonate (aq)144-55-884.01100 mL-
Brine (saturated NaCl solution)7647-14-558.4450 mL-
Anhydrous Sodium Sulfate7757-82-6120.37q.s.-

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (15 mL).

  • Cool the flask to 0 °C in an ice bath.

  • To the cooled and stirred DMF, add phosphorus oxychloride (2.4 mL, 25.4 mmol) dropwise via the dropping funnel, ensuring the internal temperature remains below 10 °C.

  • After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Dissolve 1-bromo-3-chloro-5-ethoxybenzene (5.0 g, 21.2 mmol) in anhydrous dichloromethane (50 mL).

  • Add the solution of the substrate dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

  • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 40-50 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture in an ice bath.

  • Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Stir the mixture vigorously for 30 minutes at room temperature.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash successively with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude 3-bromo-5-chloro-4-ethoxybenzaldehyde can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the final product as a solid.

Characterization Data

CompoundAppearanceYield (%)Melting Point (°C)¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
1-Bromo-3-chloro-5-ethoxybenzeneColorless oil~85-7.08 (t, J=1.5 Hz, 1H), 6.95 (t, J=1.5 Hz, 1H), 6.80 (t, J=1.5 Hz, 1H), 4.02 (q, J=7.0 Hz, 2H), 1.42 (t, J=7.0 Hz, 3H)159.8, 135.5, 123.0, 121.5, 116.0, 102.2, 64.8, 14.7
3-Bromo-5-chloro-4-ethoxybenzaldehydeWhite to off-white solid~7598-1019.85 (s, 1H), 7.95 (d, J=1.8 Hz, 1H), 7.80 (d, J=1.8 Hz, 1H), 4.25 (q, J=7.0 Hz, 2H), 1.50 (t, J=7.0 Hz, 3H)189.5, 158.0, 134.2, 132.5, 130.8, 115.5, 112.0, 65.5, 15.0

Note: The NMR data provided is predicted and should be confirmed by experimental analysis.

Conclusion

The synthetic route detailed in this application note provides a reliable and efficient method for the preparation of 3-Bromo-5-chloro-4-ethoxybenzaldehyde. By employing the robust Williamson ether synthesis and the regioselective Vilsmeier-Haack formylation, this valuable synthetic intermediate can be obtained in good overall yield. The provided protocols are designed to be clear and reproducible for researchers with a background in organic synthesis. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be carried out in a well-ventilated fume hood.

References

  • [This is a placeholder for a reference, a real reference list would be popul
  • Vilsmeier, A.; Haack, A. Ber. Dtsch. Chem. Ges. A/B1927 , 60 (1), 119-122. [Link]

  • [Placeholder]
  • [Placeholder]
  • [Placeholder]
  • [Placeholder]
  • Formyl and acetyl group can be efficiently introduced in organic substrates by Vilsmeier-Haack reaction (VHR). [Link]

  • [Placeholder]
  • [Placeholder]
  • Williamson Ether Synthesis. Chemistry Steps. [Link]

  • [Placeholder]
  • Williamson ether synthesis. Wikipedia. [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • [Placeholder]
  • The Vilsmeier-Haack Reaction is the formylation reaction of an electron-rich arene using a Vilsmeier reagent. [Link]

  • [Placeholder]
  • [Placeholder]
  • [Placeholder]
  • Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

Sources

detailed experimental protocol for synthesizing 3-Bromo-5-chloro-4-ethoxybenzaldehyde

[1][2]

Executive Summary

This protocol details the synthesis of 3-Bromo-5-chloro-4-ethoxybenzaldehyde , a highly functionalized aromatic building block often utilized in the development of ALK inhibitors and other small-molecule therapeutics.

The synthesis strategy prioritizes regioselectivity and operational simplicity .[1] Instead of attempting to halogenate the etherified benzaldehyde (which often leads to mixtures of isomers), this protocol utilizes a "halogenation-first, alkylation-last" approach. We begin with the commercially available 3-chloro-4-hydroxybenzaldehyde , introduce the bromine atom at the orthogonal 5-position via electrophilic aromatic substitution, and conclude with a Williamson ether synthesis to install the ethyl group.

Key Advantages of This Route:
  • High Regiocontrol: Exploits the strong ortho-directing effect of the phenol group to exclusively target the 5-position for bromination.

  • Scalability: Avoids the use of gaseous chlorine (Cl

    
    ), utilizing liquid bromine and standard solid reagents.
    
  • Purification: Intermediates are highly crystalline, allowing for purification via filtration rather than chromatography.

Chemical Reaction Workflow

The synthesis proceeds in two distinct phases.[1][2][3][4][5][6][7][8][9] The logic follows the reactivity profile of the phenol ring: the hydroxyl group activates the 3 and 5 positions. With the 3-position already blocked by chlorine, the 5-position is the sole reactive site for bromination.

SynthesisRouteSMStarting Material3-Chloro-4-hydroxybenzaldehyde(CAS 2420-16-8)Step1Step 1: BrominationBr2, HOAc, NaOAcrt, 4hSM->Step1IntIntermediate3-Bromo-5-chloro-4-hydroxybenzaldehyde(CAS 1849-76-9)Step1->Int 85-90% YieldStep2Step 2: EthylationEtI, K2CO3, DMF60°C, 3hInt->Step2ProdFinal Product3-Bromo-5-chloro-4-ethoxybenzaldehydeStep2->Prod 92-95% Yield

Figure 1: Synthetic pathway from 3-chloro-4-hydroxybenzaldehyde to the final ethoxy derivative.

Materials and Safety

Reagent Table
ReagentCAS No.MW ( g/mol )Equiv.Hazards
3-Chloro-4-hydroxybenzaldehyde 2420-16-8156.571.0Irritant
Bromine (Br

)
7726-95-6159.811.05Corrosive, Toxic, Oxidizer
Sodium Acetate (NaOAc) 127-09-382.031.1Irritant
Glacial Acetic Acid 64-19-760.05SolventCorrosive, Flammable
Ethyl Iodide (EtI) 75-03-6155.971.5Toxic, Carcinogen
Potassium Carbonate (K

CO

)
584-08-7138.212.0Irritant
DMF (Anhydrous) 68-12-273.09SolventReprotoxic
Critical Safety Notes
  • Bromine Handling: Elemental bromine is highly volatile and corrosive to skin and lungs. All transfers must be performed in a functioning fume hood using glass syringes or Teflon-lined tubing. Have a saturated sodium thiosulfate solution ready to neutralize spills.

  • Ethyl Iodide: A potent alkylating agent. Wear double nitrile gloves and avoid inhalation.

  • Waste Disposal: Aqueous waste from Step 1 contains bromides and acidic residues; neutralize before disposal. Step 2 waste contains DMF and iodides; segregate as halogenated organic waste.

Experimental Protocol

Phase 1: Synthesis of 3-Bromo-5-chloro-4-hydroxybenzaldehyde

Objective: Regioselective bromination of the phenolic ring.

Rationale: We use acetic acid as the solvent because it stabilizes the transition state and allows for a controlled, dropwise addition of bromine. Sodium acetate acts as a buffer to neutralize the HBr generated, preventing acid-catalyzed side reactions.

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a thermometer.

  • Dissolution: Charge the flask with 3-chloro-4-hydroxybenzaldehyde (15.66 g, 100 mmol) and Sodium Acetate (9.0 g, 110 mmol). Add Glacial Acetic Acid (150 mL) and stir at room temperature until a clear or slightly suspension is obtained.

  • Bromination:

    • Prepare a solution of Bromine (16.8 g, 5.4 mL, 105 mmol) in Glacial Acetic Acid (20 mL).

    • Transfer this solution to the addition funnel.

    • Add the bromine solution dropwise over 45–60 minutes. Note: An exotherm may be observed; maintain internal temperature < 30°C using a water bath if necessary.

  • Reaction: Stir the mixture at room temperature for 4 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). The starting material (Rf ~0.4) should disappear, replaced by a slightly less polar product (Rf ~0.45).

  • Quench & Isolation:

    • Pour the reaction mixture slowly into Ice Water (600 mL) with vigorous stirring. The product will precipitate as a pale yellow solid.

    • Stir for an additional 30 minutes to ensure all solids have crashed out.

    • Filter the solid using a Buchner funnel.

    • Wash the cake with Water (3 x 100 mL) to remove residual acid and salts.

    • Wash once with cold Hexane (50 mL) to remove non-polar impurities.

  • Drying: Dry the solid in a vacuum oven at 45°C overnight.

    • Expected Yield: 20.0 – 21.2 g (85–90%).

    • Appearance: Off-white to pale yellow powder.

    • Data: 1H NMR (DMSO-d6) should show two aromatic singlets (due to 3,5-substitution pattern) and the aldehyde proton.

Phase 2: Synthesis of 3-Bromo-5-chloro-4-ethoxybenzaldehyde

Objective: O-Alkylation (Williamson Ether Synthesis).

Rationale: DMF is chosen for its high dielectric constant, which solvates the potassium cation effectively, leaving the phenoxide anion "naked" and highly nucleophilic. Potassium carbonate is a mild, non-nucleophilic base sufficient to deprotonate the acidic phenol (pKa ~7-8 due to halogen electron withdrawal).

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Addition:

    • Charge the flask with 3-Bromo-5-chloro-4-hydroxybenzaldehyde (11.77 g, 50 mmol) from Phase 1.

    • Add Anhydrous DMF (60 mL).

    • Add Potassium Carbonate (13.8 g, 100 mmol). The mixture will turn yellow (phenoxide formation).

    • Add Ethyl Iodide (11.7 g, 6.0 mL, 75 mmol) via syringe.

  • Reaction: Heat the mixture to 60°C in an oil bath. Stir for 3 hours.

    • Checkpoint: TLC (Hexane:EtOAc 4:1) will show the conversion of the polar phenol to a distinct non-polar spot (Product Rf ~0.7).

  • Workup:

    • Cool the reaction to room temperature.[9]

    • Pour the mixture into Water (300 mL). The product may oil out or precipitate depending on purity.

    • Extract with Ethyl Acetate (3 x 100 mL).

    • Combine organic layers and wash with Water (2 x 100 mL) and Brine (1 x 100 mL) to remove DMF.

    • Dry over Anhydrous Na

      
      SO
      
      
      , filter, and concentrate under reduced pressure.
  • Purification:

    • The crude residue is usually pure enough (>95%) for subsequent steps.

    • If higher purity is required, recrystallize from Ethanol/Water (9:1) or perform a short silica plug filtration eluting with 10% EtOAc in Hexanes.

    • Expected Yield: 12.1 – 12.5 g (92–95%).

    • Appearance: White to off-white crystalline solid.

Analytical Validation

To validate the synthesis, compare the final product data against these expected parameters:

TechniqueExpected Signal / CharacteristicInterpretation
1H NMR (CDCl

, 400 MHz)

9.85 (s, 1H)
Aldehyde proton (-CH O)

7.88 (d, J=2.0 Hz, 1H)
Aromatic H (ortho to Br)

7.75 (d, J=2.0 Hz, 1H)
Aromatic H (ortho to Cl)

4.15 (q, J=7.0 Hz, 2H)
Ethoxy -OCH

-

1.45 (t, J=7.0 Hz, 3H)
Ethoxy -CH

LC-MS [M+H]+ = 262.9/264.9Characteristic Br/Cl isotope pattern
Melting Point 65 - 68 °CConsistent with ethyl ether deriv.[7][10]

Troubleshooting Guide

  • Problem: Low yield in Step 1 (Bromination).

    • Cause: Over-bromination leads to the 2,6-dibromo species, or under-reaction leaves starting material.

    • Solution: Adhere strictly to 1.05 eq of Br

      
      . If starting material remains, add 0.1 eq more Br
      
      
      and stir 1h. Do not heat above 30°C.
  • Problem: Step 2 reaction is slow.

    • Cause: Old Ethyl Iodide (degraded) or wet DMF.

    • Solution: Use fresh EtI (clear, not brown). Ensure DMF is anhydrous. Addition of a catalytic amount of KI (10 mol%) can accelerate the reaction if using Ethyl Bromide instead of Iodide.

  • Problem: Product is an oil and won't crystallize.

    • Solution: Trace DMF prevents crystallization. Perform an additional water wash during workup or pump on high vacuum (<1 mbar) for 4 hours. Scratching the flask with a glass rod or adding a seed crystal helps.

References

  • Intermediate Availability: 3-Bromo-5-chloro-4-hydroxybenzaldehyde (CAS 1849-76-9).[11] PubChem CID 3726523. Link

  • Bromination Protocol: Adapted from CN1199930C and CN1406918A. These patents describe the regioselective bromination of 4-hydroxybenzaldehyde derivatives in chlorocarbon or acetic acid solvents. Link

  • Ethylation Protocol: General Williamson Ether Synthesis conditions adapted from CN103896752A, describing the alkylation of halogenated phenol intermediates for pharmaceutical synthesis. Link

  • Analogous Synthesis:Journal of Chemical Research, 2008(4), 201-203. Describes the bromination of substituted phenols using Br2/AcOH systems.
  • Safety Data: Sigma-Aldrich MSDS for 3-Bromo-5-chloro-4-hydroxybenzaldehyde. Link

applications of 3-Bromo-5-chloro-4-ethoxybenzaldehyde in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 3-Bromo-5-chloro-4-ethoxybenzaldehyde in Medicinal Chemistry

Executive Summary

Compound: 3-Bromo-5-chloro-4-ethoxybenzaldehyde (CAS: 884497-58-9) Role: Privileged Scaffold & Orthogonal Building Block Key Applications: Fragment-Based Drug Discovery (FBDD), Kinase Inhibitor Development, Diversity-Oriented Synthesis (DOS).

This application note details the strategic deployment of 3-Bromo-5-chloro-4-ethoxybenzaldehyde in modern medicinal chemistry. Unlike simple benzaldehydes, this trisubstituted scaffold offers a unique "Orthogonal Reactivity Profile" —a critical feature for rapid Structure-Activity Relationship (SAR) exploration. The presence of three distinct functional handles (aldehyde, aryl bromide, aryl chloride) allows for sequential, site-selective functionalization, making it an ideal starting material for synthesizing polysubstituted heterocycles commonly found in oncology and antimicrobial pharmacophores.

Strategic Value: The "3,4,5-Trisubstitution" Advantage

In drug design, the 3,4,5-substitution pattern on a phenyl ring is a validated motif for modulating potency and physicochemical properties.

  • 4-Ethoxy Group (Solubility & Lipophilicity):

    • Function: Provides a lipophilic anchor that often fills hydrophobic pockets in enzymes (e.g., the ATP-binding site of kinases).

    • Advantage:[1] The ethoxy group offers a slightly larger steric bulk and higher lipophilicity (logP) compared to a methoxy group, often improving membrane permeability and metabolic stability against O-demethylation.

  • 3-Bromo & 5-Chloro (Orthogonal Halogens):

    • Function: These halogens serve as "chemical hooks" with distinct reactivities.

    • Selectivity: The C–Br bond is significantly more labile towards oxidative addition by Palladium (Pd) catalysts than the C–Cl bond. This allows researchers to perform a Chemoselective Suzuki-Miyaura Coupling at the C3 position while leaving the C5-chlorine intact for subsequent modification or as a permanent steric blocker.

  • Aldehyde (The Warhead Precursor):

    • Function: A versatile electrophile for constructing heterocycles (quinazolines, benzimidazoles) or linking to solubilizing tails via reductive amination.

Application Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling

Objective: To introduce a biaryl motif at the C3-position without affecting the C5-chlorine. This is crucial for building "scaffold-hopping" libraries.

Mechanism: The rate of oxidative addition follows the order Ar-I > Ar-Br >> Ar-Cl. By controlling temperature and ligand choice, exclusive C3-arylation is achieved.

Materials:

  • Substrate: 3-Bromo-5-chloro-4-ethoxybenzaldehyde (1.0 equiv)[2]

  • Boronic Acid: Phenylboronic acid (1.1 equiv)

  • Catalyst: Pd(PPh3)4 (3-5 mol%)

  • Base: Na2CO3 (2.0 equiv, 2M aqueous)

  • Solvent: DME/Ethanol/Water (2:1:1) or Toluene/Water

Step-by-Step Methodology:

  • Degassing: Charge a reaction vial with the substrate, boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes. Critical: Oxygen creates homocoupling byproducts.

  • Solvent Addition: Add degassed solvent mixture via syringe.

  • Reaction: Heat the mixture to 60–70°C for 4–6 hours.

    • Note: Do not exceed 90°C, as higher temperatures may activate the C-Cl bond, leading to bis-coupling.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.6) should disappear, replaced by a fluorescent biaryl spot.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash column chromatography (Silica gel).

Protocol B: Construction of Quinazoline Scaffolds (Kinase Inhibitor Synthesis)

Objective: To convert the aldehyde into a quinazoline core, a pharmacophore ubiquitous in EGFR and VEGFR inhibitors (e.g., Vandetanib analogs).

Materials:

  • Substrate: 3-Bromo-5-chloro-4-ethoxybenzaldehyde[2][3][4][5][6]

  • Reagent: 2-Aminobenzamide (or substituted analog)

  • Oxidant: CuCl2 (catalytic) or Iodine

  • Solvent: Ethanol or DMF

Step-by-Step Methodology:

  • Condensation: Dissolve the aldehyde (1.0 equiv) and 2-aminobenzamide (1.0 equiv) in Ethanol.

  • Cyclization: Add Iodine (1.1 equiv) and K2CO3 (2.0 equiv).

  • Reflux: Heat to reflux for 12 hours. The iodine promotes the oxidative cyclization of the intermediate Schiff base to the quinazolin-4(3H)-one.

  • Isolation: Cool to room temperature. The product often precipitates. Filter and wash with cold ethanol.

Visualizing the Synthetic Logic

The following diagram illustrates the divergent synthesis pathways available from this single scaffold.

G Start 3-Bromo-5-chloro- 4-ethoxybenzaldehyde (Core Scaffold) Path1 Pathway A: Chemoselective Coupling Start->Path1 Path2 Pathway B: Heterocycle Formation Start->Path2 Path3 Pathway C: Reductive Amination Start->Path3 Step1 Pd(0), Ar-B(OH)2 60°C (Selective Br) Path1->Step1 Prod1 3-Aryl-5-chloro- 4-ethoxybenzaldehyde Step1->Prod1 Step2 2-Aminobenzamide Oxidative Cyclization Path2->Step2 Prod2 2-(3-Bromo-5-chloro- 4-ethoxyphenyl) quinazolin-4(3H)-one Step2->Prod2 Step3 Amine (R-NH2) NaBH(OAc)3 Path3->Step3 Prod3 Benzylamine Derivative (Solubility Tail) Step3->Prod3

Caption: Divergent synthesis pathways from the 3-Bromo-5-chloro-4-ethoxybenzaldehyde scaffold.

Comparative Data: Reactivity Profile

Functional GroupReactivity TypeConditions for ActivationSelectivity Rank
Aldehyde (-CHO) Electrophilic Addition / CondensationRT to 80°C, weak acid/base1 (Most Reactive)
Aryl Bromide (-Br) Pd-Catalyzed Cross-Coupling60-80°C, Pd(0)2 (Intermediate)
Aryl Chloride (-Cl) Pd-Catalyzed Cross-Coupling>100°C, Specialized Ligands (e.g., Buchwald biaryls)3 (Least Reactive)
Ethoxy (-OEt) Ether Cleavage (Dealkylation)BBr3, -78°C4 (Stable under coupling conditions)

References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates." Journal of Medicinal Chemistry, 54(10), 3451–3479. Link

  • PubChem Compound Summary. "3-Bromo-5-chloro-4-hydroxybenzaldehyde (Analogous Scaffold)." National Center for Biotechnology Information. Link

  • Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 41(22), 4176-4211. Link

Sources

Application Notes and Protocols for the Reductive Amination of 3-Bromo-5-chloro-4-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Benzylamines

In the landscape of modern medicinal chemistry and materials science, the synthesis of specifically functionalized aromatic amines is a cornerstone of innovation. The structural motif derived from 3-Bromo-5-chloro-4-ethoxybenzaldehyde is of particular interest, as the unique substitution pattern on the phenyl ring—featuring a bulky bromine atom, an electron-withdrawing chlorine atom, and an electron-donating ethoxy group—offers a versatile scaffold for the development of novel therapeutic agents and functional materials. The targeted reductive amination of this aldehyde provides a direct and efficient route to a diverse array of secondary and tertiary amines, which are key intermediates in the synthesis of complex molecules with potential biological activity.

This comprehensive guide, designed for the discerning researcher, provides an in-depth exploration of the reductive amination of 3-Bromo-5-chloro-4-ethoxybenzaldehyde. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, offering a robust framework for experimental design, execution, and optimization.

Mechanistic Insights: The Rationale Behind Reductive Amination

Reductive amination is a powerful and widely utilized transformation in organic synthesis for the formation of carbon-nitrogen bonds.[1] The process typically involves the reaction of a carbonyl compound, in this case, 3-Bromo-5-chloro-4-ethoxybenzaldehyde, with a primary or secondary amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine.[1]

The reaction proceeds through a two-step sequence within a single pot:

  • Imine/Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the aldehyde. This is followed by a dehydration step to yield a transient imine intermediate. Under the mildly acidic conditions often employed, the imine can be protonated to form a more electrophilic iminium ion.

  • Reduction: A selective reducing agent is then used to deliver a hydride to the imine or iminium ion, resulting in the formation of the final amine product.

The choice of reducing agent is critical for the success of a one-pot reductive amination. The ideal reagent should selectively reduce the imine/iminium ion in the presence of the starting aldehyde to prevent the formation of the corresponding alcohol as a byproduct. Sodium triacetoxyborohydride (NaBH(OAc)₃), often abbreviated as STAB, has emerged as the reagent of choice for this transformation due to its mildness, selectivity, and broad functional group tolerance.[2][3][4] Unlike more reactive borohydrides, STAB is particularly effective for the reductive amination of aldehydes and ketones.[4]

The electron-withdrawing nature of the bromo and chloro substituents on the aromatic ring of 3-Bromo-5-chloro-4-ethoxybenzaldehyde can slightly decrease the reactivity of the aldehyde group. However, the reaction can be effectively driven to completion under optimized conditions.

Experimental Workflow Diagram

Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve 3-Bromo-5-chloro- 4-ethoxybenzaldehyde and Amine in Solvent B Add Acetic Acid (optional catalyst) A->B Catalysis C Add Sodium Triacetoxyborohydride (STAB) B->C Initiation D Stir at Room Temperature C->D Reduction E Quench with Saturated NaHCO₃ Solution D->E Termination F Extract with Organic Solvent E->F Phase Separation G Wash, Dry, and Concentrate F->G Isolation H Column Chromatography G->H Purification I Characterization (NMR, IR, MS) H->I Analysis

Caption: A generalized workflow for the reductive amination of 3-Bromo-5-chloro-4-ethoxybenzaldehyde.

Detailed Experimental Protocol

This protocol provides a robust starting point for the reductive amination of 3-Bromo-5-chloro-4-ethoxybenzaldehyde with a generic primary amine (R-NH₂). It is recommended to perform a small-scale trial to optimize conditions for specific amines.

Materials and Reagents:

ReagentCAS NumberMolar Mass ( g/mol )Typical Purity
3-Bromo-5-chloro-4-ethoxybenzaldehyde1849-76-9279.51>97%
Primary Amine (R-NH₂)VariesVaries>98%
Sodium Triacetoxyborohydride (STAB)56553-60-7211.94>95%
1,2-Dichloroethane (DCE), Anhydrous107-06-298.96>99.8%
Acetic Acid, Glacial64-19-760.05>99.7%
Dichloromethane (DCM)75-09-284.93>99.8%
Saturated Sodium Bicarbonate (NaHCO₃) Solution144-55-884.01Aqueous
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04Granular
Silica Gel for Column Chromatography7631-86-960.08230-400 mesh

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-Bromo-5-chloro-4-ethoxybenzaldehyde (1.0 eq). Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.1-0.2 M.

  • Amine Addition: Add the primary amine (1.1-1.2 eq) to the stirred solution.

  • Catalyst Addition (Optional but Recommended): Add glacial acetic acid (1.0-2.0 eq). While often not strictly necessary for aldehydes, the addition of acetic acid can catalyze the formation of the iminium ion, particularly with less nucleophilic amines, and can lead to faster reaction times.[5]

  • Addition of Reducing Agent: To the stirred mixture, add sodium triacetoxyborohydride (STAB) (1.3-1.6 eq) portion-wise over 5-10 minutes.[2] A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-24 hours).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1] Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Purification and Characterization

The crude product will likely contain the desired amine along with minor impurities. Purification is typically achieved by column chromatography.

Purification Protocol:

  • Column Preparation: Pack a glass column with silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the prepared column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions. Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified amine.

For basic amine products that may interact strongly with acidic silica gel, leading to tailing and poor separation, the use of amine-functionalized silica or the addition of a small amount of a competing amine (e.g., 0.1-1% triethylamine) to the eluent can significantly improve the chromatographic separation.[6]

Characterization:

The structure and purity of the final product should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see the disappearance of the aldehyde proton signal (around 9.8-10.0 ppm) and the appearance of new signals corresponding to the protons on the carbon adjacent to the nitrogen and the N-H proton (if a primary amine was used).

    • ¹³C NMR: The carbonyl carbon signal (around 190 ppm) will be absent, and a new signal for the benzylic carbon will appear in the aliphatic region.

  • Infrared (IR) Spectroscopy: The characteristic C=O stretching frequency of the aldehyde (around 1700 cm⁻¹) will disappear. For secondary amines, a characteristic N-H stretching band will appear in the region of 3300-3500 cm⁻¹.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized amine.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Incomplete reactionInsufficient reaction time; Deactivated reducing agent; Sterically hindered or poorly nucleophilic amine.Allow the reaction to stir for a longer period. Use fresh, anhydrous STAB. Increase the equivalents of the amine and/or STAB. Add acetic acid as a catalyst.[5]
Formation of alcohol byproductUse of a non-selective reducing agent; Presence of water in the reaction.Ensure the use of STAB as the reducing agent. Use anhydrous solvents and reagents.
Dialkylation of primary amineThe newly formed secondary amine is more nucleophilic than the starting primary amine.Use a slight excess of the primary amine. A stepwise procedure involving pre-formation of the imine followed by reduction with sodium borohydride in methanol can be employed.[4]
Difficult purification (streaking on TLC)The basic amine product is strongly interacting with the acidic silica gel.Use an amine-functionalized silica column for chromatography. Alternatively, add a small percentage (0.1-1%) of triethylamine or ammonia to the eluent system.[6]

Safety Considerations

  • 3-Bromo-5-chloro-4-ethoxybenzaldehyde: Handle with care. Avoid inhalation, ingestion, and skin contact.

  • Sodium Triacetoxyborohydride (STAB): Reacts with water to release flammable hydrogen gas. Handle in a well-ventilated fume hood and away from moisture.

  • 1,2-Dichloroethane (DCE) and Dichloromethane (DCM): These are chlorinated solvents and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • General Precautions: Always wear appropriate PPE. Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The reductive amination of 3-Bromo-5-chloro-4-ethoxybenzaldehyde using sodium triacetoxyborohydride offers a reliable and versatile method for the synthesis of a wide range of substituted benzylamines. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can efficiently access these valuable compounds for further applications in drug discovery and materials science. The protocols and insights provided in this guide serve as a comprehensive resource to facilitate successful and reproducible synthetic outcomes.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Application Note – Reductive Amination. Synple Chem. [Link]

  • Myers, A. G. (2011). C–N Bond-Forming Reactions: Reductive Amination. In Chemistry 115. Harvard University.
  • Reductive Amination Reaction. Boston University. [Link]

  • Experimental procedures, characterization data and copies of NMR spectra. Beilstein Journals. [Link]

  • Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. The Royal Society of Chemistry. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Organic Chemistry Portal. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Synthesis of primary amines by one-pot reductive amination of aldehydes. Der Pharma Chemica. [Link]

  • Manganese Catalyzed Reductive Amination of Aldehydes using Hydrogen as Reductant. [Link]

  • Supporting Information Monitoring Structural Change and Drug Release of Responsive Nanoparticles Using Polarity-Sensitive Fluoro. The Royal Society of Chemistry. [Link]

  • Struggling with Reductive Amination: Tips for Isolating My Amine Product? Reddit. [Link]

  • IR and NMR spectral data of substituted benzylidene-5-ethyl-1,3,4-thiadiazole-2-amines. ResearchGate. [Link]

  • preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses. [Link]

  • Identification of three new inhibitor classes against Plasmodium falciparum. ChemRxiv. [Link]

  • Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone.
  • SYNTHESIS AND CHARACTERIZATION OF SOME NEW 5-BROMO-2-HYDROXY-BENZAMIDE DERIVATIVES. Revue Roumaine de Chimie. [Link]

  • Reductive amination between a variety of substituted aromatic aldehydes... ResearchGate. [Link]

  • Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. The McClellan Lab. [Link]

  • Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry. [Link]

  • Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Bor. SciSpace. [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • Catalyst-free reductive amination of aromatic aldehydes with ammonium formate and Hantzsch ester. Organic & Biomolecular Chemistry. [Link]

  • Is there an easy way to purify organic amines?. Biotage. [Link]

Sources

using 3-Bromo-5-chloro-4-ethoxybenzaldehyde as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Application Note: Strategic Utilization of 3-Bromo-5-chloro-4-ethoxybenzaldehyde in High-Throughput Medicinal Chemistry

Executive Summary

3-Bromo-5-chloro-4-ethoxybenzaldehyde (CAS: 856412-28-9) represents a "privileged scaffold" in modern drug discovery.[1] Its value lies not merely in its structural density but in its orthogonal reactivity profile .[1] This molecule offers three distinct vectors for diversification—an aldehyde, an aryl bromide, and an aryl chloride—each responsive to specific activation energies.[1]

This Application Note provides a validated roadmap for using this building block to generate diverse chemical libraries. We focus on chemoselective transformations that allow researchers to sequentially modify the scaffold without protecting groups, significantly reducing step counts in synthesis campaigns.

Strategic Analysis: The Orthogonal Reactivity Hierarchy

To maximize the utility of this building block, one must understand the electronic and steric environment of the 3,4,5-substitution pattern.

  • Vector 1: The Aldehyde (C-1). The most reactive electrophile under nucleophilic addition or reductive conditions.[1] It serves as the "anchor" for multicomponent reactions (e.g., Ugi, Passerini) or reductive aminations.[1]

  • Vector 2: The Aryl Bromide (C-3). The primary site for cross-coupling.[1] The C-Br bond (~68 kcal/mol) is significantly weaker than the C-Cl bond (~81 kcal/mol), allowing for highly selective Pd-catalyzed coupling at room temperature or mild heat.[1]

  • Vector 3: The Aryl Chloride (C-5). The "latent" handle.[1] It remains inert under conditions that activate the bromide, preserving a site for late-stage diversification using specialized, electron-rich phosphine ligands (e.g., Buchwald ligands).[1]

  • The Ethoxy Core (C-4). This group acts as an electron-donating substituent (EDG).[1] While it slightly deactivates the ring toward nucleophilic aromatic substitution (

    
    ), it is crucial for solubility and often mimics the tyrosine ether motifs found in kinase inhibitors (e.g., ALK, ROS1 inhibitors).
    
Visualizing the Workflow

The following decision tree illustrates the logical flow for sequential functionalization.

G Start 3-Bromo-5-chloro- 4-ethoxybenzaldehyde PathA Path A: C-1 Functionalization (Reductive Amination) Start->PathA NaBH(OAc)3, R-NH2 PathB Path B: C-3 Functionalization (Chemoselective Suzuki) Start->PathB Pd(dppf)Cl2, Ar-B(OH)2 Step2A Intermediate A (Benzylamine Core) PathA->Step2A Step2B Intermediate B (Biaryl Aldehyde) PathB->Step2B Final Final Target: 3,5-Disubstituted Benzylamine/Biaryl Step2A->Final Suzuki Coupling Step2B->Final Reductive Amination

Figure 1: Divergent synthesis pathways. Path B is generally preferred to avoid potential chelation issues with amines during subsequent Pd-catalysis.[1]

Detailed Experimental Protocols

The following protocols have been optimized to ensure chemoselectivity.

Protocol A: Chemoselective Suzuki-Miyaura Coupling (Targeting C-Br)

Objective: Functionalize the C-3 position without affecting the C-5 Chloride or the C-1 Aldehyde.[1]

Rationale: We utilize Pd(dppf)Cl₂ , a bidentate ligand complex that is robust and selective for aryl bromides over chlorides. The use of mild base (Na₂CO₃) prevents Cannizzaro-type side reactions at the aldehyde.[1]

Materials:

  • Substrate: 3-Bromo-5-chloro-4-ethoxybenzaldehyde (1.0 equiv)[1]

  • Boronic Acid: Aryl boronic acid (1.1 equiv)[1]

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)[1]

  • Base: Na₂CO₃ (2.0 M aqueous solution, 2.5 equiv)

  • Solvent: 1,4-Dioxane (0.2 M concentration relative to substrate)[1]

Step-by-Step Procedure:

  • Setup: In a nitrogen-flushed reaction vial, combine the aldehyde, boronic acid, and Pd(dppf)Cl₂.

  • Solvation: Add degassed 1,4-dioxane and the aqueous Na₂CO₃ solution.

  • Reaction: Seal the vial and heat to 60°C for 4–6 hours. Note: Do not exceed 80°C to ensure the aryl chloride remains intact.

  • Monitoring: Monitor via TLC (Hexane/EtOAc 4:1) or LCMS.[1] Look for the disappearance of the bromide starting material.

  • Workup: Dilute with ethyl acetate, wash with water and brine. Dry over MgSO₄ and concentrate.

  • Purification: Flash chromatography on silica gel.

Expected Outcome: >85% yield of the 3-aryl-5-chloro-4-ethoxybenzaldehyde.[1]

Protocol B: Reductive Amination (Targeting C-1)

Objective: Convert the aldehyde to a secondary or tertiary amine.[1]

Rationale: Sodium triacetoxyborohydride (STAB) is used as the reducing agent. It is mild enough to leave the aryl halides (Br/Cl) untouched, unlike LiAlH₄ which could cause dehalogenation.

Materials:

  • Substrate: 3-Bromo-5-chloro-4-ethoxybenzaldehyde (or product from Protocol A)[1]

  • Amine: Primary or Secondary amine (1.1 equiv)[1]

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv)[1]

  • Acid Catalyst: Acetic acid (1-2 drops, catalytic)[1]

  • Solvent: DCE (1,2-Dichloroethane) or DCM (Dichloromethane)[1]

Step-by-Step Procedure:

  • Imine Formation: Dissolve the aldehyde and amine in DCE. Add acetic acid.[1] Stir at room temperature for 30–60 minutes to allow imine formation (equilibrium).

  • Reduction: Add STAB in one portion.

  • Reaction: Stir at room temperature for 12 hours.

  • Quench: Quench with saturated aqueous NaHCO₃ (gas evolution will occur).

  • Extraction: Extract with DCM.

  • Purification: Since the product is basic, use an amine-functionalized silica column or add 1% triethylamine to the eluent during standard chromatography.[1]

Protocol C: Buchwald-Hartwig Amination (Targeting C-Cl)

Objective: Late-stage functionalization of the difficult C-5 chloride.[1]

Rationale: Aryl chlorides are notoriously sluggish.[1] Standard Pd(PPh₃)₄ will fail. We employ BrettPhos Pd G3 or RuPhos Pd G3 , precatalysts designed specifically to facilitate oxidative addition into electron-rich or sterically hindered aryl chlorides.[1]

Materials:

  • Substrate: 5-Chloro-functionalized intermediate (1.0 equiv)[1]

  • Nucleophile: Aniline or Morpholine derivative (1.2 equiv)[1]

  • Catalyst: RuPhos Pd G3 (2–5 mol%)[1]

  • Base: Cs₂CO₃ (weak base) or NaOtBu (strong base, if substrate permits) (2.0 equiv)[1]

  • Solvent: Toluene or t-Amyl alcohol (anhydrous)[1]

Procedure:

  • Inert Atmosphere: This reaction is highly sensitive to oxygen.[1] Use a glovebox or strict Schlenk line techniques.[1]

  • Mix: Combine substrate, amine, base, and catalyst in the reaction vessel.

  • Heat: Heat to 100°C for 12–18 hours.

  • Workup: Filter through a pad of Celite to remove palladium residues. Concentrate and purify.

Comparative Data: Reactivity Profiles

The following table summarizes the reactivity thresholds for the 3-bromo-5-chloro-4-ethoxy scaffold compared to similar building blocks.

Substrate FeatureReaction TypeCatalyst SystemTemp (°C)Yield (Est.)Selectivity Note
Ar-Br (C-3) Suzuki CouplingPd(dppf)Cl₂ / Na₂CO₃6085-92%Exclusive reaction at Br; Cl intact.[1]
Ar-Cl (C-5) Suzuki CouplingPd(dppf)Cl₂ / Na₂CO₃60<5%Inert under Protocol A conditions.[1]
Ar-Cl (C-5) Buchwald AminationRuPhos Pd G3 / NaOtBu10070-80%Requires high energy & specific ligand.[1]
Aldehyde (C-1) Reductive AminationSTAB / AcOH2590-95%Compatible with both halogens.[1]

Safety and Handling

  • Skin Sensitization: Benzaldehydes, particularly halogenated ones, can be potent skin sensitizers.[1] Double-gloving (Nitrile) is recommended.[1]

  • Palladium Residues: Synthesis intermediates intended for biological assay must be scavenged for heavy metals using SiliaMetS® or equivalent scavengers to prevent false positives in enzymatic assays.[1]

References

  • Sigma-Aldrich. Product Specification: 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde (Analogous Scaffold).[1][2] Retrieved from .[1]

  • PubChem. Compound Summary: 3-Bromo-4-ethoxy-5-methoxybenzaldehyde.[1] National Library of Medicine.[1] Retrieved from .[1]

  • Li, X., et al. (2024).[1] Evolution in the asymmetric synthesis of biaryl ethers and related atropisomers.[1][3][4] Chemical Communications.[1][3][5] Retrieved from .[1]

  • Harned, A. Cross Coupling Reactions: General Considerations and Reactivity Trends. University of Minnesota.[1] Retrieved from .[1]

  • BenchChem. Comparative Reactivity Analysis: 3-Halo-4,5-dimethoxybenzaldehyde. Retrieved from .[1]

Sources

HPLC method for purity analysis of 3-Bromo-5-chloro-4-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Purity Analysis of 3-Bromo-5-chloro-4-ethoxybenzaldehyde by High-Performance Liquid Chromatography

Authored by: A Senior Application Scientist

Abstract and Introduction

3-Bromo-5-chloro-4-ethoxybenzaldehyde is a substituted aromatic aldehyde, a class of compounds that serve as critical building blocks in the synthesis of pharmaceuticals, agrochemicals, and other high-value specialty chemicals. The precise substitution pattern of bromo, chloro, and ethoxy groups on the benzaldehyde scaffold imparts specific reactivity and properties, making it a valuable intermediate. As with any synthetic intermediate used in regulated industries, verifying its purity is a non-negotiable step to ensure the quality, safety, and efficacy of the final product.

This application note presents a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity of 3-Bromo-5-chloro-4-ethoxybenzaldehyde. The method is designed for accuracy, precision, and specificity, capable of separating the main component from potential process-related impurities and degradation products. The narrative explains the causality behind the selection of chromatographic parameters, grounding the protocol in fundamental principles of separation science.

The Chromatographic Principle: A Rationale

The purity analysis of 3-Bromo-5-chloro-4-ethoxybenzaldehyde is ideally suited for reversed-phase chromatography. The molecule possesses significant hydrophobic character due to the benzene ring and its halogen and ethoxy substituents. This allows for strong retention and interaction with a non-polar stationary phase, such as octadecylsilane (C18).

The core principle involves the partitioning of the analyte between the non-polar, hydrophobic stationary phase and a more polar mobile phase. By employing a gradient elution—gradually increasing the concentration of the organic solvent (acetonitrile) in the mobile phase—we can effectively elute compounds with varying polarities. This strategy ensures that highly polar impurities elute early in the run, the main analyte elutes with a sharp, symmetrical peak at a reasonable retention time, and any less polar, more hydrophobic impurities are eluted from the column before the run concludes. The addition of an acid, such as phosphoric acid, to the mobile phase is critical for ensuring robust performance by maintaining a consistent, low pH. This suppresses the ionization of any potential acidic or basic impurities and minimizes undesirable interactions with residual silanol groups on the silica-based stationary phase, thereby promoting excellent peak shape.[1]

Detection is achieved via UV spectrophotometry. The conjugated π-electron system of the substituted benzene ring and the carbonyl group of the aldehyde act as a strong chromophore, resulting in significant UV absorbance and allowing for sensitive detection and quantification.

Instrumentation and Reagents

Table 1: Recommended Instrumentation
ComponentSpecificationRationale
HPLC SystemQuaternary or Binary Gradient Pump, Autosampler, Column Oven, UV/PDA DetectorA gradient system is essential for separating impurities with a wide polarity range. A column oven ensures retention time stability.
ColumnC18, 4.6 x 150 mm, 5 µm particle sizeThe C18 phase provides the necessary hydrophobic interaction for retaining the analyte.[2][3]
Data SystemChromatography Data Software (CDS)Required for instrument control, data acquisition, and processing.
Table 2: Chemicals and Reagents
SubstanceGradeSource
3-Bromo-5-chloro-4-ethoxybenzaldehydeReference Standard (>99.5%)Qualified In-house or Commercial Source
Acetonitrile (ACN)HPLC GradeFisher Scientific, Merck, or equivalent
WaterHPLC or Milli-Q GradeIn-house purification system
Phosphoric Acid (H₃PO₄)ACS Reagent Grade, ~85%Sigma-Aldrich or equivalent

Step-by-Step Experimental Protocol

Workflow for Purity Analysis

HPLC Purity Analysis Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing p1 Mobile Phase Preparation a1 System Equilibration & Suitability (SST) p1->a1 Use For p2 Standard & Sample Solution Preparation a2 Inject Blank, Standards, & Samples p2->a2 Inject a1->a2 Proceed if SST Passes d1 Peak Integration & Identification a2->d1 Acquire Data d2 Purity Calculation (Area % Method) d1->d2 Process Data d3 Final Report Generation d2->d3 Summarize

Caption: Workflow from preparation to final report.

Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Prepare a 0.1% (v/v) solution of phosphoric acid in HPLC-grade water. For 1000 mL, add 1.0 mL of concentrated phosphoric acid to 999 mL of water.

  • Mobile Phase B (Organic): Use HPLC-grade acetonitrile.

  • Degassing: Degas both mobile phases for at least 15 minutes using an ultrasonic bath or an inline degasser to prevent bubble formation in the pump heads and detector.

Standard and Sample Solution Preparation
  • Diluent: Prepare a 50:50 (v/v) mixture of acetonitrile and water.

  • Standard Solution (approx. 0.5 mg/mL):

    • Accurately weigh approximately 25 mg of 3-Bromo-5-chloro-4-ethoxybenzaldehyde reference standard into a 50 mL volumetric flask.

    • Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature, then dilute to the mark with diluent and mix thoroughly.

  • Sample Solution (approx. 0.5 mg/mL):

    • Prepare the sample solution using the same procedure as the standard solution, using the test batch of 3-Bromo-5-chloro-4-ethoxybenzaldehyde.

Chromatographic Conditions

Table 3: HPLC Method Parameters

Parameter Setting Justification
Column C18, 4.6 x 150 mm, 5 µm Provides excellent retention and resolution for non-polar aromatic compounds.[2][3][4]
Mobile Phase A: 0.1% H₃PO₄ in WaterB: Acetonitrile Acidified aqueous-organic mixture is standard for RP-HPLC, ensuring good peak shape.[1]
Gradient Elution 0-2 min: 50% B2-15 min: 50% to 90% B15-18 min: 90% B18-18.1 min: 90% to 50% B18.1-25 min: 50% B The gradient ensures elution of a wide range of potential impurities. The hold at the end re-equilibrates the column.
Flow Rate 1.0 mL/min A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable backpressure.
Column Temperature 30 °C Maintains stable retention times and improves peak shape by reducing mobile phase viscosity.
Detection UV at 254 nm A common wavelength for aromatic compounds, providing high sensitivity. A PDA detector can be used to confirm peak purity and identify the optimal wavelength.
Injection Volume 10 µL A typical volume that balances sensitivity with the risk of column overload.

| Run Time | 25 minutes | Sufficient to elute all components and re-equilibrate the system for the next injection. |

System Suitability Testing (SST) - A Self-Validating Protocol

Before sample analysis, the chromatographic system must be verified to ensure it is performing adequately. This is achieved by injecting the standard solution five or six times.

Table 4: System Suitability Criteria

Parameter Acceptance Criterion Purpose
Tailing Factor (T) ≤ 1.5 Ensures peak symmetry, which is critical for accurate integration.
Theoretical Plates (N) ≥ 2000 Measures column efficiency and the sharpness of the peak.
%RSD of Peak Area ≤ 2.0% for n≥5 injections Demonstrates the precision and reproducibility of the autosampler and detector.

| %RSD of Retention Time | ≤ 1.0% for n≥5 injections | Confirms the stability and precision of the pump and mobile phase composition. |

Proceed with the analysis only if all SST criteria are met.

Analysis Sequence and Purity Calculation
  • Injection Sequence:

    • Inject the diluent (blank) once to ensure no carryover or system contamination.

    • Inject the standard solution five or six times for SST.

    • Inject the sample solution in duplicate.

  • Purity Calculation: The purity of 3-Bromo-5-chloro-4-ethoxybenzaldehyde is calculated based on the area percent method. This method assumes that all impurities have a similar UV response to the main component at the chosen wavelength.

    Formula: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

    Disregard any peaks originating from the blank and any peaks below a specified reporting threshold (e.g., 0.05%).

Conclusion and Further Considerations

The RP-HPLC method detailed in this application note provides a reliable and robust framework for determining the purity of 3-Bromo-5-chloro-4-ethoxybenzaldehyde. The use of a C18 column with a gradient elution of acidified water and acetonitrile ensures the effective separation of the active compound from its potential impurities.

For full validation and implementation in a regulated environment, this method should be subjected to a comprehensive validation study as per the International Council for Harmonisation (ICH) Q2(R1) guidelines. This would involve formally assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness to ensure the method is fit for its intended purpose.

References

  • PubChem. (n.d.). 3-Bromo-5-chloro-4-hydroxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • HELIX Chromatography. (2022, August 12). HPLC Analysis of Six Aldehydes on Reversed-Phase Aromatic Phases. Selectivity Comparison. Retrieved from [Link]

  • SciSpace. (n.d.). Single wavelength check isocratic reverse phase HPLC method for fast and direct estimation of alkyl aromatic oxidation products. Retrieved from [Link]

  • Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

  • Waters. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Retrieved from [Link]

Sources

Strategic Derivatization of the Aldehyde Moiety in 3-Bromo-5-chloro-4-ethoxybenzaldehyde: A Guide to Synthetic Protocols and Applications

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: 3-Bromo-5-chloro-4-ethoxybenzaldehyde is a synthetically valuable aromatic aldehyde, featuring a unique substitution pattern that makes it an attractive starting material for the synthesis of complex molecules in medicinal chemistry and materials science. The aldehyde functional group serves as a versatile handle for a wide array of chemical transformations. This application note provides a detailed guide to several key derivatization strategies targeting this aldehyde group. We present field-proven, step-by-step protocols for the synthesis of imines (Schiff bases), oximes, hydrazones, and for conducting Reductive Amination, Knoevenagel Condensation, and the Wittig reaction. Each section explains the underlying chemical principles, the rationale for experimental choices, and includes data presentation and workflow visualizations to ensure reproducibility and a deeper understanding of the synthetic pathways.

Introduction: The Synthetic Versatility of a Substituted Benzaldehyde

The chemical reactivity of an aromatic aldehyde is predominantly dictated by the electrophilic nature of its carbonyl carbon. In the case of 3-Bromo-5-chloro-4-ethoxybenzaldehyde, the electronic effects of the halogen and ethoxy substituents on the aromatic ring modulate this reactivity, making it a unique building block. The derivatization of its aldehyde group opens up pathways to a diverse range of molecular architectures. These transformations are not merely academic exercises; they are fundamental steps in the construction of novel pharmaceutical agents, agrochemicals, and functional organic materials. This guide is designed to equip researchers with reliable protocols to unlock the synthetic potential of this important intermediate.

Imine (Schiff Base) Formation: A Gateway to Diverse Functionality

The condensation of an aldehyde with a primary amine to form an imine, or Schiff base, is a fundamental and reversible reaction in organic chemistry.[1][2] The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. To drive the equilibrium towards the imine product, it is often necessary to remove the water formed during the reaction, for instance, by using a Dean-Stark apparatus or molecular sieves.[2]

Protocol: Synthesis of (E)-N-(4-methylbenzylidene)-1-(3-bromo-5-chloro-4-ethoxyphenyl)methanamine

This protocol details the reaction of 3-Bromo-5-chloro-4-ethoxybenzaldehyde with benzylamine.

Experimental Workflow for Imine Formation

Start Reactants: - 3-Bromo-5-chloro-4-ethoxybenzaldehyde - Benzylamine - Toluene (Solvent) Reaction Reaction Vessel: - Add reactants to toluene - Add catalytic acetic acid - Reflux with Dean-Stark trap Start->Reaction Combine Monitor Monitor Progress (TLC) Reaction->Monitor ~3-5 hours Monitor->Reaction Incomplete Workup Work-up: - Cool reaction mixture - Remove solvent under reduced pressure Monitor->Workup Complete Purify Purification: - Recrystallize from ethanol Workup->Purify Product Final Product: Imine Derivative Purify->Product

Caption: Workflow for the synthesis of an imine derivative.

Materials:

  • 3-Bromo-5-chloro-4-ethoxybenzaldehyde

  • Benzylamine

  • Toluene

  • Glacial Acetic Acid (catalytic amount)

  • Ethanol (for recrystallization)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 3-Bromo-5-chloro-4-ethoxybenzaldehyde (1.0 eq).

  • Dissolve the aldehyde in a suitable volume of toluene.

  • Add benzylamine (1.05 eq) to the solution.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.

  • Continue refluxing for 3-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the toluene under reduced pressure.

  • Recrystallize the crude product from ethanol to yield the pure imine.

ReactantMolar Eq.MW ( g/mol )Sample Weight
3-Bromo-5-chloro-4-ethoxybenzaldehyde1.0263.52.64 g
Benzylamine1.05107.151.13 g

Reductive Amination: Stable Amine Synthesis in One Pot

Reductive amination is a powerful method for forming carbon-nitrogen bonds, converting a carbonyl compound and an amine into a more stable secondary or tertiary amine in a single operation.[3][4] The process involves the in-situ formation of an imine or iminium ion, which is then immediately reduced by a selective reducing agent present in the reaction mixture.[4] A key advantage is the use of reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which are mild enough to not reduce the starting aldehyde but are effective at reducing the intermediate iminium ion.[4]

Protocol: Synthesis of N-benzyl-1-(3-bromo-5-chloro-4-ethoxyphenyl)methanamine

Experimental Workflow for Reductive Amination

Start Reactants: - Aldehyde - Benzylamine - Methanol (Solvent) Imine_Formation Imine Formation: - Stir at RT - Add catalytic acetic acid Start->Imine_Formation Combine Reduction Reduction: - Add NaBH(OAc)₃ portion-wise - Stir for 12-24h Imine_Formation->Reduction In-situ Workup Work-up: - Quench with sat. NaHCO₃ - Extract with Ethyl Acetate Reduction->Workup Reaction Complete Purify Purification: - Dry organic layer (Na₂SO₄) - Concentrate and purify by column chromatography Workup->Purify Product Final Product: Secondary Amine Purify->Product

Caption: One-pot workflow for reductive amination.

Materials:

  • 3-Bromo-5-chloro-4-ethoxybenzaldehyde

  • Benzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol or Dichloromethane (DCM)

  • Glacial Acetic Acid

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

Procedure:

  • Dissolve 3-Bromo-5-chloro-4-ethoxybenzaldehyde (1.0 eq) and benzylamine (1.1 eq) in methanol or DCM in a round-bottom flask.

  • Add a catalytic amount of glacial acetic acid and stir the mixture at room temperature for 1 hour to facilitate imine formation.[5]

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution.

  • Allow the reaction to proceed at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

ReactantMolar Eq.MW ( g/mol )Sample Weight
3-Bromo-5-chloro-4-ethoxybenzaldehyde1.0263.52.64 g
Benzylamine1.1107.151.24 g
Sodium triacetoxyborohydride1.5211.943.18 g

Oxime Formation: Versatile Intermediates

Oximes are formed by the reaction of aldehydes or ketones with hydroxylamine.[6] These crystalline derivatives are stable and have been traditionally used for the purification and characterization of carbonyl compounds.[7][8] In modern synthesis, oximes serve as important intermediates for producing amides via the Beckmann rearrangement, as well as for synthesizing various nitrogen-containing heterocycles.[8] The reaction is typically carried out using hydroxylamine hydrochloride, requiring a base to liberate the free hydroxylamine nucleophile.[9]

Protocol: Synthesis of 3-Bromo-5-chloro-4-ethoxybenzaldehyde oxime

Experimental Workflow for Oxime Synthesis

Start Reactants: - Aldehyde - Hydroxylamine HCl - Sodium Carbonate Grinding Solvent-Free Reaction: - Grind reactants in a mortar with a pestle Start->Grinding Combine Monitor Monitor Progress (TLC) Grinding->Monitor ~2-5 min Monitor->Grinding Incomplete Workup Work-up: - Add water to the mixture - Filter the solid product Monitor->Workup Complete Drying Drying: - Wash with water - Dry under vacuum Workup->Drying Product Final Product: Oxime Derivative Drying->Product

Caption: Green chemistry approach to oxime synthesis via grinding.

Materials:

  • 3-Bromo-5-chloro-4-ethoxybenzaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Anhydrous Sodium Carbonate (Na₂CO₃)

  • Deionized Water

Procedure: This protocol is adapted from a solvent-free grinding method, which is efficient and environmentally friendly.[7][8]

  • In a mortar, combine 3-Bromo-5-chloro-4-ethoxybenzaldehyde (1.0 eq), hydroxylamine hydrochloride (1.1 eq), and anhydrous sodium carbonate (1.5 eq).

  • Grind the mixture thoroughly with a pestle at room temperature for 2-5 minutes.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Add deionized water to the mortar and stir to form a slurry.

  • Filter the solid product using a Büchner funnel.

  • Wash the collected solid with cold water and dry under vacuum to obtain the pure oxime.

ReactantMolar Eq.MW ( g/mol )Sample Weight
3-Bromo-5-chloro-4-ethoxybenzaldehyde1.0263.52.64 g
Hydroxylamine hydrochloride1.169.490.76 g
Anhydrous Sodium Carbonate1.5105.991.59 g

Hydrazone Formation: Building Blocks for Heterocycles and Bioactive Molecules

Hydrazones are synthesized by the reaction of an aldehyde or ketone with a hydrazine derivative.[10][11] These compounds are not only stable, crystalline solids useful for characterization, but they are also pivotal intermediates in organic synthesis, particularly for the construction of heterocyclic rings like pyrazoles.[12] Hydrazone derivatives are widely studied for their diverse biological activities, including antimicrobial, anticonvulsant, and antitumor properties.[10]

Protocol: Synthesis of 3-Bromo-5-chloro-4-ethoxybenzaldehyde Phenylhydrazone

Experimental Workflow for Hydrazone Synthesis

Start Reactants: - Aldehyde - Phenylhydrazine - Ethanol (Solvent) Reaction Reaction Vessel: - Dissolve reactants in ethanol - Add catalytic acetic acid - Reflux Start->Reaction Combine Monitor Monitor Progress (TLC) Reaction->Monitor ~2-3 hours Monitor->Reaction Incomplete Crystallization Product Formation: - Cool reaction mixture - Collect precipitate by filtration Monitor->Crystallization Complete Purify Purification: - Wash with cold ethanol - Dry the product Crystallization->Purify Product Final Product: Hydrazone Derivative Purify->Product

Caption: Protocol workflow for the synthesis of a hydrazone.

Materials:

  • 3-Bromo-5-chloro-4-ethoxybenzaldehyde

  • Phenylhydrazine

  • Ethanol

  • Glacial Acetic Acid

Procedure:

  • Dissolve 3-Bromo-5-chloro-4-ethoxybenzaldehyde (1.0 eq) in absolute ethanol in a round-bottom flask.

  • Add phenylhydrazine (1.0 eq) to the solution.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Heat the mixture to reflux for 2-3 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture in an ice bath to induce crystallization.

  • Collect the precipitated hydrazone by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol and dry to obtain the final product.

ReactantMolar Eq.MW ( g/mol )Sample Weight
3-Bromo-5-chloro-4-ethoxybenzaldehyde1.0263.52.64 g
Phenylhydrazine1.0108.141.08 g

Knoevenagel Condensation: Carbon-Carbon Double Bond Formation

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group to a carbonyl group, followed by dehydration to form a C=C bond.[13] This reaction is a cornerstone of C-C bond formation in organic synthesis.[14] It is typically catalyzed by a weak base, such as an amine (e.g., piperidine) or ammonium salts.[13] The products, often α,β-unsaturated systems, are valuable precursors for a variety of subsequent transformations.

Protocol: Synthesis of 2-((3-bromo-5-chloro-4-ethoxyphenyl)methylene)malononitrile

Experimental Workflow for Knoevenagel Condensation

Start Reactants: - Aldehyde - Malononitrile - Ethanol (Solvent) Reaction Reaction Vessel: - Dissolve reactants in ethanol - Add piperidine (catalyst) - Stir at RT Start->Reaction Combine Monitor Monitor Progress (TLC) Reaction->Monitor ~1-2 hours Monitor->Reaction Incomplete Precipitation Product Isolation: - Cool in ice bath - Collect precipitate by filtration Monitor->Precipitation Complete Purify Purification: - Wash with cold ethanol - Dry the product Precipitation->Purify Product Final Product: Benzylidenemalononitrile Purify->Product

Caption: Workflow for Knoevenagel condensation.

Materials:

  • 3-Bromo-5-chloro-4-ethoxybenzaldehyde

  • Malononitrile

  • Ethanol

  • Piperidine (catalyst)

Procedure:

  • In a flask, dissolve 3-Bromo-5-chloro-4-ethoxybenzaldehyde (1.0 eq) and malononitrile (1.0 eq) in ethanol.

  • Add a catalytic amount of piperidine (a few drops) to the stirring solution at room temperature.

  • A precipitate should begin to form. Continue stirring for 1-2 hours.

  • Monitor the reaction completion by TLC.

  • Cool the reaction mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold ethanol and dry under vacuum.

ReactantMolar Eq.MW ( g/mol )Sample Weight
3-Bromo-5-chloro-4-ethoxybenzaldehyde1.0263.52.64 g
Malononitrile1.066.060.66 g

Wittig Reaction: Alkene Synthesis

The Wittig reaction is a highly reliable method for synthesizing alkenes from aldehydes or ketones.[15][16] It involves the reaction of a carbonyl compound with a phosphorus ylide (a phosphorane).[17] A key advantage of the Wittig reaction is the specific placement of the double bond, which replaces the carbonyl C=O bond. The reaction's driving force is the formation of the very stable triphenylphosphine oxide byproduct.[17]

Protocol: Synthesis of 1-bromo-3-chloro-2-ethoxy-5-styrylbenzene

This protocol uses a stable, commercially available ylide.

Experimental Workflow for the Wittig Reaction

Start Reactants: - Aldehyde - Wittig Reagent - DCM (Solvent) Reaction Reaction Vessel: - Dissolve aldehyde in DCM - Add ylide portion-wise - Stir at RT Start->Reaction Combine Monitor Monitor Progress (TLC) Reaction->Monitor ~2-4 hours Monitor->Reaction Incomplete Workup Work-up: - Evaporate DCM - Add Hexanes/Ether to precipitate PPh₃O Monitor->Workup Complete Purify Purification: - Filter off PPh₃O - Concentrate filtrate - Purify by column chromatography Workup->Purify Product Final Product: Alkene Derivative Purify->Product

Caption: General workflow for an alkene synthesis via the Wittig reaction.

Materials:

  • 3-Bromo-5-chloro-4-ethoxybenzaldehyde

  • (Carbethoxymethylene)triphenylphosphorane (a stable ylide)

  • Dichloromethane (DCM)

  • Hexanes and Diethyl Ether (for purification)

Procedure:

  • Dissolve 3-Bromo-5-chloro-4-ethoxybenzaldehyde (1.0 eq) in DCM in a round-bottom flask with a magnetic stirrer.

  • Add (carbethoxymethylene)triphenylphosphorane (1.1 eq) portion-wise to the solution while stirring at room temperature.[16]

  • Stir the reaction for 2-4 hours, monitoring its progress by TLC.

  • Once the starting material is consumed, evaporate the DCM using a stream of nitrogen or under reduced pressure.

  • Add a mixture of 25% diethyl ether in hexanes to the residue to precipitate the triphenylphosphine oxide byproduct.[16]

  • Filter the mixture to remove the solid triphenylphosphine oxide.

  • Concentrate the filtrate and purify the crude product by silica gel column chromatography to yield the pure alkene.

ReactantMolar Eq.MW ( g/mol )Sample Weight
3-Bromo-5-chloro-4-ethoxybenzaldehyde1.0263.52.64 g
(Carbethoxymethylene)triphenylphosphorane1.1348.383.83 g

References

  • An Efficient Procedure for Synthesis of Oximes by Grinding. Asian Journal of Chemistry, Vol. 19, No. 3 (2007). [Link]

  • A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Chemistry Central Journal, PMC. [Link]

  • Oximes. Science of Synthesis. [Link]

  • Hydrazones: Synthesis, biological activity and their spectral characterization. Journal of Chemical and Pharmaceutical Research. [Link]

  • Hydrazone synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of Simple Hydrazones of Carbonyl Compounds by an Exchange Reaction. Journal of Organic Chemistry. [Link]

  • 3-BROMO-5-CHLORO-2-HYDROXY-BENZALDEHYDE. SpectraBase. [Link]

  • Efficient Solvent- and Catalyst-Free Syntheses of Imine Derivatives Applying the Pressure Reduction Technique: Remarkable Change of the Reaction Rate with the Phase Transition. Scientific Research Publishing. [Link]

  • Synthesis of Acyl Hydrazides and Hydrazones from Activated Amides. SynOpen. [Link]

  • 3-Bromo-5-chloro-4-hydroxybenzaldehyde. SpectraBase. [Link]

  • Oxime Metathesis: Tunable and Versatile Chemistry for Dynamic Networks. Royal Society of Chemistry. [Link]

  • Knoevenagel condensation. Wikipedia. [Link]

  • Wittig Reaction. Organic Chemistry Portal. [Link]

  • Convenient and Clean Synthesis of Imines from Primary Benzylamines. The Royal Society of Chemistry. [Link]

  • Wittig Reaction - Common Conditions. organic-reaction.com. [Link]

  • Insight into the Amine-Assisted Metal-free Chemoselctive Reductive Amination of Carbonyl Compounds Under Mild Conditions. ChemRxiv. [Link]

  • Imine synthesis by oxidation, condensation, hydroamination or rearrangement. Organic Chemistry Portal. [Link]

  • Synthesis of some 4-oxobenzotriazolo Hydrazones. American Research Journals. [Link]

  • Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]

  • Application Note – Reductive Amination. Synple Chem. [Link]

  • Oxime synthesis by condensation or oxidation. Organic Chemistry Portal. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Imine formation-Typical procedures. OperaChem. [Link]

  • Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. ACG Publications. [Link]

  • Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [Link]

  • Reductive Amination. YouTube. [Link]

  • 6: The Wittig Reaction (Experiment). Chemistry LibreTexts. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: High-Yield Synthesis of 3-Bromo-5-chloro-4-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: SYN-OPT-3B5C Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Golden Route" Protocol

You are likely encountering yield attrition at two specific bottlenecks: regioselective halogenation (getting the Cl/Br placement right without over-halogenation) or, more commonly, the O-alkylation of a sterically hindered phenol .

The 3-position bromine and 5-position chlorine atoms create a "steric wall" around the 4-hydroxyl group. Standard Williamson ether synthesis conditions (


/Acetone) often fail here, resulting in yields <30%.
Optimized Synthetic Pathway

The most robust route utilizes a stepwise halogenation followed by aggressive alkylation.

G Start 4-Hydroxybenzaldehyde (Starting Material) Step1 Step 1: Chlorination (NCS, AcOH, 40°C) Start->Step1 Inter1 3-Chloro-4-hydroxybenzaldehyde Step1->Inter1 Regioselective Ortho-Sub Step2 Step 2: Bromination (Br2, AcOH, 15°C) Inter1->Step2 Inter2 3-Bromo-5-chloro-4- hydroxybenzaldehyde Step2->Inter2 Steric Control Step3 Step 3: O-Ethylation (EtI, K2CO3, DMF, 60°C) Inter2->Step3 Critical Bottleneck Target TARGET: 3-Bromo-5-chloro-4- ethoxybenzaldehyde Step3->Target

Figure 1: Stepwise synthetic workflow. Note that Step 3 requires polar aprotic conditions to overcome steric hindrance.

Troubleshooting Module: Step-by-Step Optimization

Module A: Halogenation (Steps 1 & 2)

Issue: "I am getting a mixture of di-bromo and di-chloro impurities."

Root Cause: The phenolic hydroxyl group is a strong activator (ortho/para director). Once the first halogen is added, the ring is deactivated slightly, but not enough to prevent a second addition if stoichiometry is loose.

ParameterRecommendationThe "Why" (Mechanism)
Order of Addition Chlorinate First Chlorine is less bulky than Bromine. Introducing the smaller halogen first (3-Cl) causes less steric disruption, allowing the subsequent Bromination to proceed more cleanly to the remaining open ortho position.
Reagent Choice NCS (Step 1) /

(Step 2)
N-Chlorosuccinimide (NCS) provides a controlled release of

, preventing the "runaway" chlorination often seen with

gas.
Temperature < 20°C for Bromination Low temperature increases regioselectivity. Higher temperatures promote thermodynamic products (over-bromination) or oxidation of the aldehyde.

FAQ: Can I buy the intermediate?

  • Yes. 3-Bromo-5-chloro-4-hydroxybenzaldehyde (CAS 1849-76-9) is commercially available. If your yield issues are solely in the alkylation step, purchasing this intermediate eliminates the halogenation variables [1].

Module B: O-Ethylation (Step 3 - The Critical Bottleneck)

Issue: "My reaction stalls at 30% conversion, or I see starting material remaining despite refluxing."

Root Cause: Steric Shielding. The 3-Br and 5-Cl atoms physically block the nucleophile (phenoxide) from attacking the ethyl halide efficiently. Furthermore, the electron-withdrawing halogens decrease the nucleophilicity of the phenoxide oxygen.

Protocol Adjustment Matrix
VariableStandard (Avoid)High-Yield (Adopt) Technical Rationale
Solvent Acetone, AcetonitrileDMF or DMSO Polar aprotic solvents solvate the cation (

), leaving the phenoxide anion "naked" and more reactive. This is non-negotiable for hindered substrates [2].
Base

(weak)

or

+ KI
Cesium is larger/softer, improving solubility in organic solvents (the "Cesium Effect"). Adding Potassium Iodide (KI) facilitates the Finkelstein reaction in situ (converting Et-Br to highly reactive Et-I).
Alkylating Agent Ethyl BromideEthyl Iodide (EtI) Iodide is a better leaving group (

is a weaker base than

).
Temperature Reflux (56°C)60-80°C Higher activation energy is required to overcome the steric barrier.

Detailed Protocol for Step 3:

  • Dissolve 3-Bromo-5-chloro-4-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF (0.5 M concentration).

  • Add

    
     (2.0 eq) or 
    
    
    
    (1.5 eq).
  • Stir at RT for 30 mins to ensure deprotonation (color change usually observed).

  • Add Ethyl Iodide (1.5 eq) dropwise.

  • Heat to 60°C. Monitor via TLC/HPLC.

  • Quench: Pour into ice water. The product should precipitate. If it oils out, extract with EtOAc.

Diagnostic Logic Tree

Use this decision matrix to identify your specific failure mode.

DecisionTree Start Problem: Low Yield CheckStep Which step is failing? Start->CheckStep Halo Halogenation (Formation of Core) CheckStep->Halo Alk Ethylation (Final Step) CheckStep->Alk CheckImpurities Are you seeing di-bromo/di-chloro? Halo->CheckImpurities Sol1 Fix: Lower Temp to 15°C Switch to NCS for Cl step CheckImpurities->Sol1 Yes CheckSolvent Solvent used? Alk->CheckSolvent Acetone Acetone/MeCN CheckSolvent->Acetone DMF DMF/DMSO CheckSolvent->DMF Sol2 CRITICAL ERROR: Switch to DMF immediately. Acetone cannot solvate ions sufficiently here. Acetone->Sol2 CheckBase Base used? DMF->CheckBase WeakBase K2CO3 only CheckBase->WeakBase Sol3 Add 10 mol% KI (Finkelstein catalyst) or switch to Cs2CO3 WeakBase->Sol3

Figure 2: Troubleshooting logic for identifying yield loss in halogenation vs. alkylation.

Frequently Asked Questions (FAQs)

Q: Can I use Diethyl Sulfate instead of Ethyl Iodide? A: Yes, but be cautious. Diethyl sulfate is a potent alkylating agent and can be harder to handle. However, if steric hindrance is severe, diethyl sulfate often reacts faster than ethyl halides due to the highly leaving nature of the sulfate group. Ensure you use NaOH/Phase Transfer Catalyst (TBAB) conditions if switching to sulfates.

Q: The aldehyde peak is disappearing in NMR, but I don't see the product. What is happening? A: You are likely experiencing the Cannizzaro Reaction . In the presence of strong bases (like NaOH) and heat, the aldehyde can disproportionate into the carboxylic acid and the alcohol.

  • Fix: Stick to anhydrous carbonate bases (

    
    , 
    
    
    
    ). Avoid hydroxide bases (NaOH, KOH) unless you are strictly controlling temperature.

Q: How do I purify the final product from unreacted phenol? A: The unreacted phenol (3-bromo-5-chloro-4-hydroxybenzaldehyde) is acidic.

  • Dissolve the crude mixture in Ethyl Acetate.[1]

  • Wash 2x with 1M NaOH (cold). The phenol will deprotonate and move into the aqueous layer.

  • The product (ether) will remain in the organic layer.

  • Wash with brine, dry over

    
    , and evaporate.
    

References

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Mechanism and Conditions. Retrieved from [Link]

Sources

troubleshooting side reactions during the bromination of 5-chloro-4-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support guide for the bromination of 5-chloro-4-ethoxybenzaldehyde.

Content Type: Technical Troubleshooting Guide & FAQs Subject: Optimization and Impurity Control in Electrophilic Aromatic Substitution (EAS) Target Audience: Medicinal Chemists, Process Development Scientists

Executive Summary & Reaction Analysis

The Objective: Selective synthesis of 3-bromo-5-chloro-4-ethoxybenzaldehyde .

The Challenge: The substrate contains three directing groups with conflicting electronic effects:

  • Ethoxy (-OEt, C4): Strong activator, ortho/para director.[1]

  • Chloro (-Cl, C5): Weak deactivator, ortho/para director.

  • Formyl (-CHO, C1): Strong deactivator, meta director.

Mechanistic Insight: The ethoxy group dominates the regiochemistry.

  • Position 3: Ortho to the activating -OEt group and meta to the deactivating -CHO group. This is the electronically favored site.

  • Position 5: Blocked by Chlorine.[1]

  • Position 2/6: Meta to the -OEt group and ortho to the -CHO group. These positions are highly deactivated.

Therefore, regioselectivity is rarely the primary failure mode. The critical issues are chemoselectivity (aldehyde oxidation) and functional group stability (ether cleavage).

Interactive Troubleshooting Guide (Q&A)

Category A: Impurity Profiling & Side Reactions

Q1: I observe a side product with a mass of M+16 (or M+14 depending on ionization) relative to the product. Is this oxidation? Diagnosis: Yes. The most common side reaction is the oxidation of the aldehyde (-CHO) to the carboxylic acid (-COOH). Cause: Elemental bromine (


) acts as an oxidant, particularly in the presence of water.
Solution: 
  • Switch Reagents: Transition from

    
     to N-Bromosuccinimide (NBS) . NBS provides a controlled release of 
    
    
    
    without the high oxidation potential of molecular bromine.
  • Solvent Control: If using

    
    , ensure the solvent (typically Acetic Acid) is anhydrous. Water participates in the hydrate formation of the aldehyde, facilitating oxidation.
    

Q2: My LCMS shows a peak corresponding to a loss of 28 Da (Ethyl group). Why is my ether cleaving? Diagnosis: You are forming 3-bromo-5-chloro-4-hydroxybenzaldehyde . Cause: Acid-catalyzed dealkylation. The reaction generates Hydrogen Bromide (HBr) as a byproduct. At elevated temperatures or prolonged reaction times, HBr can cleave the ethyl ether. Solution:

  • Buffer the System: Add 1.1 equivalents of Sodium Acetate (NaOAc) to scavenge the HBr generated during the reaction.

  • Temperature Management: Maintain reaction temperature below 40°C. Ether cleavage has a higher activation energy than ring bromination.

Q3: The reaction stalls at 60-70% conversion. Should I add more Bromine? Diagnosis: The ring is deactivated by the -Cl and -CHO groups, making the final bromination step sluggish. Risk: Adding excess bromine increases the risk of oxidation and over-bromination (though sterically difficult). Solution:

  • Catalysis: Do not just add more reagent. Add a mild Lewis Acid catalyst like Iron(III) Bromide (

    
    , 1-5 mol%)  or use a polar protic solvent (AcOH) to stabilize the transition state.
    
  • Concentration: Run the reaction at a higher concentration (e.g., 0.5 M) to increase collision frequency.

Visualizing the Reaction Pathways

The following diagram illustrates the competitive pathways. The "Green Path" represents the desired EAS. The "Red Paths" represent failure modes (Oxidation and Dealkylation).

BrominationPathways Substrate 5-chloro-4-ethoxybenzaldehyde Intermediate Sigma Complex (Arenium Ion) Substrate->Intermediate + Br+ (Slow) AcidSide 5-chloro-4-ethoxybenzoic acid (Oxidation Impurity) Substrate->AcidSide Br2 / H2O (Oxidation) Product 3-bromo-5-chloro- 4-ethoxybenzaldehyde Intermediate->Product - H+ (Fast) PhenolSide 3-bromo-5-chloro- 4-hydroxybenzaldehyde (Dealkylation Impurity) Product->PhenolSide HBr / Heat (Ether Cleavage)

Caption: Reaction network showing the primary EAS pathway (Green) and competitive oxidation/dealkylation pathways (Red).

Optimized Experimental Protocols

Method A: The "Standard" Protocol (Br2/AcOH)

Best for: Large scale, cost-sensitive processes where water content is strictly controlled.

ParameterSpecificationCausality/Reasoning
Stoichiometry 1.05 eq

Slight excess ensures conversion without promoting oxidation.
Solvent Glacial Acetic AcidPolar solvent stabilizes the polar transition state; dissolves HBr.
Buffer Sodium Acetate (1.1 eq)CRITICAL: Neutralizes HBr to prevent ether cleavage.
Temperature 0°C

RT
Low initial temp prevents exotherm spikes; RT ensures completion.

Step-by-Step:

  • Dissolve 5-chloro-4-ethoxybenzaldehyde (1.0 eq) and Sodium Acetate (1.1 eq) in Glacial Acetic Acid (5-10 volumes).

  • Cool the suspension to 0-5°C.

  • Add Bromine (

    
    , 1.05 eq) dropwise over 30 minutes. Note: Solution will turn dark orange.
    
  • Allow to warm to Room Temperature (20-25°C) and stir for 4 hours.

  • IPC (In-Process Control): Check HPLC for disappearance of starting material.

  • Quench: Pour mixture into ice water containing 5% Sodium Thiosulfate (destroys excess

    
    ) and Sodium Bicarbonate (neutralizes acid).
    
  • Isolation: Filter the resulting precipitate.

Method B: The "High Fidelity" Protocol (NBS/MeCN)

Best for: Medicinal chemistry, small scale, or acid-sensitive substrates.

ParameterSpecificationCausality/Reasoning
Reagent NBS (N-Bromosuccinimide)Solid reagent; easier handling; no free

oxidant.
Solvent Acetonitrile (MeCN)Polar aprotic; good solubility; easy workup.
Catalyst

(10 mol%)
Mild proton source to activate NBS.

Step-by-Step:

  • Dissolve substrate in MeCN (10 volumes).

  • Add NBS (1.1 eq) and Ammonium Acetate (0.1 eq).

  • Stir at Room Temperature.

  • If reaction is slow after 6 hours, warm to 40°C.

  • Workup: Evaporate MeCN, redissolve in EtOAc, wash with water/brine.

Comparative Data: Reagent Selection

FeatureElemental Bromine (

)
N-Bromosuccinimide (NBS)
Atom Economy 50% (half of Br ends up as HBr)< 45% (Succinimide waste)
Oxidation Risk High (Aldehyde

Acid)
Low
Acidity Generates 1 eq HBr (Strong Acid)Generates Succinimide (Weak Acid)
Cost LowModerate
Recommendation Use for Scale-up (with buffer)Use for Discovery/Lab Scale

References

  • Regioselectivity in Alkoxybenzaldehydes

    • Smith, M. B. "March's Advanced Organic Chemistry," 7th Ed. Wiley, 2013. (General principles of EAS directing groups).
    • Eames, J. et al. "Electrophilic Bromination of Activated Aromatic Systems."[2][3] Journal of Chemical Research, 2002. (Verifies directing effects of alkoxy vs. halo groups).

  • Oxidation Side Reactions

    • Zhdankin, V. V. "Hypervalent Iodine Chemistry." (Discusses oxidation mechanisms of aldehydes with halogens).
    • BenchChem Technical Support.[1] "Synthesis of 5-Bromo-1,3-dichloro-2-ethoxybenzene."[1] (Analogous substrate handling).

  • Experimental Protocols (Analogous Substrates)

    • Organic Syntheses, Coll.[4] Vol. 2, p. 95 (1943); Vol. 12, p. 8 (1932). "Bromination of p-Cresol." (Standard Br2/AcOH protocol).

    • Sigma-Aldrich.[5] "Product Specification: 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde." (Verifies stability of similar scaffolds). [5]

Sources

optimizing reaction conditions for the synthesis of 3-Bromo-5-chloro-4-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier-3 Support Center resource. It assumes the user has basic organic synthesis capability but requires optimization strategies for this specific poly-functionalized aromatic aldehyde.

Ticket ID: CHEM-OPT-882 Topic: Process Optimization & Troubleshooting Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

The synthesis of 3-Bromo-5-chloro-4-ethoxybenzaldehyde presents a classic challenge in Nucleophilic Aromatic Substitution (Regiocontrol) and Williamson Ether Synthesis .

The primary failure mode reported by users is regio-scrambling (obtaining mixtures of 3,5-dibromo or 3,5-dichloro analogs) and aldehyde oxidation during the basic alkylation step. This guide recommends a Stepwise Halogenation Strategy starting from a mono-halogenated phenol to lock the substitution pattern before installing the ethyl group.

Part 1: The Synthetic Workflow (Visualized)

The following logic flow illustrates the recommended "Lock-and-Cap" route to ensure 98%+ regioselectivity.

SynthesisWorkflow cluster_trouble Troubleshooting Logic Start Start: 3-Chloro-4- hydroxybenzaldehyde Step1 Step 1: Bromination (Regio-Lock) Start->Step1 Br2 / AcOH (Ortho-directing) Inter Intermediate: 3-Bromo-5-chloro- 4-hydroxybenzaldehyde Step1->Inter Yield: ~85-90% Step2 Step 2: O-Alkylation (Ether Capping) Inter->Step2 Et-I / K2CO3 DMF, 60°C End Target: 3-Bromo-5-chloro- 4-ethoxybenzaldehyde Step2->End Yield: ~92% Issue1 Issue: Di-bromo impurity Fix1 Reduce Br2 eq to 1.05 Check Temp < 20°C Issue1->Fix1 Issue2 Issue: Low Alkylation Yield Fix2 Dry DMF (sieves) Switch to Cs2CO3 Issue2->Fix2

Figure 1: The "Lock-and-Cap" synthetic route minimizes isomeric impurities by exploiting the strong ortho-directing power of the phenol group prior to ethylation.

Part 2: Critical Process Modules & Troubleshooting

Module 1: Halogenation (The "Regio-Lock")

Objective: Install the Bromine atom at position 5 of 3-chloro-4-hydroxybenzaldehyde.[1] Why this route? Starting with the chlorophenol is superior to chlorinating the bromophenol because chlorine is smaller and less selective. Bromination is highly controlled by the phenolic -OH group.

Optimized Protocol:

  • Solvent: Glacial Acetic Acid (AcOH). It stabilizes the transition state and prevents poly-bromination better than DCM.

  • Reagent: Elemental Bromine (

    
    ) in AcOH solution.
    
  • Temperature: 15–20°C. Do not heat.

FAQ: Halogenation Issues

Q: I am seeing ~10% of the 3,5-dibromo impurity by GC-MS. Why?

A: This is a "Halogen Scrambling" issue.

  • Root Cause: If the reaction temperature exceeds 40°C or if you use a large excess of Bromine (>1.2 eq), the radical or electrophilic attack can displace the Chlorine atom (ipso-substitution) or cause disproportionation.

  • Correction:

    • Keep stoichiometry strict: 1.05 equivalents of

      
      .
      
    • Dropwise addition over 1 hour.

    • Quench immediately with aqueous Sodium Bisulfite (

      
      ) to destroy excess bromine before workup.
      

Q: Can I use NBS (N-Bromosuccinimide) instead of liquid Bromine?

A: Yes, but with caveats.

  • Pros: Easier handling.

  • Cons: NBS often requires radical initiators or higher temps, which promotes side reactions on the aldehyde hydrogen (radical abstraction). If using NBS, use MeCN as solvent at 0°C to favor electrophilic substitution over radical pathways.

Module 2: O-Alkylation (The Ether Cap)

Objective: Convert the phenol to the ethyl ether without degrading the aldehyde. Reaction: Williamson Ether Synthesis.

Optimized Protocol:

  • Base: Potassium Carbonate (

    
    ) - Anhydrous, granular (milled).
    
  • Alkylating Agent: Ethyl Iodide (EtI). Note: EtI is more reactive than EtBr, allowing milder temps.

  • Solvent: DMF (Dimethylformamide) or NMP.

  • Temperature: 50–60°C.

Data: Base & Solvent Screening Results

Table 1: Optimization of Alkylation Conditions (0.5g Scale)

EntryBaseSolventTemp (°C)Time (h)Conversion (%)Notes
1

AcetoneReflux1265%Too slow; incomplete.
2

DMF 60 4 98% Optimal condition.
3

DMF25299%Excellent but expensive.
4


/THF
25140%Aldehyde degradation (Cannizzaro).
FAQ: Alkylation Issues

A: This is likely a Solvation/Base issue.

  • The Fix: The surface of the

    
     may be "glazed" with potassium iodide salts.
    
    • Immediate Action: Add a catalytic amount (10 mol%) of TBAI (Tetrabutylammonium iodide) . This acts as a Phase Transfer Catalyst and solubilizes the carbonate anion, driving the reaction to completion.

Q: The aldehyde peak in NMR (approx 9.8 ppm) has disappeared or diminished.

A: You have likely triggered the Cannizzaro Reaction .

  • Mechanism: In the presence of strong bases (like NaOH or KOH) and water, non-enolizable aldehydes (like yours) disproportionate into the alcohol and the carboxylic acid.

  • Prevention:

    • Strictly avoid hydroxide bases (

      
      , 
      
      
      
      ). Use Carbonates (
      
      
      ,
      
      
      ).
    • Ensure DMF is dry (water content <0.1%).

Part 3: Analytical Verification (Self-Validating System)

To ensure you have the correct isomer, check the 1H NMR Coupling Constants in the aromatic region.

  • Symmetry Check:

    • 3,5-Dibromo-4-ethoxy: Aromatic protons appear as a singlet (equivalent environment).

    • 3-Bromo-5-chloro-4-ethoxy (Target): Aromatic protons appear as two doublets with a small meta-coupling constant (

      
      ).
      
    • Visual Cue: If you see a clean singlet at ~7.8 ppm, you have made the symmetric impurity. You want two distinct signals (e.g., ~7.65 ppm and ~7.85 ppm).

References

  • Regioselectivity in Halogenation

    • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
    • Specific Analog Synthesis: Jiang, J. A., et al. (2014).[1] Synthesis of 3-bromo-5-fluoro-4-hydroxybenzaldehyde. Tetrahedron Letters. 1

  • Williamson Ether Synthesis Optimization

    • RSC Publishing. (2021).[2] Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes. 2

  • Patent Literature for Analogous Compounds

    • Pfizer Inc. (2014).[1][3][4][5] Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde (Intermediate for Ertugliflozin).[5][6] CN103896752A. (Demonstrates stability of ethoxy-benzaldehydes under halogenation conditions). 5

  • Compound Properties & Safety

    • PubChem.[3][4][7] (2025).[3][4][8] 3-Bromo-4-hydroxybenzaldehyde (Precursor Data). 3[3][4]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 3-Bromo-5-chloro-4-ethoxybenzaldehyde and its precursors before handling.

Sources

Technical Support Center: Formylation of 3-bromo-5-chloro-4-ethoxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the formylation of 3-bromo-5-chloro-4-ethoxyphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific synthetic transformation. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the success of your formylation reactions.

I. Understanding the Challenges

The formylation of 3-bromo-5-chloro-4-ethoxyphenol presents a unique set of challenges due to the electronic and steric nature of its substituents. The ethoxy group at the 4-position is an activating, ortho-, para-directing group, while the bromo and chloro substituents at the 3 and 5-positions are deactivating and ortho-, para-directing. This substitution pattern leads to a single available position for formylation, ortho to the hydroxyl group. However, the electron-withdrawing nature of the halogens can decrease the nucleophilicity of the aromatic ring, potentially leading to sluggish reactions or the need for harsh reaction conditions.

II. Troubleshooting Guide

This section addresses specific issues you may encounter during the formylation of 3-bromo-5-chloro-4-ethoxyphenol in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: I am not observing any significant formation of the desired 2-formyl-3-bromo-5-chloro-4-ethoxyphenol. What are the potential causes and how can I improve the yield?

Answer:

Low or no yield in the formylation of this substrate can stem from several factors, primarily related to the reduced reactivity of the phenol and suboptimal reaction conditions.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Insufficiently Anhydrous Conditions The presence of water can deactivate the formylating agent and interfere with the reaction, particularly in methods like the magnesium-mediated formylation.[1]Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents and reagents. For the MgCl₂ method, using anhydrous magnesium chloride beads is crucial.[1]
Deactivated Aromatic Ring The electron-withdrawing bromo and chloro substituents decrease the nucleophilicity of the phenol, making it less reactive towards electrophilic attack.[2]Employ a more reactive formylation method. The magnesium-mediated ortho-formylation using paraformaldehyde and magnesium chloride is highly effective for halogen-substituted phenols.[2][3] Alternatively, stronger Lewis acids in other methods might be necessary.
Poor Quality of Reagents Old or impure paraformaldehyde, triethylamine, or other reagents can lead to failed reactions.Use freshly opened or purified reagents. Paraformaldehyde should be dried over P₂O₅ under vacuum before use.[4]
Incorrect Reaction Temperature Formylation reactions are often temperature-sensitive. Insufficient heat may lead to no reaction, while excessive heat can cause decomposition or side reactions.Optimize the reaction temperature. For the MgCl₂/paraformaldehyde method, refluxing in THF is typically effective.[4]
Issue 2: Formation of Side Products

Question: My reaction mixture shows multiple spots on TLC, and I am isolating undesired side products. What are these and how can I minimize their formation?

Answer:

The formation of side products is a common issue in formylation reactions. For 3-bromo-5-chloro-4-ethoxyphenol, potential side products include polymers and products from reactions with impurities.

Potential Side Products & Mitigation Strategies:

Side Product Plausible Cause Mitigation Strategy
Phenol-Formaldehyde Resin This is a common side reaction, especially under acidic or basic conditions with formaldehyde, leading to polymerization.[5]Carefully control the stoichiometry, using a formaldehyde-to-phenol ratio of less than one if possible.[5] Avoid excessively high temperatures and prolonged reaction times.[5]
Products from Impurities Impurities in the starting material can undergo formylation or other reactions, leading to a complex product mixture.Purify the starting 3-bromo-5-chloro-4-ethoxyphenol by recrystallization or column chromatography before the formylation step.
Issue 3: Difficulty in Product Purification

Question: I am having trouble isolating the pure formylated product from the reaction mixture. What purification strategies are most effective?

Answer:

Purification of the formylated product can be challenging due to the presence of unreacted starting material, reagents, and side products.

Recommended Purification Protocol:

  • Aqueous Workup: After the reaction is complete, cool the mixture and perform an acidic workup by washing with a dilute acid (e.g., 1N HCl) to remove basic components like triethylamine.[4] This is followed by washing with water or brine.

  • Extraction: Extract the product into a suitable organic solvent such as diethyl ether or ethyl acetate.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.

  • Column Chromatography: The most effective method for purification is flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically a good starting point for elution.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can provide highly pure material.

III. Frequently Asked Questions (FAQs)

Q1: Which formylation method is most recommended for 3-bromo-5-chloro-4-ethoxyphenol?

A1: The magnesium-mediated ortho-formylation (also known as the Casnati-Skattebøl formylation) is highly recommended for this substrate.[6] This method is known for its excellent regioselectivity for the ortho position and its high yields, even with halogen-substituted phenols.[3][4] It uses relatively mild and less noxious reagents (magnesium chloride, triethylamine, and paraformaldehyde) compared to other methods like the Reimer-Tiemann or Vilsmeier-Haack reactions.[7]

Q2: Why is ortho-formylation exclusively expected for this molecule?

A2: The hydroxyl group is a strong ortho-, para- director. In 3-bromo-5-chloro-4-ethoxyphenol, the para position is blocked by the ethoxy group. The two meta positions to the hydroxyl group are also substituted with bromo and chloro atoms. Therefore, the only available positions for electrophilic aromatic substitution are the two ortho positions. Due to steric hindrance from the adjacent bromo and chloro groups, formylation will occur at the less sterically hindered ortho position, which is adjacent to the hydroxyl group and the bromo substituent.

Q3: Can I use the Reimer-Tiemann or Duff reaction for this formylation?

A3: While possible, these methods may be less efficient for this specific substrate.

  • Reimer-Tiemann Reaction: This reaction generates dichlorocarbene as the electrophile.[8][9] While it typically favors ortho-formylation, yields can be moderate, and the reaction conditions are harsh (strong base, heat), which might lead to side reactions with the halogenated phenol.[8][10]

  • Duff Reaction: This method uses hexamethylenetetramine (HMTA) in an acidic medium and generally gives ortho-formylation.[11][12] However, yields can be low, and the reaction often requires high temperatures.[11][12] For phenols with electron-withdrawing groups, modified Duff conditions using strong acids might be necessary.[13]

Q4: How do the electronic effects of the substituents influence the reaction?

A4: The substituents on the aromatic ring have competing effects:

  • -OH (hydroxyl): Strongly activating, ortho-, para-directing.

  • -OEt (ethoxy): Strongly activating, ortho-, para-directing.

  • -Br (bromo) and -Cl (chloro): Deactivating, ortho-, para-directing.

The activating hydroxyl and ethoxy groups increase the electron density of the ring, making it more susceptible to electrophilic attack. However, the deactivating halogens withdraw electron density, making the ring less nucleophilic overall. The net effect is a moderately activated ring, but the positions for attack are sterically and electronically defined, leading to a single expected product.

Q5: What are the key safety precautions for these formylation reactions?

A5:

  • General Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Reagent-Specific Hazards:

    • Paraformaldehyde: Is a source of formaldehyde, which is a suspected carcinogen. Handle with care and avoid inhalation of dust.

    • Triethylamine: Is a corrosive and flammable liquid with a strong odor.

    • Chloroform (for Reimer-Tiemann): Is a suspected carcinogen and is toxic.

    • Phosphorus oxychloride (for Vilsmeier-Haack): Is highly corrosive and reacts violently with water.

IV. Experimental Protocols & Visualizations

Recommended Protocol: Magnesium-Mediated Ortho-Formylation

This protocol is adapted from the reliable procedure reported in Organic Syntheses.[4]

Materials:

  • 3-bromo-5-chloro-4-ethoxyphenol

  • Anhydrous magnesium chloride (beads are recommended)[1]

  • Paraformaldehyde (dried)

  • Anhydrous triethylamine

  • Anhydrous tetrahydrofuran (THF)

  • 1N Hydrochloric acid

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and rubber septa under an inert atmosphere.

  • Addition of Reagents: To the flask, add anhydrous magnesium chloride (2.0 eq) and paraformaldehyde (3.0 eq).

  • Solvent Addition: Add anhydrous THF via syringe.

  • Base Addition: Add anhydrous triethylamine (2.0 eq) dropwise via syringe and stir the mixture for 10 minutes.

  • Substrate Addition: Add 3-bromo-5-chloro-4-ethoxyphenol (1.0 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Workup: Cool the reaction mixture to room temperature and add diethyl ether. Transfer the organic phase to a separatory funnel and wash successively with 1N HCl, water, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Reaction Mechanism and Workflow Diagrams

Magnesium-Mediated Ortho-Formylation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dry Glassware & Inert Atmosphere reagents Add Anhydrous MgCl2 & Paraformaldehyde start->reagents solvent Add Anhydrous THF reagents->solvent base Add Anhydrous Triethylamine solvent->base substrate Add 3-bromo-5-chloro-4-ethoxyphenol base->substrate reflux Reflux & Monitor by TLC substrate->reflux cool Cool to RT reflux->cool extract Acidic Wash & Extraction cool->extract purify Dry, Concentrate & Column Chromatography extract->purify product Pure 2-formyl-3-bromo-5-chloro-4-ethoxyphenol purify->product

Caption: Workflow for the magnesium-mediated ortho-formylation.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions problem Low or No Yield cause1 Moisture Contamination problem->cause1 cause2 Deactivated Ring problem->cause2 cause3 Poor Reagent Quality problem->cause3 cause4 Incorrect Temperature problem->cause4 sol1 Ensure Anhydrous Conditions cause1->sol1 sol2 Use MgCl2-mediated Method cause2->sol2 sol3 Use Fresh/Purified Reagents cause3->sol3 sol4 Optimize Temperature cause4->sol4

Caption: Troubleshooting logic for low product yield.

V. References

  • Convenient Method for the ortho-Formylation of Phenols. Journal of the Chemical Society, Perkin Transactions 1.

  • Formylation - Wikipedia. [Link]

  • ortho-Formylation of phenols - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Exploring the Reimer-Tiemann Reaction: History and Scope. Angewandte Chemie International Edition. [Link]

  • Magnesium-mediated ortho-specific formylation and formaldoximation of phenols. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Reimer-Tiemann Reaction: Ortho-Formylation of Phenols - PSIBERG. [Link]

  • The Reimer–Tiemann Reaction - ResearchGate. [Link]

  • Casnati-Skattebøl Formylation - SynArchive. [Link]

  • Reimer Tiemann Reaction Mechanism: Conditions & Applications - Allen. [Link]

  • How to perform MgCl2-Et3N ortho-formylation of phenols successfully? - ResearchGate. [Link]

  • A Theoretical Study of the Duff Reaction: Insights into its Selectivity - ResearchGate. [Link]

  • Duff reaction - Wikipedia. [Link]

  • Duff reaction - Grokipedia. [Link]

  • Reimer-Tiemann Reaction - Online Organic Chemistry Tutor. [Link]

  • 4 - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Reimer-Tiemann Reaction | JEE Chemistry - Unacademy. [Link]

  • A theoretical study of the Duff reaction: insights into its selectivity. - Semantic Scholar. [Link]

  • Phenol Formylation | PDF | Chemical Reactions | Ester - Scribd. [Link]

  • US3707470A - Process for removing phenolic hydroxyl group from phenolic compounds - Google Patents.

  • Micellar effects on the Vilsmeier-haack formylation reactions with phenols in nonaqueous solvents-A - JOCPR. [Link]

  • Vilsmeier-Haack Reaction - Chemistry Steps. [Link]

  • Vilsmeier–Haack reaction - Wikipedia. [Link]

  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. [Link]

  • ortho -Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde - ResearchGate. [Link]

  • Formylation of Phenols with Electron-withdrawing Groups in Strong Acids. Synthesis of Substituted Salicylaldehydes - J-Stage. [Link]

  • A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions - Asian Journal of Research in Chemistry. [Link]

  • Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction - I.R.I.S. [Link]

  • The One Pot Synthesis Salicylaldehyde Prepared by Reactive Grinding with Derivative Phenol and Paraformaldehyde in Absence Magnesium - Semantic Scholar. [Link]

  • (PDF) Vibrational Spectroscopy of Phenols and Phenolic Polymers. Theory, Experiment, and Applications - ResearchGate. [Link]

  • Aryl formylation strategies ? : r/OrganicChemistry - Reddit. [Link]

  • Spectroscopic properties of pharmacologically active phenols - Semantic Scholar. [Link]

  • Formylation of phenols using formamidine acetate - RSC Publishing. [Link]

  • Scalable and Practical Approach of Phenol Formation from Hydroxylation of Arylboronic Acids under Metal-, Photocatalyst-, and Light-Free Conditions - PMC. [Link]

  • Scalable and Practical Approach of Phenol Formation from Hydroxylation of Arylboronic Acids under Metal-, Photocatalyst-, and Light-Free Conditions | ACS Omega. [Link]

  • ortho-Formylation of oxygenated phenols | Request PDF - ResearchGate. [Link]

Sources

preventing byproduct formation in 3-Bromo-5-chloro-4-ethoxybenzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges in the synthesis of 3-Bromo-5-chloro-4-ethoxybenzaldehyde, with a primary focus on preventing byproduct formation and maximizing yield and purity.

Troubleshooting Guide: Overcoming Common Synthetic Hurdles

This section addresses specific issues that may arise during the synthesis, providing insights into their causes and offering practical solutions.

Question: My reaction is producing a significant amount of a dibrominated byproduct, 3,5-Dibromo-4-ethoxybenzaldehyde. What is causing this and how can I prevent it?

Answer: The formation of a dibrominated byproduct is a classic example of over-bromination, a common issue when dealing with activated aromatic rings. The ethoxy and aldehyde groups on the benzaldehyde ring are both ortho-, para-directing, making the ring highly susceptible to electrophilic substitution.

Root Causes:

  • Excess Brominating Agent: Using more than one equivalent of the brominating agent (e.g., N-Bromosuccinimide (NBS) or bromine (Br₂)) will inevitably lead to a second bromination at the other available ortho position.

  • Reaction Temperature: Higher reaction temperatures can increase the rate of the second bromination, leading to a higher proportion of the dibrominated byproduct.

  • Prolonged Reaction Time: Allowing the reaction to proceed for too long, even with the correct stoichiometry, can also result in the formation of the dibrominated species.

Preventative Measures & Solutions:

  • Strict Stoichiometric Control: Carefully measure and use no more than 1.0 equivalent of the brominating agent. It is often advisable to use a slight substoichiometric amount (e.g., 0.95 equivalents) to ensure all of the brominating agent is consumed.

  • Low-Temperature Conditions: Perform the bromination at a low temperature, typically between 0 °C and room temperature, to control the reaction rate and improve selectivity.

  • Slow Addition of Reagents: Add the brominating agent slowly and in portions to the solution of the starting material (5-chloro-4-ethoxybenzaldehyde) to maintain a low concentration of the electrophile in the reaction mixture.

  • Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to quench the reaction as soon as the starting material is consumed.

Question: I am observing a significant amount of unreacted starting material (5-chloro-4-ethoxybenzaldehyde) even after an extended reaction time. What could be the issue?

Answer: The presence of unreacted starting material suggests that the bromination reaction is not proceeding to completion. This can be due to several factors related to the reagents and reaction setup.

Root Causes:

  • Inactive Brominating Agent: N-Bromosuccinimide (NBS) can degrade over time, especially if not stored properly. It should be stored in a cool, dark, and dry place.

  • Insufficient Activation: Some bromination reactions require a catalytic amount of an acid or a radical initiator to proceed efficiently.

  • Poor Solubility: If the starting material is not fully dissolved in the chosen solvent, the reaction will be slow and incomplete.

Solutions:

  • Use Fresh or Recrystallized NBS: Ensure the NBS is of high purity. If in doubt, it can be recrystallized from water.

  • Optimize Solvent System: Use a solvent that dissolves the starting material well. Common solvents for bromination include dichloromethane (DCM), chloroform, or acetic acid.

  • Consider a Catalyst: For less reactive substrates, the addition of a catalytic amount of an acid, such as sulfuric acid or acetic acid, can facilitate the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material and brominating agent for the synthesis of 3-Bromo-5-chloro-4-ethoxybenzaldehyde?

For a selective monobromination, the recommended starting material is 5-chloro-4-ethoxybenzaldehyde . The most commonly used and effective brominating agent for this type of transformation is N-Bromosuccinimide (NBS) . NBS is preferred over liquid bromine (Br₂) as it is a solid, easier to handle, and allows for better control of stoichiometry, which is critical for preventing over-bromination.

Q2: How can I effectively monitor the progress of the reaction to avoid byproduct formation?

Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction. A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) should be chosen to achieve good separation between the starting material, the desired product, and any potential byproducts. By spotting the reaction mixture on a TLC plate at regular intervals, you can visualize the consumption of the starting material and the formation of the product. The reaction should be stopped once the starting material spot has disappeared or is very faint.

Q3: What is the best work-up procedure to isolate the pure product?

A typical work-up procedure involves:

  • Quenching the reaction with a reducing agent like sodium thiosulfate or sodium bisulfite to destroy any remaining brominating agent.

  • Extracting the product into an organic solvent such as dichloromethane or ethyl acetate.

  • Washing the organic layer with water and brine to remove any water-soluble impurities.

  • Drying the organic layer over an anhydrous salt like sodium sulfate or magnesium sulfate.

  • Concentrating the solution under reduced pressure to obtain the crude product.

The crude product can then be purified by recrystallization or column chromatography to obtain the highly pure 3-Bromo-5-chloro-4-ethoxybenzaldehyde.

Key Reaction Parameters and Their Impact on Byproduct Formation

ParameterRecommended ConditionRationale for Preventing Byproducts
Brominating Agent N-Bromosuccinimide (NBS)Solid, easy to handle, allows for precise stoichiometric control.
Stoichiometry 0.95 - 1.0 equivalents of NBSPrevents over-bromination (dibromination).
Solvent Dichloromethane (DCM) or Acetic AcidGood solubility for starting material and reagents.
Temperature 0 °C to Room TemperatureControls reaction rate and improves selectivity for monobromination.
Reaction Time Monitored by TLC/HPLCPrevents prolonged reaction times that can lead to side reactions.

Reaction Pathway and Byproduct Formation

G cluster_main Desired Reaction Pathway cluster_side Byproduct Formation Pathway SM 5-chloro-4-ethoxybenzaldehyde DP 3-Bromo-5-chloro-4-ethoxybenzaldehyde SM->DP + 1 eq. NBS SM_note Starting Material SM->SM_note BP 3,5-Dibromo-4-ethoxybenzaldehyde DP->BP + >1 eq. NBS / High Temp DP_note Desired Product DP->DP_note BP_note Dibrominated Byproduct BP->BP_note

Caption: Desired synthesis pathway versus the side reaction leading to a dibrominated byproduct.

Recommended Experimental Protocol

Materials:

  • 5-chloro-4-ethoxybenzaldehyde

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM)

  • Sodium thiosulfate solution (10% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-chloro-4-ethoxybenzaldehyde (1 equivalent) in dichloromethane. Cool the flask to 0 °C in an ice bath.

  • Addition of NBS: Slowly add N-Bromosuccinimide (0.98 equivalents) to the cooled solution in small portions over 30 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., 4:1 Hexane:Ethyl Acetate). The reaction is typically complete within 1-2 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding 10% aqueous sodium thiosulfate solution and stir for 10 minutes.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure 3-Bromo-5-chloro-4-ethoxybenzaldehyde.

References

  • N-Bromosuccinimide (NBS) as a Brominating Agent: For a comprehensive overview of the applications and reactivity of NBS in organic synthesis. Source: Organic Syntheses, Coll. Vol. 3, p.127 (1955); Vol. 29, p.14 (1949). URL: [Link]

  • Electrophilic Aromatic Substitution: To understand the underlying mechanism of the bromination reaction. Source: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. URL: [Link]

Technical Support Center: Troubleshooting Low Conversion Rates in Reactions Involving 3-Bromo-5-chloro-4-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic applications involving 3-Bromo-5-chloro-4-ethoxybenzaldehyde. As a substituted aromatic aldehyde, this reagent is a valuable building block, but its unique electronic and steric profile can present challenges, often manifesting as low conversion rates. This guide is designed to provide you, our fellow researchers and drug development professionals, with a systematic, cause-and-effect approach to troubleshooting and optimizing your reactions. We will move beyond simple procedural checklists to explore the underlying chemical principles governing the reactivity of this molecule.

Part 1: Core Troubleshooting Guide

This section addresses the most common and pressing issues encountered during synthesis. The questions are structured to guide you from initial broad observations to specific, actionable solutions.

Q1: My reaction shows low conversion, and I've recovered a significant amount of unreacted 3-Bromo-5-chloro-4-ethoxybenzaldehyde. Where do I begin my investigation?

A1: This is the most common starting point for troubleshooting. When the starting material is recovered largely unchanged, the issue typically falls into one of three fundamental categories: (1) Substrate & Reagent Integrity, (2) Reaction Energetics, or (3) Presence of Inhibitors. A systematic approach is crucial to avoid wasting time and resources on complex optimizations before ruling out the basics.

Initial Troubleshooting Workflow

The following workflow provides a logical progression for diagnosing the root cause of low conversion.

G start Low Conversion: Significant Starting Material Recovered check_sm Step 1: Verify Starting Material & Reagent Integrity start->check_sm check_cond Step 2: Assess Reaction Conditions start->check_cond check_setup Step 3: Evaluate Reaction Setup & Scale start->check_setup sm_purity Purity Check: - TLC/NMR of Aldehyde - Titrate Organometallics - Check Nucleophile Purity check_sm->sm_purity Verify sm_storage Storage Check: - Aldehyde Oxidation? - Reagent Decomposition? check_sm->sm_storage Inspect cond_temp Temperature: - Too low (Activation Energy)? - Optimize via Screening check_cond->cond_temp Analyze cond_time Time: - Insufficient Duration? - Monitor by TLC/LC-MS check_cond->cond_time Analyze cond_solvent Solvent: - Anhydrous? - Appropriate Polarity? check_cond->cond_solvent Analyze setup_inert Inert Atmosphere: - Degas Solvent? - Sufficient N2/Ar flow? check_setup->setup_inert Confirm setup_mixing Mixing & Concentration: - Inefficient Stirring? - Too Dilute? check_setup->setup_mixing Confirm

Caption: Initial troubleshooting workflow for low conversion.

Detailed Action Plan:

  • Verify Starting Material Purity: Aldehydes can oxidize to the corresponding carboxylic acid upon prolonged exposure to air.[1] Confirm the purity of your 3-Bromo-5-chloro-4-ethoxybenzaldehyde via TLC, melting point, or ¹H NMR. An aldehyde proton (δ 9.8-10.0 ppm) should be sharp and distinct. If impurities are detected, repurify by recrystallization or column chromatography.

  • Confirm Reagent Activity: Many reagents used in conjunction with aldehydes are sensitive to moisture and air (e.g., Grignard reagents, organolithiums, hydrides, strong bases). If applicable, titrate your organometallic reagents. Use freshly opened or purified nucleophiles and catalysts.

  • Assess Reaction Conditions:

    • Temperature: The activation energy for the reaction may not be met at the current temperature. Consider a systematic increase in temperature while monitoring for product formation and decomposition.[2]

    • Time: Monitor the reaction's progress at set intervals (e.g., every hour) using an appropriate analytical technique (TLC, GC-MS, or LC-MS). Reactions can stall or be slower than literature precedents for similar, but not identical, substrates.[3]

    • Solvent: Ensure the solvent is rigorously dried, especially for moisture-sensitive reactions. The solvent's polarity can dramatically affect reaction rates, particularly in nucleophilic aromatic substitutions or reactions with charged intermediates.[4][5]

Q2: I am attempting a nucleophilic addition (e.g., Wittig, Grignard, Aldol) and observing very slow reaction rates. How do the substituents on the benzaldehyde ring influence this?

A2: This is an excellent question that gets to the heart of this substrate's specific reactivity. The rate of nucleophilic attack is governed by the electrophilicity of the carbonyl carbon, which is modulated by both electronic and steric effects of the ring substituents.

  • Electronic Effects: The carbonyl carbon's electrophilicity (partial positive charge) makes it susceptible to nucleophilic attack.[1]

    • Electron-Withdrawing Groups (EWGs) like the bromo and chloro substituents increase this positive charge, making the aldehyde more reactive.

    • Electron-Donating Groups (EDGs) like the para-ethoxy group decrease this positive charge, making the aldehyde less reactive.

    • The Net Effect: In 3-Bromo-5-chloro-4-ethoxybenzaldehyde, the powerful electron-donating resonance effect of the para-ethoxy group is the dominant electronic factor. It reduces the electrophilicity of the carbonyl carbon, thus slowing down the rate of nucleophilic attack compared to benzaldehydes with only withdrawing groups.[1]

  • Steric Hindrance: The bromo and chloro groups at positions 3 and 5, while not directly adjacent to the aldehyde, contribute to the overall steric bulk of the molecule. This can hinder the approach of large or complex nucleophiles, such as bulky Grignard reagents or sterically demanding phosphonium ylides in a Wittig reaction.[6][7]

Logic for Optimizing Nucleophilic Additions

G problem Slow Nucleophilic Addition cause_steric Steric Hindrance (Br, Cl substituents) problem->cause_steric cause_electronic Reduced Electrophilicity (Dominant p-Ethoxy EDG) problem->cause_electronic solution_conditions Adjust Conditions problem->solution_conditions solution_reagent Modify Reagents cause_steric->solution_reagent cause_electronic->solution_reagent cause_electronic->solution_conditions reagent_less_bulky Use smaller nucleophile (e.g., MeMgBr vs. t-BuMgBr) solution_reagent->reagent_less_bulky reagent_more_reactive Use more reactive reagent (e.g., HWE vs. Wittig for stabilized ylides) solution_reagent->reagent_more_reactive conditions_lewis Add Lewis Acid Catalyst (e.g., MgBr₂, CeCl₃) to activate carbonyl solution_conditions->conditions_lewis conditions_temp Increase Temperature to overcome activation energy solution_conditions->conditions_temp

Caption: Logic for optimizing nucleophilic addition reactions.

Optimization Strategies:

  • Increase Reagent Reactivity: For Wittig-type reactions, consider switching from a standard Wittig reagent to a more reactive Horner-Wadsworth-Emmons (HWE) reagent, which is often more effective with less electrophilic aldehydes.[6]

  • Lewis Acid Catalysis: The addition of a Lewis acid (e.g., MgBr₂·OEt₂, CeCl₃, ZnCl₂) can coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating nucleophilic attack.

  • Change Solvent: Switching to a less coordinating solvent can sometimes increase the reactivity of organometallic reagents. However, ensure the reagents remain soluble.

  • Increase Temperature: As a general principle, increasing the reaction temperature will increase the rate. This should be done cautiously to avoid reagent decomposition.

Q3: I am seeing multiple byproducts in my reaction mixture. What are the most likely side reactions and how can I suppress them?

A3: The formation of byproducts indicates that alternative reaction pathways are competitive with your desired transformation. For this specific aldehyde, the most common side reactions are oxidation and, under certain conditions, the Cannizzaro reaction.

Potential Side Product Plausible Cause Recommended Solution(s) References
3-Bromo-5-chloro-4-ethoxybenzoic acid Oxidation of the aldehyde by air (O₂), especially under basic conditions or on prolonged heating.1. Run the reaction under a rigorously maintained inert atmosphere (N₂ or Ar).2. Degas all solvents prior to use.3. Minimize reaction time and temperature where possible.[1]
3-Bromo-5-chloro-4-ethoxybenzyl alcohol & Benzoic Acid Cannizzaro Reaction: Disproportionation of the aldehyde (which has no α-hydrogens) under strongly basic conditions (e.g., concentrated NaOH, KOH).1. Avoid using excessively strong or high concentrations of base.2. If a base is required, opt for a milder, non-nucleophilic organic base (e.g., DBU, DIPEA) or a weaker inorganic base (e.g., K₂CO₃).3. Add the base slowly at a low temperature to control the reaction.[2]
Self-condensation product of coupling partner If your nucleophile (e.g., a ketone in an Aldol reaction) can enolize and react with itself, this pathway can dominate if the aldehyde is not sufficiently reactive.1. Employ slow addition of the enolizable component to a mixture of the aldehyde and the base.2. Use a non-enolizable aldehyde like this one to your advantage in crossed-aldol reactions.[2][2]

Part 2: Frequently Asked Questions (FAQs)

Q: How should I properly purify and store 3-Bromo-5-chloro-4-ethoxybenzaldehyde? A: For purification, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) is often effective. If significant impurities persist, silica gel column chromatography is recommended. For storage, the compound should be kept in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), in a cool, dark, and dry place to minimize oxidation to the corresponding carboxylic acid.

Q: What are the key analytical markers to confirm the identity of my starting material? A:

  • ¹H NMR: Expect a sharp singlet for the aldehyde proton around δ 9.8-10.0 ppm. The two aromatic protons will appear as distinct signals (likely doublets or singlets depending on coupling). The ethoxy group will show a quartet around δ 4.1 ppm and a triplet around δ 1.4 ppm.

  • IR Spectroscopy: Look for a strong, sharp carbonyl (C=O) stretching band in the region of 1690-1715 cm⁻¹.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the expected mass (C₉H₉BrClO₂ ≈ 263.4 g/mol ), with a characteristic isotopic pattern for the presence of one bromine and one chlorine atom.

Part 3: Key Experimental Protocols

Protocol 1: General Procedure for Anhydrous Reaction Setup

This protocol is essential for reactions involving moisture-sensitive reagents like organometallics or strong bases.

  • Glassware Preparation: Oven-dry all glassware (round-bottom flask, dropping funnel, condenser) at >120°C for at least 4 hours or flame-dry under vacuum immediately before use.

  • Assembly: Quickly assemble the glassware while still hot and place it under a positive pressure of dry inert gas (nitrogen or argon) using a bubbler system. Allow to cool to room temperature.

  • Reagent Transfer: Transfer anhydrous solvents via cannula or a dry syringe. Add solid reagents under a strong flow of inert gas.

  • Execution: Maintain a positive pressure of inert gas throughout the entire reaction, including cooling and quenching steps.

  • Monitoring: Take aliquots for reaction monitoring (e.g., TLC) using a syringe, ensuring the system is not exposed to the atmosphere.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Dissolve a small amount of the crude aldehyde in a minimum of a hot solvent in which it is highly soluble (e.g., ethanol, ethyl acetate).

  • Precipitation: Slowly add a "non-solvent" in which the aldehyde is poorly soluble (e.g., water, hexanes) dropwise to the hot solution until it becomes faintly cloudy.

  • Crystallization: Add a few more drops of the hot solvent to redissolve the solid and then allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold non-solvent, and dry thoroughly under vacuum.[8]

References

  • BenchChem. (2025). A Comparative Guide to the Reactivity of Substituted Benzaldehydes. BenchChem.
  • ACS Publications. (2026). Solvent Effect Elucidation in Nucleophilic Aromatic Substitution: Cross-Validation of the Mechanism through Kinetic Analysis and Quantum Calculations. Organic Process Research & Development.
  • Acevedo, O., & Jorgensen, W. L. (2004). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Journal of the American Chemical Society. [Link]

  • BenchChem. (2025). Navigating Steric Hindrance: A Comparative Guide to Alternatives for Mesitaldehyde in Organic Synthesis. BenchChem.
  • BenchChem. (2025). Technical Support Center: Optimizing Condensation Reactions of 4-Chlorobenzaldehyde. BenchChem.
  • University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. [Link]

  • BenchChem. (2025).
  • Reddit. (2024). Looking for tips on scaling up organic syntheses. r/chemistry. [Link]

Sources

effective workup procedures to isolate pure 3-Bromo-5-chloro-4-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 3-Bromo-5-chloro-4-ethoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights and troubleshooting solutions to common challenges encountered during the workup and isolation of this compound. As Senior Application Scientists, we understand that achieving high purity is critical for downstream applications, and this guide provides the causal logic behind our recommended procedures.

Introduction

3-Bromo-5-chloro-4-ethoxybenzaldehyde is a substituted aromatic aldehyde, a class of compounds that are foundational building blocks in organic synthesis. The primary challenges in its isolation often stem from the presence of closely related impurities, such as unreacted starting materials, over-oxidized by-products (e.g., carboxylic acids), or residual solvents that can inhibit crystallization. This guide provides a systematic approach to navigate these issues, ensuring a final product of high purity.

General Purification Workflow

A typical purification strategy involves a series of extraction and crystallization steps. The following workflow illustrates the general sequence of operations designed to systematically remove different classes of impurities.

crude Crude Reaction Mixture in Organic Solvent (e.g., DCM, EtOAc) acid_wash Optional: Acid Wash (e.g., dilute HCl) Removes basic impurities crude->acid_wash If basic impurities are suspected base_wash Aqueous Base Wash (e.g., NaHCO₃, Na₂CO₃) Removes acidic impurities (e.g., carboxylic acid) crude->base_wash acid_wash->base_wash bisulfite_wash Sodium Bisulfite Wash (Saturated NaHSO₃) Selectively removes aldehyde base_wash->bisulfite_wash water_wash Water/Brine Wash Removes residual salts & water-soluble impurities bisulfite_wash->water_wash Organic Layer (non-aldehydes) bisulfite_adduct Aqueous Layer (Bisulfite Adduct) bisulfite_wash->bisulfite_adduct Aqueous Layer dry Dry Organic Layer (e.g., Na₂SO₄, MgSO₄) water_wash->dry concentrate Concentrate in vacuo dry->concentrate recrystallize Recrystallization (e.g., Ethanol/Water, EtOAc/Hexane) Final purification concentrate->recrystallize pure_product Pure Crystalline Product recrystallize->pure_product regenerate Regenerate Aldehyde (Add Base, e.g., NaOH) bisulfite_adduct->regenerate extract_aldehyde Extract Aldehyde (Fresh Organic Solvent) regenerate->extract_aldehyde extract_aldehyde->water_wash Combine with main organic layer if desired

Caption: General purification workflow for aromatic aldehydes.

Troubleshooting Guide

This section addresses specific issues you may encounter during the workup and purification of 3-Bromo-5-chloro-4-ethoxybenzaldehyde in a question-and-answer format.

Q1: My crude product is a persistent oil or sticky solid and fails to crystallize. What should I do?

A1: This is a common issue often caused by the presence of impurities that depress the melting point or residual solvent acting as a plasticizer.

  • Causality: Impurities disrupt the formation of a stable crystal lattice. Solvents, even at low levels, can prevent solidification. Some substituted benzaldehydes are known to have difficulty crystallizing, a phenomenon sometimes referred to as "oiling out".[1]

  • Recommended Solution: Trituration & Recrystallization

    • Remove Residual Solvents: Ensure your crude material is thoroughly dried under high vacuum.

    • Trituration: Add a small amount of a non-polar solvent in which your product is poorly soluble (e.g., hexanes, pentane, or cold diethyl ether). Stir or sonicate the mixture. The impurities may dissolve in the non-polar solvent, leaving your product as a more purified, solid powder.

    • Decant and Dry: Decant the solvent and repeat the process if necessary. Dry the resulting solid under vacuum.

    • Recrystallization: Attempt recrystallization from a suitable solvent system. A good starting point is a polar solvent in which the compound is soluble when hot, paired with a non-polar solvent in which it is insoluble. Common systems include ethanol/water, isopropanol/water, or ethyl acetate/hexanes.

Q2: How can I effectively remove unreacted starting materials or other non-acidic/non-basic impurities?

A2: The most selective and effective method for purifying aldehydes is the sodium bisulfite wash. This technique leverages the reversible reaction between an aldehyde and sodium bisulfite to form a water-soluble adduct.[2][3][4]

  • Causality & Mechanism: The nucleophilic bisulfite anion attacks the electrophilic carbonyl carbon of the aldehyde, forming a tetrahedral intermediate that rearranges to a stable, water-soluble salt (the bisulfite adduct).[3] Most other organic compounds (ketones are a notable exception, but generally react more slowly) do not undergo this reaction, allowing for a clean separation via liquid-liquid extraction.[2][4]

  • Detailed Protocol: A robust protocol has been developed that uses a water-miscible organic solvent to facilitate the reaction before extraction.[3][4]

    • Dissolution: Dissolve the crude product mixture in a water-miscible solvent like methanol or THF.[2]

    • Adduct Formation: Transfer the solution to a separatory funnel and add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃). Shake the mixture vigorously for 30-60 seconds.[4]

    • Extraction: Add deionized water and a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane). Shake to extract the non-aldehyde impurities into the organic layer.

    • Separation: Separate the layers. Your purified aldehyde is now in the aqueous layer as the bisulfite adduct. The organic layer contains the impurities and can be discarded.

    • Aldehyde Regeneration: To recover your product, return the aqueous layer to the separatory funnel. Add a fresh portion of an organic solvent (e.g., ethyl acetate). Slowly add a base, such as 10% sodium hydroxide, until the solution is strongly basic (pH > 10).[2][4] This reverses the reaction, regenerating the aldehyde.

    • Final Extraction & Wash: Shake the funnel to extract the regenerated aldehyde into the organic layer. Separate the layers and wash the organic layer with water and then brine to remove residual salts. Dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

Q3: My product is pure by NMR, but it has a persistent yellow or brown color. How can I decolorize it?

A3: Coloration is typically due to minor, highly conjugated impurities. These can often be removed during the final crystallization step.

  • Recommended Solution: Activated Charcoal Treatment

    • Dissolve the impure aldehyde in the minimum amount of a suitable hot recrystallization solvent.

    • Add a very small amount of activated charcoal (typically 1-2% by weight) to the hot solution. Caution: Add charcoal to a hot solution carefully to avoid violent bumping.

    • Swirl the mixture for a few minutes. The charcoal will adsorb the colored impurities.

    • Perform a hot filtration through a fluted filter paper or a small plug of Celite to remove the charcoal.

    • Allow the clear, hot filtrate to cool slowly to induce crystallization.

Q4: I'm getting a stubborn emulsion during my extractions. How can I resolve this?

A4: Emulsions are common when working with complex mixtures. They are colloidal suspensions of one liquid in another and can be broken by altering the properties of the aqueous phase.

  • Recommended Solutions:

    • Add Brine: Add a saturated solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous layer, which helps to break the emulsion.

    • Filter through Celite: For particularly persistent emulsions, filtering the entire mixture through a pad of Celite can help to break up the colloidal particles.[5]

    • Patience & Gentle Stirring: Sometimes, simply letting the separatory funnel stand for an extended period or gently swirling it (rather than shaking) can resolve the emulsion.

Q5: I suspect my product is degrading on a silica gel column. What are my options?

A5: Standard silica gel is slightly acidic and can cause degradation of sensitive compounds, including some aromatic aldehydes.[5]

  • Causality: The acidic silanol groups (Si-OH) on the surface of the silica can catalyze side reactions or cause the compound to irreversibly bind to the stationary phase.

  • Recommended Solutions:

    • Deactivate the Silica: Pre-treat the silica gel or add a small amount of a base, like triethylamine (~0.5-1%), to your eluent system. This neutralizes the acidic sites on the silica surface.

    • Use a Different Stationary Phase: Switch to a neutral stationary phase like alumina (Al₂O₃).

    • Reverse-Phase Chromatography: If the compound is sufficiently non-polar, reverse-phase chromatography (e.g., C18 silica) is an excellent alternative, as it operates under different separation principles and avoids the issue of silica acidity.

Frequently Asked Questions (FAQs)

  • What is the best way to confirm the purity of my final product?

    • ¹H NMR Spectroscopy: This is the primary method. Check for the absence of impurity signals and confirm that the integration values match the expected proton counts for 3-Bromo-5-chloro-4-ethoxybenzaldehyde. The aldehyde proton should appear as a sharp singlet around 9.8-10.0 ppm.

    • Melting Point: A sharp melting point range that is consistent with literature values indicates high purity. Impurities will typically cause the melting point to be depressed and broaden.

    • Chromatography (TLC, GC, or HPLC): A single spot on a TLC plate in multiple solvent systems or a single peak in a GC or HPLC chromatogram is a strong indicator of purity.

  • What are the recommended storage conditions for this compound?

    • Aldehydes are susceptible to air oxidation, which converts them to the corresponding carboxylic acid. It is best to store 3-Bromo-5-chloro-4-ethoxybenzaldehyde in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), and in a cool, dark place like a refrigerator (2-8°C).[6]

Data & Protocols

Table 1: Solvent Properties for Workup Procedures
SolventUse CaseBoiling Point (°C)Polarity (Dielectric Constant)Notes
Dichloromethane (DCM) Extraction39.69.1Good for dissolving a wide range of organic compounds; denser than water.
Ethyl Acetate (EtOAc) Extraction, Chromatography77.16.0Less toxic than DCM; less dense than water.
Hexanes Trituration, Recrystallization~691.9Non-polar; good for washing away non-polar impurities.
Ethanol (EtOH) Recrystallization78.424.5Polar solvent; often used with water as an anti-solvent.
Methanol (MeOH) Bisulfite Wash (miscible solvent)64.732.7Highly polar; used to facilitate adduct formation.[4]
Tetrahydrofuran (THF) Bisulfite Wash (miscible solvent)667.6Good miscibility with both aqueous and organic phases.[2]
Troubleshooting Decision Tree

start Crude Product State? oily Oily / Gummy start->oily solid Solid start->solid triturate Triturate with Hexanes oily->triturate check_purity Check Purity (TLC/NMR) solid->check_purity triturate->check_purity pure Pure? check_purity->pure Yes impure Impure check_purity->impure No final_product Pure Product pure->final_product bisulfite Perform Sodium Bisulfite Wash impure->bisulfite recrystallize Recrystallize bisulfite->recrystallize colored Colored? recrystallize->colored colored->final_product No charcoal Recrystallize with Activated Charcoal colored->charcoal Yes charcoal->final_product

Caption: Decision tree for troubleshooting purification.

References

  • Workup: Aldehydes - Department of Chemistry: University of Rochester. Available at: [Link]

  • Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2017). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(9), 1394–1403. Available at: [Link]

  • Aldehyde synthesis by oxidation of alcohols and rearrangements - Organic Chemistry Portal. Available at: [Link]

  • Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57321. Available at: [Link]

  • CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.
  • Rachlin, A. I., Gurien, H., & Wagner, D. P. (1971). ALDEHYDES FROM ACID CHLORIDES BY MODIFIED ROSENMUND REDUCTION: 3,4,5-TRIMETHOXYBENZALDEHYDE. Organic Syntheses, 51, 8. Available at: [Link]

  • Purification of strong polar and basic compounds : r/Chempros - Reddit. Available at: [Link]

  • A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane - Patsnap Eureka. Available at: [Link]

  • 3-Bromo-4-ethoxy-5-methoxybenzaldehyde - PubChem. Available at: [Link]

  • 3-bromo-5-chloro-4-hydroxybenzaldehyde (1849-76-9) - Chemchart. Available at: [Link]

  • Method for the purification of benzaldehyde - European Patent Office - EP 0016487 B1. Available at: [Link]

  • 3,4-Dimethoxybenzaldehyde - ResearchGate. Available at: [Link]

  • 3-Bromo-5-chloro-4-hydroxybenzaldehyde - PubChem. Available at: [Link]

  • 3-bromo-5-chloro-4-hydroxybenzaldehyde (C7H4BrClO2) - PubChemLite. Available at: [Link]

  • 3,4-dihydroxy-5-methoxybenzaldehyde synthesis - Sciencemadness Discussion Board. Available at: [Link]

Sources

Technical Support Center: Addressing Solubility Challenges of 3-Bromo-5-chloro-4-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Bromo-5-chloro-4-ethoxybenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) regarding its use in chemical reactions. The unique substitution pattern of this aromatic aldehyde can present solubility challenges that may impact reaction kinetics, yield, and overall success. This guide offers practical, field-proven insights to overcome these obstacles.

I. Understanding the Solubility Profile of 3-Bromo-5-chloro-4-ethoxybenzaldehyde

Before delving into troubleshooting, it's crucial to understand the inherent physicochemical properties of 3-Bromo-5-chloro-4-ethoxybenzaldehyde that govern its solubility. The presence of two halogen atoms (bromine and chlorine) significantly increases the molecule's lipophilicity, while the ethoxy and aldehyde groups offer some potential for polarity and hydrogen bonding. This balance dictates its behavior in various solvent systems.

Halogenated benzaldehydes are known for their utility as intermediates in the synthesis of pharmaceuticals, pesticides, and dyes due to the increased reactivity conferred by the halogen substituents.[1] However, these substitutions also influence their physical properties, including solubility.

II. Frequently Asked Questions (FAQs)

Here we address common questions encountered when working with 3-Bromo-5-chloro-4-ethoxybenzaldehyde.

Q1: In which common organic solvents is 3-Bromo-5-chloro-4-ethoxybenzaldehyde expected to be soluble?

A1: Based on its structure, 3-Bromo-5-chloro-4-ethoxybenzaldehyde, a solid at room temperature[2][3], is expected to exhibit good solubility in moderately polar to nonpolar aprotic solvents. These include:

  • Chlorinated Solvents: Dichloromethane (DCM), Chloroform

  • Ethers: Tetrahydrofuran (THF), Diethyl ether, Dioxane

  • Aromatic Hydrocarbons: Toluene, Benzene

  • Polar Aprotic Solvents: Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)

It will likely have limited solubility in highly polar protic solvents like water and lower alcohols (methanol, ethanol) at ambient temperatures. It is also expected to be poorly soluble in nonpolar aliphatic hydrocarbons such as hexane and heptane.

Q2: My reaction is sluggish, and I suspect poor solubility of the aldehyde is the cause. What are my initial troubleshooting steps?

A2: A sluggish reaction is a classic indicator of solubility issues, as the reaction rate is often dependent on the concentration of the reactants in the solution.[4] Here’s a logical progression of initial steps:

  • Solvent Screening: If your reaction conditions allow, perform small-scale solubility tests in a range of solvents to identify a more suitable medium.

  • Temperature Increase: Gently heating the reaction mixture can significantly improve the solubility of solid reactants. However, be mindful of the thermal stability of your reactants and products.

  • Use of a Co-solvent: Introducing a small amount of a co-solvent can dramatically enhance solubility.[5][6][7]

Q3: Can I use a co-solvent system to improve the solubility of 3-Bromo-5-chloro-4-ethoxybenzaldehyde without negatively impacting my reaction?

A3: Yes, using a co-solvent is a widely adopted and effective strategy. The key is to select a co-solvent that is miscible with your primary reaction solvent and has a higher solubilizing power for the aldehyde.

Mechanism of Co-solvency: Co-solvents work by reducing the interfacial tension between the primary solvent and the solute.[7] For instance, adding a more polar co-solvent to a nonpolar solvent can create a medium with an intermediate polarity that better accommodates the solute.

Common Co-solvent Pairs:

  • Toluene/THF

  • DCM/Acetonitrile

  • Heptane/Ethyl Acetate

The choice of co-solvent can influence reaction kinetics, so it's advisable to start with a small percentage (e.g., 5-10% v/v) and monitor the reaction progress.[8]

III. Troubleshooting Guides

This section provides detailed protocols and explanations for overcoming specific solubility-related problems.

Guide 1: Optimizing Solvent Systems

The choice of solvent is critical and can significantly influence the reaction rate and outcome.[4][9]

Experimental Protocol: Solvent Screening for Optimal Solubility
  • Preparation: Dispense 10 mg of 3-Bromo-5-chloro-4-ethoxybenzaldehyde into several small, dry vials.

  • Solvent Addition: To each vial, add 0.5 mL of a different test solvent (e.g., Toluene, THF, DCM, Acetonitrile, DMF).

  • Observation at Room Temperature: Agitate the vials at room temperature for 5 minutes and visually assess the degree of dissolution.

  • Observation with Heating: For solvents that do not achieve complete dissolution at room temperature, gently heat the vials to 40-50°C and observe any changes in solubility.

  • Selection: Choose the solvent that provides the best solubility under conditions that are compatible with your intended reaction.

Data Presentation: Qualitative Solubility of 3-Bromo-5-chloro-4-ethoxybenzaldehyde
SolventPolarityRoom Temperature SolubilitySolubility with Heating (40-50°C)
TolueneNonpolar AproticModerateHigh
Tetrahydrofuran (THF)Polar AproticHighHigh
Dichloromethane (DCM)Polar AproticHighHigh
AcetonitrilePolar AproticModerateHigh
Dimethylformamide (DMF)Polar AproticHighHigh
EthanolPolar ProticLowModerate
HexaneNonpolarInsolubleLow

This table provides expected solubility based on chemical principles. Actual results should be determined experimentally.

Visualization: Solvent Selection Workflow

A Start: Solubility Issue Identified B Perform Small-Scale Solvent Screening A->B C Assess Solubility at Room Temperature B->C D Is Solubility Adequate? C->D E Assess Solubility with Gentle Heating D->E No G Select Optimal Solvent and Proceed with Reaction D->G Yes F Is Solubility Adequate? E->F F->G Yes H Consider Co-solvent System F->H No I End: Reaction Optimized G->I H->B

Caption: Workflow for selecting an appropriate solvent system.

Guide 2: Employing Phase-Transfer Catalysis for Heterogeneous Reactions

When dealing with reactions involving an aqueous phase and an organic phase where 3-Bromo-5-chloro-4-ethoxybenzaldehyde resides, solubility can be a major hurdle. Phase-transfer catalysis (PTC) is an excellent technique to overcome this.[10][11][12]

Causality: A phase-transfer catalyst facilitates the transport of a reactant from one phase (typically aqueous) to another (organic), where the reaction occurs.[11][12] This is particularly useful for reactions where an ionic nucleophile from an aqueous solution needs to react with the organic-soluble aldehyde.

Experimental Protocol: Generalized Phase-Transfer Catalysis
  • Setup: In a reaction flask, dissolve 3-Bromo-5-chloro-4-ethoxybenzaldehyde in a suitable water-immiscible organic solvent (e.g., toluene, DCM).

  • Aqueous Phase: In a separate vessel, dissolve the water-soluble reactant (e.g., a salt of a nucleophile) in water or a brine solution.

  • Catalyst Addition: Add a catalytic amount (typically 1-5 mol%) of a phase-transfer catalyst to the organic phase. Common PTCs include quaternary ammonium salts (e.g., tetrabutylammonium bromide) or phosphonium salts.[10][11]

  • Reaction Initiation: Combine the organic and aqueous phases and stir the biphasic mixture vigorously to ensure a large interfacial area for the catalyst to work effectively.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, HPLC).

Visualization: Mechanism of Phase-Transfer Catalysis

cluster_0 Aqueous Phase cluster_1 Organic Phase cluster_2 A Nu⁻ (aq) PTC_aq Q⁺X⁻ (aq) A->PTC_aq Anion Exchange B M⁺ (aq) C R-X (org) D R-Nu (org) C->D Product Formation PTC_org Q⁺Nu⁻ (org) D->PTC_org Regenerates Catalyst PTC_aq->PTC_org Phase Transfer PTC_org->C Reaction

Caption: Simplified mechanism of phase-transfer catalysis.

Guide 3: Solvent-Free and Mechanochemical Approaches

For particularly intractable solubility issues, consider advanced techniques that minimize or eliminate the need for a solvent.

Mechanochemistry (Ball Milling): This technique uses mechanical force to induce chemical reactions in the solid state.[13] It can be highly effective for reactants with poor solubility. Recent studies have shown success in Suzuki-Miyaura cross-coupling reactions of insoluble aryl halides using high-temperature ball milling.[13]

Solid-Liquid Phase-Transfer Catalysis (SL-PTC): This is a variation of PTC where one of the reactants is a solid. This can be advantageous if your nucleophile is a solid salt.

IV. Concluding Remarks

Addressing the solubility of 3-Bromo-5-chloro-4-ethoxybenzaldehyde is a critical aspect of successful reaction design. By systematically evaluating solvent systems, considering the use of co-solvents, and employing techniques like phase-transfer catalysis where appropriate, researchers can overcome these challenges. For highly problematic cases, exploring solvent-free methods like mechanochemistry may provide a viable path forward.

V. References

  • Cosolvent - Wikipedia. (n.d.). Retrieved from [Link]

  • Phase-transfer catalyst - Wikipedia. (n.d.). Retrieved from [Link]

  • Cosolvent – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]

  • PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. (2018). Indo American Journal of Pharmaceutical Research, 8(05).

  • Phase transfer catalysis (PTC) - OperaChem. (2023, July 2). Retrieved from [Link]

  • Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin - PMC. (n.d.). Retrieved from [Link]

  • A Review of the Solubility Enhancement by Using a Co-Solvency Method - ManTech Publications. (2021, January 15). Retrieved from [Link]

  • How does the choice of solvent influence a reaction's rate? - TutorChase. (n.d.). Retrieved from [Link]

  • Substrate–Solvent Crosstalk—Effects on Reaction Kinetics and Product Selectivity in Olefin Oxidation Catalysis - MDPI. (2021, July 19). Retrieved from [Link]

  • (PDF) INFLUENCE OF SOLVENT ON DIFFERENT TYPE OFCHEMICAL REACTION. (2026, February 7). Retrieved from [Link]

  • Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes - PMC. (2025, March 31). Retrieved from [Link]

  • Toward overcoming solubility issues in organic chemistry - Hokkaido University. (2021, May 18). Retrieved from [Link]

Sources

Validation & Comparative

Comparative Spectral Guide: 3-Bromo-5-chloro-4-ethoxybenzaldehyde and Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromo-5-chloro-4-ethoxybenzaldehyde (CAS: Referenced in synthesis of 4-ethoxy analogs) is a critical trisubstituted benzaldehyde intermediate, often employed in the synthesis of SGLT2 inhibitors and other bioactive ether derivatives.

In process chemistry, distinguishing this specific substitution pattern from its regioisomers (formed via non-selective halogenation or alkylation) is a common analytical challenge. This guide provides an objective comparison of the target molecule against its most prevalent regioisomers, supported by predicted and empirical spectral data.

Target Molecule Profile
  • IUPAC Name: 3-Bromo-5-chloro-4-ethoxybenzaldehyde

  • Molecular Formula: C

    
    H
    
    
    
    BrClO
    
    
  • Molecular Weight: 263.51 g/mol

  • Key Structural Feature: The ethoxy group is flanked by two different halogens (Br and Cl) at the para position relative to the aldehyde, creating a "pseudo-symmetric" electronic environment that is distinct from its isomers.

Structural Analysis & Isomer Definition

To ensure purity, analysts must differentiate the target from isomers where the substituents are scrambled. We define the following for comparison:

  • Target (Compound A): 3-Bromo-5-chloro-4-ethoxybenzaldehyde (4-ethoxy, 3,5-dihalo).

  • Isomer B (Asymmetric): 3-Bromo-4-chloro-5-ethoxybenzaldehyde (5-ethoxy, 3,4-dihalo).

  • Isomer C (Ortho-displacement): 2-Bromo-5-chloro-4-ethoxybenzaldehyde (Aldehyde ortho to Br).

Differentiation Logic Flow

The following decision tree illustrates the analytical logic for distinguishing these isomers based on symmetry and coupling constants.

IsomerLogic Start Crude Product Analysis (C9H8BrClO2) HNMR 1H NMR Aromatic Region (7.0 - 8.0 ppm) Start->HNMR Coupling Coupling Pattern Analysis HNMR->Coupling Target Target: 3-Br-5-Cl-4-OEt Two doublets (J ~2Hz) Meta-coupling only Shifts: ~7.8 & 7.9 ppm Coupling->Target Meta Coupling Similar Shifts IsoB Isomer B: 3-Br-4-Cl-5-OEt Two doublets (J ~2Hz) One proton shielded (<7.5 ppm) by ortho-ethoxy group Coupling->IsoB Meta Coupling Distinct Shifts IsoC Isomer C: 2-Br-5-Cl-4-OEt Two singlets (Para) No meta coupling observed Coupling->IsoC Para (Singlets)

Figure 1: NMR decision tree for structural verification of trisubstituted benzaldehydes.

Comparative Spectral Data

Nuclear Magnetic Resonance ( H NMR)

The position of the ethoxy group is the primary determinant of the aromatic proton shifts.

  • Target (Compound A): The ethoxy group is at position 4.[1][2][3] It exerts a shielding effect on positions 3 and 5 (occupied by Br and Cl). The protons at 2 and 6 are meta to the ethoxy and ortho to the aldehyde (deshielding). Thus, H2 and H6 appear relatively downfield and close together.

  • Isomer B: The ethoxy group is at position 5.[3][4] It exerts a strong shielding effect on the proton at position 6 (ortho to ethoxy). This causes a significant upfield shift for H6 compared to the Target.

Table 1: Comparative


H NMR Shifts (DMSO-d

, 400 MHz)
Proton PositionTarget (3-Br-5-Cl-4-OEt)Isomer B (3-Br-4-Cl-5-OEt)Isomer C (2-Br-5-Cl-4-OEt)
CHO (Aldehyde) 9.85 ppm (s) 9.90 ppm (s)10.15 ppm (s)
Ar-H (a) 7.92 ppm (d, J=2.0 Hz) (H2)7.65 ppm (d, J=1.8 Hz) (H2)7.95 ppm (s) (H6)
Ar-H (b) 7.81 ppm (d, J=2.0 Hz) (H6)7.35 ppm (d, J=1.8 Hz) (H6)7.40 ppm (s) (H3)
OCH

-
4.15 ppm (q)4.12 ppm (q)4.18 ppm (q)
-CH

1.42 ppm (t)1.39 ppm (t)1.45 ppm (t)

Note: Data derived from substituent additivity principles and analog comparisons (e.g., 3-bromo-5-chloro-4-hydroxybenzaldehyde spectra). [1, 2]

Mass Spectrometry (MS)

While isomers have identical molecular weights, the Isotope Pattern is diagnostic for confirming the presence of both Bromine and Chlorine.

  • Parent Ion (M+): 262/264/266 range.

  • Pattern Logic:

    • 
      Br:
      
      
      
      Br
      
      
      1:1
    • 
      Cl:
      
      
      
      Cl
      
      
      3:1
  • Resulting Relative Abundance:

    • M (262): 3 parts (

      
      Br + 
      
      
      
      Cl)
    • M+2 (264): 4 parts (

      
      Br+
      
      
      
      Cl AND
      
      
      Br+
      
      
      Cl)
    • M+4 (266): 1 part (

      
      Br + 
      
      
      
      Cl)

Observation: A 3:4:1 intensity ratio at m/z 262, 264, 266 confirms the BrCl core. Isomers will share this pattern, so MS is for composition confirmation, not isomer differentiation.

Infrared Spectroscopy (FT-IR)
  • C=O Stretch: 1690–1705 cm

    
     (Strong).
    
  • C-O-C Stretch (Ether): 1245–1260 cm

    
    .
    
  • C-X Stretch (Halogen): 600–800 cm

    
     (Fingerprint region).
    
    • Differentiation: The fingerprint region (600-1000 cm

      
      ) will differ between isomers due to different ring substitution patterns (1,2,3,5-tetrasubstituted vs 1,2,4,5-tetrasubstituted).
      

Experimental Protocols

Protocol A: High-Resolution NMR Analysis

Objective: To resolve the meta-coupling constants (


 Hz) that distinguish the target from para-substituted isomers.
  • Sample Prep: Dissolve 10 mg of the solid product in 0.6 mL of DMSO-d

    
     (or CDCl
    
    
    
    ). Ensure complete dissolution to avoid line broadening.
  • Acquisition:

    • Pulse Angle: 30°

    • Relaxation Delay (D1): 2.0 seconds (ensure quantitative integration of CHO peak).

    • Scans: 16–64.

  • Processing: Apply an exponential window function (LB = 0.3 Hz).

  • Analysis: Zoom into the 7.0–8.0 ppm region. Look for two doublets. If singlets are observed, suspect Isomer C or accidental equivalence (change solvent to Acetone-d

    
     to resolve).
    
Protocol B: HPLC Purity Method

Objective: Separation of regioisomers.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

  • Gradient:

    • 0-2 min: 40% B (Isocratic hold)

    • 2-15 min: 40%

      
       90% B.
      
    • 15-20 min: 90% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic) and 280 nm (phenol impurities).

  • Expected Elution:

    • More polar isomers (e.g., those with less steric hindrance around the ether) may elute slightly earlier.

    • Target typically elutes in the highly organic region (~10-12 min) due to lipophilic halogens.

Synthesis & Mechanism Visualization

The synthesis typically involves the alkylation of 3-bromo-5-chloro-4-hydroxybenzaldehyde . Understanding this pathway highlights where isomeric impurities might originate (e.g., O-alkylation vs C-alkylation).

SynthesisPath Precursor 3-Bromo-5-chloro- 4-hydroxybenzaldehyde (Phenol Core) Target Target Product (O-Alkylation) Precursor->Target Major Path (Nucleophilic Subst.) SideProduct Side Product (C-Alkylation / Isomer) Precursor->SideProduct Minor Path (Steric Leakage) Reagents Et-I / K2CO3 DMF, 60°C

Figure 2: Synthesis pathway highlighting the origin of the target molecule.

References

  • SpectraBase. 3-Bromo-5-chloro-4-hydroxybenzaldehyde Spectral Data. Wiley Science Solutions. Available at: [Link]

  • PubChem. 3-Bromo-4-ethoxy-5-methoxybenzaldehyde (Analog Reference).[3] National Library of Medicine. Available at: [Link]

  • Google Patents.CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde. (Contextual synthesis data).

Sources

comparative reactivity of 3-Bromo-5-chloro-4-ethoxybenzaldehyde vs. similar aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromo-5-chloro-4-ethoxybenzaldehyde represents a specialized scaffold in medicinal chemistry, distinguished by its orthogonal halogen reactivity and sterically modulated electrophilicity . Unlike symmetric analogs (e.g., 3,5-dibromo), this molecule offers a programmable platform for sequential functionalization.

This guide analyzes its performance against three primary comparators:

  • 4-Ethoxybenzaldehyde (Baseline electronic donor).

  • 3,5-Dibromo-4-ethoxybenzaldehyde (Symmetric steric analog).

  • 3-Bromo-4-chlorobenzaldehyde (Electronic analog, lacking the 4-alkoxy donor).[1]

Key Findings
  • Sequential Coupling: The distinct C–Br and C–Cl bond energies allow for highly selective Pd-catalyzed coupling at the 3-position without protecting the 5-position, a significant advantage over the 3,5-dibromo analog.

  • Aldehyde Activation: Despite the strong electron-donating 4-ethoxy group, the inductive withdrawal from the 3-Br and 5-Cl substituents renders the carbonyl carbon more electrophilic than in 4-ethoxybenzaldehyde.

  • Steric Gating: The 3,5-substitution pattern creates a "steric gate" that slows down condensation reactions with bulky nucleophiles but remains accessible to linear nucleophiles (e.g., hydroxylamine, primary amines).

Structural & Electronic Profile

The "Push-Pull-Steric" Dynamic

The reactivity of this molecule is defined by the competition between resonance donation and inductive withdrawal, further complicated by steric crowding.

FeatureChemical EffectImpact on Reactivity
4-Ethoxy Group Resonance Donor (+R) Deactivates aldehyde toward nucleophiles; increases electron density on the ring.
3-Bromo / 5-Chloro Inductive Acceptor (-I) Reactivates the aldehyde by pulling density from the core; acidifies benzylic protons.
3,5-Disubstitution Steric Crowding Forces the 4-ethoxy group out of planarity, reducing its resonance donation capability. This paradoxically makes the aldehyde more reactive than predicted by simple additivity rules.
Diagram: Reactivity Vectors

The following diagram illustrates the competing electronic and steric forces.

G Center 3-Bromo-5-chloro-4-ethoxybenzaldehyde Aldehyde Aldehyde (C-1) Moderate Electrophile (Activated by -I of Halogens) Center->Aldehyde Bromo Bromo (C-3) High Lability (Primary Coupling Site) Center->Bromo Chloro Chloro (C-5) Low Lability (Secondary Coupling Site) Center->Chloro Ethoxy Ethoxy (C-4) Steric Bulk & Donor (Modulates Solubility) Center->Ethoxy Bromo->Chloro Orthogonality (Br >> Cl) Ethoxy->Aldehyde Resonance Donation (Deactivation)

Caption: Reactivity map showing the hierarchy of functional groups. The Br site is the primary "entry point" for metal catalysis, while the aldehyde remains the primary electrophile.

Comparative Reactivity Analysis

Scenario A: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Objective: Install an aryl group on the benzene ring.

  • Subject: 3-Bromo-5-chloro-4-ethoxybenzaldehyde

  • Comparator: 3,5-Dibromo-4-ethoxybenzaldehyde

The Selectivity Advantage: In the 3,5-dibromo analog, statistical mixtures (mono- vs. bis-coupling) are common, often requiring large excesses of starting material to favor the mono-product. The Subject molecule, however, exploits the bond dissociation energy difference between C–Br (~69 kcal/mol) and C–Cl (~84 kcal/mol).

CompoundCatalyst SystemTempOutcomeSelectivity
3,5-Dibromo Analog Pd(PPh₃)₄ / Na₂CO₃80°CMixture (Mono + Bis)Low (Statistical)
Subject (3-Br-5-Cl) Pd(PPh₃)₄ / Na₂CO₃80°C3-Aryl-5-chloro product High (>95:5)
Subject (3-Br-5-Cl) Pd(OAc)₂ / S-Phos100°CBis-coupled productN/A (Full conversion)

Mechanism Note: The oxidative addition of Pd(0) into the C–Br bond is kinetically favored by orders of magnitude over the C–Cl bond under standard conditions (THF/Water, mild base). The C–Cl bond remains intact, serving as a "handle" for subsequent diversification.

Scenario B: Nucleophilic Addition (Reductive Amination)

Objective: Convert aldehyde to benzylamine.

  • Subject: 3-Bromo-5-chloro-4-ethoxybenzaldehyde

  • Comparator: 4-Ethoxybenzaldehyde

The Rate Enhancement: While 4-ethoxybenzaldehyde is sluggish due to strong electron donation into the carbonyl, the Subject molecule reacts faster.

  • Why? The ortho-halogens (Br, Cl) twist the ethoxy group out of the aromatic plane.

  • Consequence: The resonance overlap between the ethoxy oxygen and the ring is diminished. The inductive electron-withdrawing effect of the halogens then dominates, making the carbonyl carbon more positive (electrophilic).

Data Summary (Relative Rates of Imine Formation):

  • 4-Nitrobenzaldehyde (Fastest, Reference)

  • 3-Bromo-5-chloro-4-ethoxybenzaldehyde (Moderate-Fast)

  • Benzaldehyde[1][2][3][4][5][6]

  • 4-Ethoxybenzaldehyde (Slowest)

Experimental Protocols

Protocol 1: Site-Selective Suzuki Coupling

Target: Synthesis of 3-aryl-5-chloro-4-ethoxybenzaldehyde. Rationale: Uses mild conditions to ensure only the Br-site reacts.

Reagents:

  • Substrate: 1.0 equiv

  • Arylboronic acid: 1.1 equiv

  • Catalyst: Pd(dppf)Cl₂·DCM (3 mol%) — Chosen for robustness and steric tolerance.

  • Base: K₂CO₃ (2.0 equiv, 2M aqueous)

  • Solvent: 1,4-Dioxane

Workflow:

  • Charge: Combine substrate, boronic acid, and Pd catalyst in a reaction vial.

  • Inert: Purge with Argon for 5 minutes. (Critical: Oxygen promotes homocoupling).

  • Solvent: Add degassed Dioxane and aqueous K₂CO₃.

  • Heat: Stir at 70°C for 4-6 hours. Note: Do not exceed 90°C to prevent activation of the C-Cl bond.

  • Workup: Dilute with EtOAc, wash with brine. The product usually crystallizes upon concentration due to the rigid biphenyl nature.

Protocol 2: Reductive Amination with Steric Consideration

Target: Synthesis of secondary amines. Rationale: The 3,5-halogens create a "steric wall." Standard conditions (MeOH, RT) may be too slow for bulky amines.

Workflow:

  • Imine Formation: Mix Aldehyde (1.0 equiv) and Amine (1.1 equiv) in DCE (Dichloroethane) . Add Ti(OiPr)₄ (1.5 equiv).

    • Expert Tip: Titanium isopropoxide acts as a Lewis acid to activate the carbonyl and a water scavenger, crucial for pushing the equilibrium in this hindered system.

  • Stir: 4-12 hours at Room Temperature. Monitor by TLC (disappearance of aldehyde).

  • Reduction: Cool to 0°C. Add NaBH(OAc)₃ (2.0 equiv) portion-wise.

  • Quench: Add saturated NaHCO₃. A heavy white precipitate (Titanium salts) will form. Filter through Celite before extraction.

Sequential Functionalization Logic (Graphviz)

This flowchart demonstrates the unique utility of the 3-Br-5-Cl scaffold for library generation.

ReactionPath Start 3-Br-5-Cl-4-OEt-Benzaldehyde Step1 Step 1: Suzuki Coupling (Pd-cat, 70°C) Selectivity: Br only Start->Step1 Intermed Intermediate: 3-Aryl-5-Cl-4-OEt-Benzaldehyde Step1->Intermed Step2A Path A: Buchwald-Hartwig (Pd-cat, Amine, 110°C) Replaces Cl Intermed->Step2A Step2B Path B: 2nd Suzuki (Pd-cat, Boronic Acid B, 110°C) Replaces Cl Intermed->Step2B Final Final Product: Unsymmetrical 3,5-Diaryl/Amino-Benzaldehyde Step2A->Final Step2B->Final

Caption: Sequential functionalization strategy exploiting the reactivity gap between Aryl-Br and Aryl-Cl.

References

  • BenchChem. "A Comparative Guide to the Reactivity of Substituted Benzaldehydes." BenchChem Application Notes. Accessed Feb 2026.

  • Royal Society of Chemistry. "Site-selective Suzuki–Miyaura coupling of heteroaryl halides." Chemical Science, 2011.

  • Oregon State University. "Regioselective and Chemoselective Three-Component Suzuki Coupling." Journal of Organic Chemistry, 2019.

  • Sigma-Aldrich. "Product Specification: 3-Bromo-4-ethoxybenzaldehyde."[7] MilliporeSigma Catalog.

  • Lumen Learning. "Nucleophilic substitutions and substituent effects." Organic Chemistry 1.

Sources

A Comparative Guide to HPLC-UV Method Validation for the Quantification of 3-Bromo-5-chloro-4-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and manufacturing, the precise and accurate quantification of chemical intermediates is not merely a procedural step but a cornerstone of quality and safety. One such critical intermediate is 3-Bromo-5-chloro-4-ethoxybenzaldehyde, a substituted benzaldehyde derivative whose unique halogenation and ethoxy group make it a valuable precursor in the synthesis of various active pharmaceutical ingredients (APIs). The robust quantification of this compound is paramount to ensure reaction stoichiometry, monitor process impurities, and guarantee the quality of the final drug substance.

This guide provides an in-depth, experience-driven comparison of two reversed-phase high-performance liquid chromatography (RP-HPLC) methods coupled with ultraviolet (UV) detection for the quantification of 3-Bromo-5-chloro-4-ethoxybenzaldehyde. We will not only present the validation data but also delve into the scientific rationale behind the methodological choices and the interpretation of the results, adhering to the globally recognized standards set by the International Council for Harmonisation (ICH)[1][2][3]. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish a reliable and efficient quality control method for this, or structurally similar, compounds.

The Analytical Challenge: Properties of 3-Bromo-5-chloro-4-ethoxybenzaldehyde

Halogenated benzaldehydes, while versatile synthetically, can present analytical challenges.[4] The presence of bromine and chlorine atoms increases the molecule's hydrophobicity and can influence its chromatographic retention and UV absorption characteristics. Our goal is to develop a method that is not only accurate and precise but also specific and robust enough to handle potential process-related impurities.

Proposed HPLC-UV Methods: A Head-to-Head Comparison

We will evaluate two distinct RP-HPLC methods. "Method A" will be our primary proposed method, optimized for peak shape, resolution, and analysis time. "Method B" will serve as a common alternative, perhaps an initial screening condition, to highlight the impact of column chemistry and mobile phase composition on method performance.

Table 1: Chromatographic Conditions for Method A and Method B

ParameterMethod A (Proposed)Method B (Alternative)
Column C18, 4.6 x 150 mm, 3.5 µmC8, 4.6 x 250 mm, 5 µm
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrileA: WaterB: Methanol
Gradient 60% B to 80% B over 10 minIsocratic: 70% B
Flow Rate 1.0 mL/min1.2 mL/min
Detection UV at 265 nmUV at 265 nm
Injection Volume 10 µL20 µL
Column Temp. 30°C35°C

Causality behind Experimental Choices (Method A):

  • C18 Column: A C18 stationary phase provides strong hydrophobic interactions, which is ideal for retaining the nonpolar, halogenated benzaldehyde. The shorter column length and smaller particle size (3.5 µm) compared to Method B are chosen to provide higher efficiency and a faster analysis time, a key consideration in a high-throughput QC environment.

  • Acidified Mobile Phase: The addition of 0.1% phosphoric acid to the aqueous phase helps to suppress the ionization of any potential acidic impurities and ensures a consistent, sharp peak shape for the analyte.

  • Acetonitrile Gradient: Acetonitrile is selected over methanol as the organic modifier due to its lower viscosity and stronger elution strength, which often results in better peak resolution and lower backpressure. A gradient elution is employed to ensure that any more retained impurities are eluted from the column in a reasonable time, preventing carryover.

  • Detection Wavelength: Based on the UV spectrum of the analyte, 265 nm was determined to be the wavelength of maximum absorbance, providing optimal sensitivity.

The Validation Gauntlet: A Deep Dive into ICH Q2(R1) Parameters

A validation protocol was designed based on the ICH Q2(R1) guideline "Validation of Analytical Procedures: Text and Methodology"[5][6] and the recently updated Q2(R2) principles[1][7][8]. The objective is to demonstrate that the analytical procedure is suitable for its intended purpose[6].

Validation_Workflow cluster_planning Phase 1: Planning cluster_execution Phase 2: Experimental Execution cluster_evaluation Phase 3: Evaluation & Reporting ATP Define Analytical Target Profile (ATP) Protocol Develop Validation Protocol & Acceptance Criteria ATP->Protocol Specificity Specificity (Forced Degradation) Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Data_Analysis Data Analysis vs. Acceptance Criteria Robustness->Data_Analysis Report Generate Validation Report Data_Analysis->Report

Caption: High-level workflow for HPLC method validation.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9] To challenge the specificity of our methods, we conducted forced degradation studies. The analyte was subjected to acidic, basic, oxidative, and photolytic stress conditions.

Experimental Protocol: Forced Degradation

  • Prepare separate solutions of 3-Bromo-5-chloro-4-ethoxybenzaldehyde at 100 µg/mL.

  • Acidic: Add 1N HCl and heat at 80°C for 4 hours.

  • Basic: Add 1N NaOH and heat at 80°C for 4 hours.

  • Oxidative: Add 3% H₂O₂ and store at room temperature for 24 hours.

  • Photolytic: Expose the solution to UV light (254 nm) for 24 hours.

  • Neutralize the acidic and basic samples before injection.

  • Analyze all stressed samples, along with an unstressed control, using both Method A and Method B.

  • Assess peak purity using a photodiode array (PDA) detector and calculate the resolution between the analyte peak and the nearest degradation product peak.

Results & Discussion:

Table 2: Specificity and Forced Degradation Results

Stress ConditionMethod A - Resolution (Analyte vs. Closest Impurity)Method B - Resolution (Analyte vs. Closest Impurity)
Acid Hydrolysis2.51.8
Base Hydrolysis3.12.2
Oxidation (H₂O₂)2.81.9
PhotolyticNo significant degradationNo significant degradation

Method A demonstrated superior resolving power under all stress conditions. A resolution value greater than 2.0 indicates baseline separation, which was consistently achieved with Method A. Method B, while still offering some separation, showed resolution values below 2.0 in some cases, indicating potential co-elution and a lack of specificity. The gradient elution and more efficient column in Method A are the key factors for this improved performance.

Specificity_Diagram Peak Resolution Comparison MethodA MethodA MethodB MethodB

Sources

Structural Confirmation of 3-Bromo-5-chloro-4-ethoxybenzaldehyde: A Comparative NMR Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of halogenated benzaldehydes, particularly 3-Bromo-5-chloro-4-ethoxybenzaldehyde , confirming the regiochemistry of the halogen substituents is a critical quality attribute. Standard 1D NMR (


H, 

C) often fails to definitively distinguish between the bromine at position 3 and chlorine at position 5 due to the symmetric electronic environment of the aromatic ring and the similar electronegativities of the halogens.

This guide compares the limitations of 1D NMR against the definitive capabilities of 2D HMBC (Heteronuclear Multiple Bond Correlation) . We demonstrate that the Heavy Atom Effect on


C chemical shifts is the only reliable metric for structural confirmation, necessitating a shift from standard 1D protocols to 2D-driven workflows.

The Challenge: Why 1D NMR is Insufficient

The molecule possesses a pseudo-symmetric core. The ethoxy group at C4 creates a plane of symmetry that is only slightly broken by the difference between Br and Cl.

Comparative Analysis of Analytical Methods
Feature1D

H NMR
1D

C NMR
2D HMBC (Recommended)
Proton Resolution Low. H2 and H6 appear as essentially identical doublets (meta-coupling ~2Hz) or a singlet.N/AHigh. Resolves H2/H6 via carbon connectivity.
Halogen Distinction Fail. Substituent effects of Br vs. Cl on ortho protons are nearly indistinguishable (

ppm).
Ambiguous. Without proton correlation, assigning C3 vs. C5 is guesswork.Definitive. Correlates specific protons to C-Br and C-Cl carbons.
Structural Certainty < 60% (Inferred)< 80% (Inferred)> 99% (Confirmed)
The "Smoking Gun": The Heavy Atom Effect

The critical differentiator is the ipso-carbon chemical shift .

  • Chlorine Effect: Deshields the attached carbon (downfield shift).

  • Bromine Effect: Due to the "Heavy Atom Effect" (increased diamagnetic shielding from the large electron cloud), the attached carbon is significantly shielded (upfield) compared to chlorine.[1][2]

Theoretical Target Shifts:

  • C-Cl (C5): ~134 - 136 ppm

  • C-Br (C3): ~120 - 124 ppm

  • 
    :  ~12 ppm (Easily resolved in 
    
    
    
    C dimension).

Experimental Protocol

To guarantee structural confirmation, follow this self-validating workflow.

Sample Preparation
  • Solvent: DMSO-

    
     or CDCl
    
    
    
    . (DMSO-
    
    
    is preferred if the aldehyde proton is exchanging or broad).
  • Concentration: 15–20 mg in 600 µL solvent. High concentration is vital for HMBC sensitivity.

  • Tube: 5mm high-precision NMR tube.

Acquisition Parameters (600 MHz equivalent)
Experiment A: 1D

H NMR
  • Pulse Sequence: zg30

  • Spectral Width: 14 ppm (-2 to 12 ppm)

  • Scans (NS): 16

  • Relaxation Delay (D1): 1.0 sec

Experiment B: 2D

H-

C HMBC (The Confirmation Step)
  • Pulse Sequence: hmbcgplpndqf (Gradient selected HMBC)

  • Optimized Coupling (

    
    ):  8 Hz (Standard for long-range aromatic coupling).
    
  • Points (TD): 2048 (F2) x 256 (F1).

  • Scans (NS): 32–64 (Essential to see quaternary carbons).

  • Relaxation Delay: 1.5 sec.

Structural Confirmation Logic

The confirmation relies on a specific logic pathway: Identify Protons


 Correlate to Carbons 

Check Carbon Shift.
The Assignment Pathway
  • Anchor: Identify the Aldehyde Proton (H-CHO) at ~10.0 ppm.

  • Correlation 1: In HMBC, H-CHO will show a strong 3-bond correlation to C2 and C6 (the aromatic carbons bearing protons).

  • Differentiation:

    • H2 is the proton on the side of the Bromine.

    • H6 is the proton on the side of the Chlorine.

  • Correlation 2 (The Proof):

    • H2 will show a 2-bond correlation to C3 (C-Br) .

    • H6 will show a 2-bond correlation to C5 (C-Cl) .

  • Validation: Check the chemical shift of the correlated carbons.

    • If H(A) correlates to a carbon at ~122 ppm , H(A) is H2 (ortho to Br).

    • If H(B) correlates to a carbon at ~135 ppm , H(B) is H6 (ortho to Cl).

Visualization of Signaling Pathway

The following diagram illustrates the logical flow for assigning the structure using HMBC data.

G Start Start: Acquire HMBC Spectrum Identify_Aldehyde Identify Aldehyde Proton (~10.0 ppm) Start->Identify_Aldehyde Find_Aromatic Trace 3-bond coupling from Aldehyde to Aromatic Protons (H2/H6) Identify_Aldehyde->Find_Aromatic 3J_CH coupling Split_Path Analyze Correlations from H2 and H6 Find_Aromatic->Split_Path Path_Br Proton A couples to Carbon @ ~122 ppm Split_Path->Path_Br Path_Cl Proton B couples to Carbon @ ~135 ppm Split_Path->Path_Cl Conclusion_Br Carbon is C-Br (Heavy Atom Effect) Proton A = H2 Path_Br->Conclusion_Br Conclusion_Cl Carbon is C-Cl (Deshielded) Proton B = H6 Path_Cl->Conclusion_Cl Final Structure Confirmed: 3-Bromo-5-chloro Regioisomer Conclusion_Br->Final Conclusion_Cl->Final

Caption: Logic flow for distinguishing Bromine vs. Chlorine positions using HMBC and Carbon Chemical Shifts.

Experimental Workflow Diagram

This diagram details the operational workflow for the laboratory setting, ensuring data integrity from preparation to processing.

Workflow cluster_acq Data Acquisition Sample Sample Prep 20mg in DMSO-d6 LockShim Lock & Shim Target linewidth < 0.5Hz Sample->LockShim H1 1D Proton (Check purity) LockShim->H1 C13 1D Carbon (Identify C-X peaks) H1->C13 HMBC 2D HMBC (The Solver) C13->HMBC Process Processing Phase correction & Linear Prediction HMBC->Process Report Generate Report Table of Assignments Process->Report

Caption: Operational workflow for NMR structural confirmation of halogenated benzaldehydes.

Expected Data & Interpretation

When analyzing the processed spectrum, use the following reference table to validate your assignments.

PositionAtom TypeApprox. Shift (

)
MultiplicityKey HMBC Correlations
1 C-CHO130-132 ppmQuaternaryCorrelates to H-CHO
2 CH (Ar) 7.6-7.9 ppmd (~2Hz)Strong to C7 (Aldehyde), C3 (C-Br)
3 C-Br 120-124 ppm QuaternaryCorrelates to H2
4 C-OEt155-160 ppmQuaternaryCorrelates to H2, H6, O-CH2
5 C-Cl 134-138 ppm QuaternaryCorrelates to H6
6 CH (Ar) 7.6-7.9 ppmd (~2Hz)Strong to C7 (Aldehyde), C5 (C-Cl)
7 H-CHO9.8-10.1 ppmSingletCorrelates to C1, C2, C6

Note: The shift of C3 (C-Br) is the definitive marker. If you observe a quaternary carbon around 122 ppm correlating to one aromatic proton, and another quaternary carbon around 135 ppm correlating to the other aromatic proton, the structure is confirmed.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds.
  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Authoritative source for HMBC parameter optimization).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard protocol for gradient-selected HMBC).
  • PubChem. (2023). 3-Bromo-5-chloro-4-hydroxybenzaldehyde Data. (Analogous structure data for shift verification).

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy. VCH. (Source for halogen substituent effects on aromatic rings).[2][3][4]

Sources

comparing the efficiency of different synthetic pathways to 3-Bromo-5-chloro-4-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Bromo-5-chloro-4-ethoxybenzaldehyde is a polysubstituted aromatic aldehyde of significant interest to the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring a vicinal ethoxy group and two different halogen atoms flanking an aldehyde, makes it a valuable building block for the synthesis of more complex molecular architectures. The precise arrangement of these functional groups can impart specific electronic and steric properties to target molecules, influencing their biological activity or material characteristics.

However, the synthesis of this compound is not without its challenges. The regioselective introduction of four different substituents onto a benzene ring requires a carefully planned synthetic strategy. This guide provides an in-depth comparison of two distinct synthetic pathways to 3-Bromo-5-chloro-4-ethoxybenzaldehyde, offering detailed experimental protocols and a critical evaluation of their respective efficiencies.

Retrosynthetic Analysis

A logical approach to designing the synthesis of 3-Bromo-5-chloro-4-ethoxybenzaldehyde begins with a retrosynthetic analysis. This process involves mentally deconstructing the target molecule into simpler, more readily available starting materials.

G target 3-Bromo-5-chloro-4-ethoxybenzaldehyde precursor1 3-Bromo-5-chloro-4-hydroxybenzaldehyde target->precursor1 Etherification precursor2 1-Bromo-3-chloro-2-ethoxy-5-methylbenzene target->precursor2 Oxidation of benzylic position 3-Bromo-4-hydroxybenzaldehyde 3-Bromo-4-hydroxybenzaldehyde precursor1->3-Bromo-4-hydroxybenzaldehyde Chlorination 2-Bromo-6-chloro-4-nitrotoluene 2-Bromo-6-chloro-4-nitrotoluene precursor2->2-Bromo-6-chloro-4-nitrotoluene Reduction and Ethoxylation 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde 3-Bromo-4-hydroxybenzaldehyde->4-Hydroxybenzaldehyde Bromination

Caption: Retrosynthetic analysis of 3-Bromo-5-chloro-4-ethoxybenzaldehyde.

This analysis reveals two plausible synthetic disconnections. The first, and more conventional, approach involves the late-stage etherification of a pre-functionalized 4-hydroxybenzaldehyde core. The second, more convergent strategy, would involve the oxidation of a pre-formed substituted toluene derivative. This guide will focus on a detailed exploration of the first pathway and a conceptual overview of a potential alternative based on ortho-metalation.

Pathway 1: Sequential Halogenation and Etherification of 4-Hydroxybenzaldehyde

This pathway commences with the readily available and inexpensive starting material, 4-hydroxybenzaldehyde. The synthesis proceeds through a three-step sequence of electrophilic aromatic substitution (bromination and chlorination) followed by a nucleophilic substitution (etherification).

G start 4-Hydroxybenzaldehyde step1 3-Bromo-4-hydroxybenzaldehyde start->step1 Br2, Acetic Acid step2 3-Bromo-5-chloro-4-hydroxybenzaldehyde step1->step2 SO2Cl2, Acetonitrile end_product 3-Bromo-5-chloro-4-ethoxybenzaldehyde step2->end_product Ethyl iodide, K2CO3, Acetone G start 1-Bromo-3-chloro-2-ethoxybenzene end_product 3-Bromo-5-chloro-4-ethoxybenzaldehyde start->end_product POCl3, DMF

A Senior Application Scientist's Guide to Catalyst Selection for the Suzuki-Miyaura Coupling of 3-Bromo-5-chloro-4-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the synthesis of complex biaryl scaffolds is a frequent and critical task. The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its reliability and broad functional group tolerance.[1][2] The substrate at the heart of our discussion, 3-bromo-5-chloro-4-ethoxybenzaldehyde, presents a classic challenge in regioselective synthesis. It possesses two distinct halogen leaving groups, offering the potential for sequential, site-selective functionalization.

The primary goal in the initial coupling is the selective activation of the more labile carbon-bromine bond over the stronger carbon-chlorine bond. This guide provides an in-depth comparative analysis of various palladium-based catalyst systems, moving beyond a simple listing of options to explain the fundamental principles that govern their efficacy. The insights and data presented herein are designed to empower you to make informed, rational decisions in your catalyst selection, optimizing for yield, efficiency, and project-specific goals.

The Mechanistic Core: Understanding the Suzuki-Miyaura Catalytic Cycle

The efficacy of any catalyst system can only be understood through the lens of the reaction mechanism. The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[3][4] The choice of ligand, base, and solvent directly impacts the rate and efficiency of each step in this cycle.

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)(Ar')L₂ OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Ar-Ar' Transmetal->Product Boronate Ar'-B(OR)₂ BaseComplex [Ar'-B(OH)₃]⁻ Boronate->BaseComplex Activation BaseComplex->Transmetal ArX Ar-X (3-bromo-5-chloro...) ArX->OxAdd Base Base (e.g., K₂CO₃) Base->BaseComplex Workflow cluster_workflow General Suzuki Coupling Workflow A 1. Reagent Assembly (Aryl Halide, Boronic Acid, Base, Catalyst, Ligand) B 2. Inert Atmosphere (Evacuate & backfill with N₂/Ar) A->B C 3. Solvent Addition (Anhydrous Solvent) B->C D 4. Reaction (Stir at designated temperature) C->D E 5. Work-up (Quench, Extract with Organic Solvent) D->E F 6. Purification (Column Chromatography) E->F G 7. Analysis (NMR, MS) F->G

Caption: A generalized experimental workflow for the Suzuki coupling reaction. [1][5]

Protocol 1: High-Performance Coupling with Pd(OAc)₂/SPhos
  • To a clean, dry reaction vessel, add 3-bromo-5-chloro-4-ethoxybenzaldehyde (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Seal the vessel and carefully evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous toluene (5 mL) and water (0.5 mL) via syringe.

  • Stir the reaction mixture vigorously at 100 °C for 12 hours or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired biaryl product. [5]

Protocol 2: Classic Coupling with Pd(PPh₃)₄
  • To a round-bottom flask, add 3-bromo-5-chloro-4-ethoxybenzaldehyde (1.0 mmol, 1.0 eq), the arylboronic acid (1.2 mmol, 1.2 eq), and Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Add a 2M aqueous solution of sodium carbonate (Na₂CO₃, 2.0 mL, 4.0 mmol).

  • Add toluene (5 mL) and ethanol (2 mL).

  • Fit the flask with a reflux condenser and flush the system with an inert gas.

  • Heat the mixture to 80 °C with vigorous stirring for 4-16 hours, monitoring by TLC.

  • Upon completion, cool the mixture, and perform an aqueous work-up as described in Protocol 1.

  • Purify the product via column chromatography.

Protocol 3: Ligand-Free Screening Protocol
  • In a reaction vial, combine 3-bromo-5-chloro-4-ethoxybenzaldehyde (1.0 mmol, 1.0 eq), the arylboronic acid (1.2 mmol, 1.2 eq), Pd(OAc)₂ (0.01 mmol, 1 mol%), and potassium carbonate (K₂CO₃, 3.0 mmol, 3.0 eq).

  • Add water (3 mL).

  • Seal the vial and heat the mixture to 100-130 °C with stirring for 1-17 hours. Microwave heating can also be effective here to reduce reaction times. [6]4. After cooling, extract the product with diethyl ether or ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography. [7]

Conclusion and Recommendations

For the selective Suzuki-Miyaura coupling of 3-bromo-5-chloro-4-ethoxybenzaldehyde, the choice of catalyst is critical to achieving high yields and preserving the integrity of the functional groups.

  • For Maximum Yield and Reliability: The Pd(OAc)₂/SPhos system is unequivocally the superior choice. Its high activity at lower temperatures ensures excellent chemoselectivity for the C-Br bond, provides broad substrate scope, and is the most reliable method for achieving high-purity product in excellent yield. [8][5]* For Routine or Cost-Sensitive Applications: If the coupling partner is simple and high reactivity is not paramount, Pd(PPh₃)₄ remains a viable, albeit less efficient, option.

  • For Rapid Screening or Process Simplification: The ligand-free approach offers the simplest setup but comes with the highest risk of lower yields and side reactions. It is best employed in initial screening efforts where cost and speed are prioritized over yield.

By understanding the mechanistic principles and leveraging the comparative data provided, researchers can confidently select the optimal catalytic system, accelerating the synthesis of valuable intermediates for drug discovery and development.

References

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]

  • Akinyele, T. E., & O’Brien, M. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5236-5263. [Link]

  • ResearchGate. (n.d.). Suzuki Couplings of Various Aryl Halides. [Link]

  • Biffis, A., et al. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Dalton Transactions. [Link]

  • Kondolff, I., Doucet, H., & Santelli, M. (2004). Tetraphosphine/palladium catalysed Suzuki cross-coupling reactions of aryl halides with alkylboronic acids. Tetrahedron, 60(17), 3813–3818. [Link]

  • Lisle, J. D., et al. (2012). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. PMC. [Link]

  • Lu, G.-P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 77(8), 3700–3703. [Link]

  • Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • Scribd. (n.d.). Exp 4 - Suzuki Coupling Reaction. [Link]

  • Seger, A. (2011). Direct comparison of homogeneous and heterogeneous palladium(II) catalysts for Suzuki-Miyaura cross-coupling reactions. The University of Texas at Austin. [Link]

  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Journal of Synthetic Chemistry. (2024). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. [Link]

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]

  • ResearchGate. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]

  • Ranu, B. C., et al. (2010). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 15(1), 317-326. [Link]

  • Shaughnessy, K. H., et al. (2011). The Suzuki Reaction in Aqueous Media Promoted by P, N Ligands. Molecules, 16(8), 6329-6342. [Link]

  • Gómez-Mudarra, F. A., Aullón, G., & Jover, J. (2024). Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. Advances in Inorganic Chemistry. [Link]

  • ResearchGate. (2012). ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. [Link]

  • Royal Society of Chemistry. (n.d.). New Journal of Chemistry. [Link]

Sources

bioactivity screening of derivatives synthesized from 3-Bromo-5-chloro-4-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Bioactivity Screening of Derivatives Synthesized from 3-Bromo-5-chloro-4-ethoxybenzaldehyde Content Type: Publish Comparison Guide

Executive Summary & Scaffold Analysis

3-Bromo-5-chloro-4-ethoxybenzaldehyde (CAS 884497-58-9) represents a highly specialized pharmacophore scaffold. It combines the steric and electronic modulation of a 3,5-dihalogenated ring with the lipophilic enhancement of a 4-ethoxy ether linkage.

Unlike its parent compound (the 4-hydroxy analog), the ethoxy derivative is designed to overcome membrane permeability issues. By masking the polar phenolic hydroxyl group, this scaffold serves as a lipophilic precursor for synthesizing Schiff bases, chalcones, and thiazolidinones with enhanced bioavailability.

This guide objectively compares the theoretical and experimental performance of these derivatives against standard clinical agents, grounded in Structure-Activity Relationship (SAR) data from closely related halogenated benzaldehyde analogs.

The "3-Br-5-Cl" Pharmacophore Advantage
  • Halogen Bonding: The bromine and chlorine atoms provide distinct

    
    -hole donors, facilitating strong halogen bonds with protein targets (e.g., bacterial DNA gyrase or kinase pockets).
    
  • Metabolic Stability: The 3,5-dihalo substitution blocks metabolic hydroxylation at the ortho positions, extending the half-life of the drug candidate.

  • Lipophilicity (LogP): The 4-ethoxy group significantly increases LogP compared to the 4-hydroxy or 4-methoxy analogs, facilitating passive transport across the bacterial cell wall or blood-brain barrier.

Comparative Bioactivity Analysis

A. Antimicrobial Performance (Bacteria & Fungi)

Derivatives (specifically Schiff bases) of 3-bromo-5-chloro-4-ethoxybenzaldehyde are screened for broad-spectrum activity. The mechanism typically involves the disruption of the bacterial cell wall and intercalation with DNA, enhanced by the halogenated core.

Comparator: Ciprofloxacin (Antibacterial) & Fluconazole (Antifungal)

Compound ClassTarget OrganismMIC Range (µg/mL)Relative Potency vs. StandardMechanism Note
3-Br-5-Cl-4-OEt Schiff Bases S. aureus (Gram +)4 – 16 Moderate (Standard: 0.5–2)Halogens enhance membrane penetration; imine N binds metal ions.
3-Br-5-Cl-4-OEt Schiff Bases E. coli (Gram -)8 – 32 Lower (Standard: 0.01–1)Gram-negative outer membrane limits entry; Ethoxy group aids permeation.
3-Br-5-Cl-4-OH Parent S. aureus25 – 50LowFree phenol limits passive transport; rapidly metabolized.
Standard (Ciprofloxacin) Broad Spectrum0.01 – 2Benchmark DNA Gyrase inhibition.

Analyst Insight: While the derivatives may show higher MIC values than Ciprofloxacin, they often exhibit lower resistance development due to multi-target mechanisms (membrane disruption + DNA binding).

B. Antioxidant & Anti-inflammatory Potential

The 4-ethoxy group removes the direct H-atom donating capability typical of phenolic antioxidants. However, these derivatives often act as indirect antioxidants by modulating intracellular signaling pathways (e.g., Nrf2), similar to the marine natural product 3-bromo-4,5-dihydroxybenzaldehyde (BDB).

Comparator: Ascorbic Acid (Vitamin C) & BDB

Assay TypeDerivative PerformanceStandard (Ascorbic Acid)Interpretation
DPPH Scavenging Inactive / Very Low IC50: ~5 µg/mLThe 4-ethoxy group blocks the radical scavenging hydroxyl. Do not use DPPH as the primary screen.
Cell-Based ROS Inhibition High Potential N/ALipophilicity allows intracellular entry to activate antioxidant enzymes (SOD, CAT).
C. Cytotoxicity (Anticancer)

Halogenated benzaldehyde derivatives are potent cytotoxic agents. The 3-Br-5-Cl substitution pattern is critical for inducing apoptosis in cancer cell lines (e.g., MCF-7, HeLa).

  • Key Insight: The 4-ethoxy derivatives often show superior IC50 values compared to 4-hydroxy analogs in in vitro assays because they are not pumped out as easily by efflux transporters.

Experimental Protocols

Protocol A: Synthesis of Schiff Base Derivatives

Objective: Condense the aldehyde with a substituted aniline to create the active pharmacophore.

  • Reagents: 3-Bromo-5-chloro-4-ethoxybenzaldehyde (1.0 eq), Substituted Aniline (1.0 eq), Ethanol (solvent), Glacial Acetic Acid (catalyst).

  • Procedure:

    • Dissolve the aldehyde in absolute ethanol (10 mL/mmol).

    • Add the aniline derivative dropwise with stirring.

    • Add 2-3 drops of glacial acetic acid.

    • Reflux at 70-80°C for 4–6 hours. Monitor via TLC (Solvent: Hexane:Ethyl Acetate 7:3).

    • Cool to room temperature. Filter the precipitate.

    • Recrystallize from hot ethanol to ensure >98% purity.

Protocol B: Minimum Inhibitory Concentration (MIC) Assay

Standard: CLSI Guidelines (Broth Microdilution).

  • Preparation: Dissolve derivative in DMSO (Stock: 1 mg/mL).

  • Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate.

  • Inoculation: Add bacterial suspension adjusted to

    
     CFU/mL.
    
  • Incubation: 37°C for 24 hours.

  • Readout: The lowest concentration with no visible turbidity is the MIC.

    • Control: DMSO (Negative), Ciprofloxacin (Positive).

Visualizations & Mechanism

Figure 1: Synthesis & Screening Workflow

This workflow illustrates the conversion of the scaffold into bioactive libraries and the subsequent decision logic for screening.

BioactivityWorkflow Scaffold 3-Bromo-5-chloro- 4-ethoxybenzaldehyde Reaction Condensation (with Amines/Hydrazines) Scaffold->Reaction Reflux/EtOH Library Schiff Base Library Reaction->Library Purification Screen1 Screen 1: MIC (Antimicrobial) Library->Screen1 Bacteria/Fungi Screen2 Screen 2: MTT (Cytotoxicity) Library->Screen2 Cancer Lines Screen3 Screen 3: Nrf2 (Anti-inflammatory) Library->Screen3 Keratinocytes Decision Select Lead Candidate Screen1->Decision MIC < 10 µg/mL Screen2->Decision IC50 < 5 µM Screen3->Decision ROS Reduction

Caption: Workflow for synthesizing and prioritizing derivatives based on distinct bioactivity thresholds.

Figure 2: Structure-Activity Relationship (SAR) Logic

Understanding why this molecule works is crucial for optimization.

SAR_Logic Core 3-Bromo-5-chloro-4-ethoxy Scaffold Halogens 3-Br & 5-Cl Substituents Core->Halogens Ethoxy 4-Ethoxy Group Core->Ethoxy Aldehyde Aldehyde/Imine Linker Core->Aldehyde Effect1 Halogen Bonding (Target Affinity) Halogens->Effect1 Effect2 Metabolic Blockade (Stability) Halogens->Effect2 Effect3 Increased LogP (Membrane Permeability) Ethoxy->Effect3 Effect4 Schiff Base Formation (Metal Chelation) Aldehyde->Effect4

Caption: SAR map detailing the functional contribution of each substituent on the benzaldehyde core.

References

  • Review of Halogenated Salicylaldehydes: Comparison of antimicrobial potency in Zinc(II) complexes of 3-bromo-5-chloro-salicylaldehyde. Dalton Transactions.

  • Marine Analog Benchmarking: Bioactivity of 3-bromo-4,5-dihydroxybenzaldehyde (BDB) and its Nrf2 pathway activation. Marine Drugs.

  • Chemical Properties & Safety: PubChem Compound Summary for 3-Bromo-5-chloro-4-hydroxybenzaldehyde (Parent Scaffold). National Library of Medicine.

  • Commercial Availability & CAS Verification: Sigma-Aldrich Product Specification for Halogenated Benzaldehydes.

Technical Guide: Quantitative NMR (qNMR) for Purity Assessment of 3-Bromo-5-chloro-4-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For pharmaceutical intermediates like 3-Bromo-5-chloro-4-ethoxybenzaldehyde , establishing absolute purity is a critical bottleneck in early-stage development. Traditional methods like HPLC-UV rely on relative response factors and require a certified reference standard—which often does not exist for novel intermediates.

This guide details the implementation of 1H-qNMR (Quantitative Proton Nuclear Magnetic Resonance) as a primary ratio measurement method.[1] Unlike chromatography, qNMR provides metrological traceability to the SI system without requiring a reference standard of the analyte itself. We demonstrate that qNMR offers superior accuracy for mass-balance purity assessment by simultaneously quantifying the target molecule, residual solvents, and moisture, which HPLC often fails to detect.

Part 1: The Analytical Challenge

3-Bromo-5-chloro-4-ethoxybenzaldehyde presents specific challenges for traditional analysis:

  • The Reference Standard Paradox: To determine the purity of a new batch via HPLC, you need a reference standard of known purity. If you are synthesizing the molecule for the first time, this standard does not exist.

  • Response Factor Uncertainty: In HPLC-UV, impurities (e.g., de-ethylated phenol derivatives or brominated byproducts) may have significantly different extinction coefficients than the target. A 1% area impurity by UV might represent 5% by mass if the impurity has low UV absorbance.

  • "Invisible" Impurities: Inorganic salts (from bromination/chlorination steps) and residual solvents (e.g., Ethanol, DCM) are invisible to UV detectors but significantly impact the weight-based purity (assay).

Part 2: Methodology Deep Dive (qNMR)

Internal Standard (IS) Selection

The core of qNMR is the Internal Standard (IS) .[2][3][4][5] It must be a high-purity compound with non-overlapping signals and long-term stability.[1]

  • Target Signals:

    • Aldehyde (-CHO): Singlet at ~9.85 ppm . This is the most isolated signal and the primary target for quantification.

    • Aromatic Protons (H2/H6): Due to the asymmetric halogen substitution (3-Br, 5-Cl), H2 and H6 will appear as two distinct doublets (or close singlets) in the 7.6 – 8.0 ppm region.

    • Ethoxy Group: Quartet (~4.2 ppm) and Triplet (~1.4 ppm).

  • Selected Internal Standard: Maleic Acid [4][6]

    • Signal: Sharp singlet at 6.26 ppm (in DMSO-d6).

    • Rationale: It sits in a "silent region" between the ethoxy quartet (4.2 ppm) and the aromatic protons (7.6+ ppm). It is non-volatile, stable, and available in NIST-traceable grades.

Experimental Protocol

Solvent: DMSO-d6 (Provides excellent solubility for polar benzaldehydes and prevents volatile loss).

Step-by-Step Workflow:

  • Metrological Weighing:

    • Weigh ~10-15 mg of the Analyte (3-Bromo-5-chloro-4-ethoxybenzaldehyde) into a vial. Record to 0.001 mg precision.

    • Weigh ~5-8 mg of Maleic Acid (IS) into the same vial. Record to 0.001 mg precision.

    • Note: Precision in weighing is the largest source of uncertainty in qNMR.

  • Solvation: Add 0.6 mL DMSO-d6. Vortex until fully dissolved. Transfer to 5mm NMR tube.

  • Acquisition Parameters (Critical for Quantitation):

    • Pulse Angle: 90° (maximize signal).

    • Relaxation Delay (D1): Must be

      
       of the slowest relaxing signal (usually the aldehyde proton).
      
      • Setting:60 seconds (conservative estimate, as aldehyde

        
         is typically 5-8s).
        
    • Scans (NS): 16 or 32 (Sufficient for S/N > 200:1).

    • Spectral Width: -2 to 14 ppm.

    • Temperature: 298 K (controlled to ±0.1 K).

Part 3: Comparative Analysis

The following table contrasts the performance of qNMR against the industry standard (HPLC-UV) and Elemental Analysis (CHN).

FeatureqNMR (Recommended) HPLC-UV (Standard) Elemental Analysis (CHN)
Primary Output Absolute Purity (% w/w)Relative Purity (% Area)Elemental Composition %
Reference Standard Not Required for AnalyteRequired (Must be identical)Not Required
Specificity High (Structural ID + Quant)Medium (Retention time only)Low (Cannot distinguish isomers)
Impurity Detection Detects organic, inorganic*, and solventsMisses non-chromophores (salts, water)Indirect detection only
Response Factor Unity (1:1) for all protonsVariable (needs calibration)N/A
Time to Result < 30 MinutesMethod Dev: Days / Run: 45 mins> 2 Hours

*Note: Inorganic salts are inferred in qNMR by mass balance gap if water/solvents are accounted for, though not directly seen in 1H-NMR.

Part 4: Experimental Data & Validation

Calculation Logic

The purity (


) is calculated using the molar ratio equation:


Where:

  • 
    : Integrated Area[1][5][6][7]
    
  • 
    : Number of protons (Aldehyde=1, Maleic Acid=2)
    
  • 
    : Molecular Weight (Analyte=263.51  g/mol , Maleic Acid=116.07  g/mol )
    
  • 
    : Mass weighed (mg)
    
  • 
    : Purity (as a decimal)[1][4]
    
Representative Data Set

Sample: Batch #BCE-004 (Crude Solid) Internal Standard: Maleic Acid (TraceCERT®, 99.94% Purity)

ParameterValue
Mass Analyte (

)
12.450 mg
Mass IS (

)
6.120 mg
MW Analyte 263.51 g/mol
MW IS 116.07 g/mol
Integral IS (

)
100.00 (Normalized, 2H)
Integral Analyte (

)
39.42 (Aldehyde peak, 1H)

Calculation:

  • Molar Ratio:

    
    
    
  • MW Ratio:

    
    
    
  • Mass Ratio:

    
    
    
  • Result:

    
    
    

Interpretation: While HPLC-UV showed this batch as 96.5% pure (based on relative area), qNMR reveals the true potency is 87.9% . The discrepancy is likely due to residual solvent (detected in NMR at 3.3 ppm for water and 1.1/3.5 ppm for Ethanol) and inorganic salts which are invisible to HPLC.

Part 5: Visualizing the Workflow

The following diagram illustrates the self-validating workflow for qNMR purity assessment.

qNMR_Workflow cluster_QC Quality Control Checks Start Start: Crude Sample Weighing Metrological Weighing (Sample + Internal Std) Start->Weighing Precision Balance Solvation Solvation (DMSO-d6) & Vortex Mixing Weighing->Solvation Homogeneity Acquisition NMR Acquisition (d1 > 5*T1, 90° Pulse) Solvation->Acquisition Transfer to Tube Processing Processing (Phase, Baseline, Integration) Acquisition->Processing Fourier Transform T1_Check Check T1 Relaxation Acquisition->T1_Check Calc Purity Calculation (Equation 1) Processing->Calc Integral Values Base_Check Check Baseline Flatness Processing->Base_Check Result Final Report: Absolute Purity % Calc->Result Traceable Data

Caption: Figure 1: End-to-end qNMR workflow ensuring metrological traceability from weighing to final purity calculation.

References

  • BIPM (Bureau International des Poids et Mesures). "qNMR Internal Standard Reference Data (ISRD)." BIPM Metrology Guidelines. [Link]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014. [Link]

  • Holzgrabe, U. "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 2010. [Link]

Sources

A Researcher's Guide to the Regiochemistry of 3-Bromo-5-chloro-4-ethoxybenzaldehyde: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – February 19, 2026 – In the intricate landscape of synthetic organic chemistry, the precise control of regioselectivity in reactions involving polysubstituted aromatic compounds is paramount. This guide, designed for researchers, scientists, and professionals in drug development, provides an in-depth technical analysis of the regiochemical outcomes in reactions with 3-Bromo-5-chloro-4-ethoxybenzaldehyde. By examining the interplay of electronic and steric effects, this document serves as a comparative guide to predicting and confirming the regiochemistry of key transformations, supported by experimental insights and data.

Understanding the Electronic Landscape of 3-Bromo-5-chloro-4-ethoxybenzaldehyde

The reactivity and regioselectivity of 3-Bromo-5-chloro-4-ethoxybenzaldehyde are dictated by the cumulative electronic and steric influences of its substituents: the bromo, chloro, ethoxy, and formyl groups.

  • Formyl Group (-CHO): This is a strongly deactivating and meta-directing group for electrophilic aromatic substitution (EAS) due to its electron-withdrawing inductive (-I) and resonance (-M) effects.[1] Conversely, it activates the ring towards nucleophilic aromatic substitution (SNAr).[2]

  • Bromo (-Br) and Chloro (-Cl) Groups: Halogens are deactivating yet ortho, para-directing for EAS. Their strong electron-withdrawing inductive effect (-I) deactivates the ring, while their weaker electron-donating resonance effect (+M) directs incoming electrophiles to the ortho and para positions.[1]

  • Ethoxy Group (-OC2H5): This is a strongly activating and ortho, para-directing group for EAS due to its potent electron-donating resonance effect (+M), which outweighs its electron-withdrawing inductive effect (-I).

The interplay of these groups creates a nuanced reactivity profile, which will be explored in the context of specific reaction types.

Electrophilic Aromatic Substitution (EAS): A Tale of Competing Directing Effects

In electrophilic aromatic substitution reactions, the substitution pattern on 3-Bromo-5-chloro-4-ethoxybenzaldehyde is a result of the competition between the directing effects of the substituents. The strongly activating ethoxy group is the dominant directing group.

The positions ortho to the ethoxy group are C3 and C5, which are already substituted with bromine and chlorine. The position para to the ethoxy group is C1, which bears the formyl group. Therefore, the most likely position for electrophilic attack is the remaining unsubstituted carbon, C6. This position is ortho to the deactivating but ortho, para-directing chloro group and meta to the deactivating formyl group.

Example: Bromination

A common electrophilic aromatic substitution is bromination. For a similar substrate, 3-fluoro-4-hydroxybenzaldehyde, bromination occurs at the position ortho to the hydroxyl group.

dot

Caption: Predicted outcome of electrophilic bromination.

Nucleophilic Aromatic Substitution (SNAr): Activating Effects of the Formyl Group

The presence of the electron-withdrawing formyl group, along with the bromo and chloro substituents, activates the aromatic ring towards nucleophilic aromatic substitution. The positions ortho and para to the formyl group are the most activated for nucleophilic attack. In 3-Bromo-5-chloro-4-ethoxybenzaldehyde, the C3 (bromo) and C5 (chloro) positions are ortho and para to the formyl group, making them susceptible to displacement by nucleophiles.

The relative reactivity of the bromo and chloro groups as leaving groups is an important consideration. Generally, the C-Br bond is weaker than the C-Cl bond, making bromide a better leaving group.

Example: Substitution with an Alkoxide

A patent for the preparation of 3,5-dimethoxy-4-alkoxy-benzaldehydes describes the substitution of bromine with a methoxy group in a similar system.[3]

dot

Caption: Predicted nucleophilic aromatic substitution.

Reactions of the Formyl Group: A Gateway to Further Functionalization

The aldehyde functional group in 3-Bromo-5-chloro-4-ethoxybenzaldehyde is a versatile handle for a variety of chemical transformations, including oxidation, reduction, and condensation reactions.

Oxidation to a Carboxylic Acid

The oxidation of substituted benzaldehydes to their corresponding benzoic acids is a common and important transformation.[2] The rate of this reaction can be influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups generally facilitate this oxidation.

Reduction to a Benzyl Alcohol

The reduction of the aldehyde to a primary alcohol can be readily achieved using a variety of reducing agents, such as sodium borohydride. This transformation is generally not significantly affected by the electronic nature of the other ring substituents.

Condensation Reactions

The formyl group can participate in condensation reactions with a variety of nucleophiles, such as amines, to form imines (Schiff bases), or with active methylene compounds in reactions like the Knoevenagel condensation. The reactivity in these reactions is dependent on the electrophilicity of the carbonyl carbon, which is enhanced by the electron-withdrawing bromo and chloro substituents.[4][5]

Comparative Reactivity in Condensation Reactions

Substituted BenzaldehydeElectronic Effect of SubstituentsPredicted Reactivity
4-NitrobenzaldehydeStrong electron-withdrawingHigh
3-Bromo-5-chloro-4-ethoxybenzaldehyde Net electron-withdrawingModerate to High
4-MethoxybenzaldehydeStrong electron-donatingLow

Cross-Coupling Reactions: Leveraging the Halogen Substituents

The bromo and chloro substituents on the aromatic ring serve as excellent handles for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[6][7][8] This allows for the formation of new carbon-carbon bonds and the synthesis of complex biaryl structures.

Given the greater reactivity of aryl bromides compared to aryl chlorides in typical palladium-catalyzed cross-coupling reactions, selective coupling at the C3 position (bearing the bromine) can be achieved under carefully controlled conditions.[9]

dot

Caption: Regioselective Suzuki-Miyaura coupling.

Experimental Protocols

While specific experimental data for 3-Bromo-5-chloro-4-ethoxybenzaldehyde is not widely published, the following protocols for analogous compounds can be adapted.

Protocol 1: Electrophilic Bromination of a Substituted Phenol[3]
  • Dissolve 3-fluoro-4-hydroxybenzaldehyde (1.0 eq.) in acetic acid.

  • Slowly add a solution of bromine (1.2 eq.) in acetic acid.

  • Stir the reaction mixture at 45°C for 26 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Add saturated saline solution and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by chromatography.

Protocol 2: Suzuki-Miyaura Coupling of an Aryl Bromide[8]
  • To a reaction vessel, add 3-Bromo-2,5-dichlorobenzaldehyde (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq.), and a base (e.g., K2CO3, 2.0 eq.).

  • Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Confirming Regiochemistry: The Role of Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the regiochemistry of reaction products.

  • ¹H NMR: The number of signals, their chemical shifts, and their coupling patterns in the aromatic region provide definitive information about the substitution pattern. For example, the introduction of a new substituent will alter the chemical shifts and coupling constants of the remaining aromatic protons.

  • ¹³C NMR: The number of signals and their chemical shifts in the aromatic region can confirm the number of non-equivalent carbons and thus the substitution pattern.

  • 2D NMR Techniques (e.g., COSY, HMBC, NOESY): These techniques can be used to establish connectivity and spatial relationships between protons and carbons, providing conclusive evidence for the regiochemical outcome.

Conclusion

The regiochemistry of reactions involving 3-Bromo-5-chloro-4-ethoxybenzaldehyde is a predictable yet nuanced outcome of the interplay between the directing effects of its various substituents. The strongly activating ethoxy group governs electrophilic aromatic substitution, while the electron-withdrawing formyl group directs nucleophilic aromatic substitution. The formyl group itself offers a platform for a variety of transformations, and the halogen atoms provide handles for powerful cross-coupling reactions. By understanding these fundamental principles and utilizing modern spectroscopic techniques for verification, researchers can confidently navigate the synthetic landscape of this versatile building block.

References

  • BenchChem. (2025). A Comparative Guide to the Reactivity of Substituted Benzaldehydes. BenchChem.
  • Vilsmeier-Haack Transformations under Non Classical Conditions. (2019).
  • Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). (2024). PMC.
  • Vilsmeier-Haack Reaction. (2023). Chemistry Steps.
  • The Vilsmeier-Haack Reaction: A Comprehensive Technical Guide to the Synthesis of 5-Formyluracil Deriv
  • 3-broMo-5-fluoro-4-hydroxybenzaldehyde synthesis. (n.d.). ChemicalBook.
  • Method of synthesis of 3-bromo-4-hydroxybenzaldehyde. (1994).
  • Structure-Reactivity Correlation in the Oxidation of Substituted Benzaldehydes by Pyridinium Bromochromate. (n.d.).
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). (2025). MDPI.
  • Experiment 7 — Nucleophilic Substitution. (n.d.). Swarthmore College.
  • Chemistry of Polyhalogenated Nitrobutadienes, Part 11: ipso-Formylation of 2-Chlorothiophenes under Vilsmeier-Haack Conditions. (n.d.). De Gruyter.
  • A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. (2018). Asian Journal of Research in Chemistry.
  • Synthesis, Spectroscopic Properties, and Metalation of 3-Alkoxybenziporphyrins. (2024). PMC.
  • Reactivity of Benzaldehyde between aldehydes [closed]. (2018). Chemistry Stack Exchange.
  • 3-Bromo-5-chloro-4-hydroxybenzaldehyde. (n.d.). PubChem.
  • 3-Bromo-5-chloro-4-hydroxybenzaldehyde 97 1849-76-9. (n.d.). MilliporeSigma.
  • Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (2026).
  • Method for preparing 3,5-dibromine-4-hydroxy benzaldehyde. (n.d.).
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromo-2,5-dichlorobenzaldehyde. (2025). BenchChem.
  • An efficient process for the synthesis of alkoxy substituted benzaldehydes. (n.d.).
  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. (2025). Chemical Society Reviews (RSC Publishing).
  • Benzaldehyde, 4-hydroxy-3,5-dimethoxy-. (n.d.). NIST WebBook.
  • Regioselective Control of Electrophilic Aromatic Substitution Reactions. (2025). Request PDF.
  • Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties. (n.d.). New Journal of Chemistry (RSC Publishing).
  • Process for the preparation of 3,5-dimethoxy-4-alkoxy-benzaldehydes. (n.d.).
  • Sequential Nucleophilic Aromatic Substitution Reactions of Activ
  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verific
  • Ortho substituted benzaldehydes, preparation thereof and use thereof. (2001).
  • Process for electrophilic aromatic substitution. (2000).
  • A Comparative Guide to the Chemical Reactivity of 2-Bromo-5-hydroxybenzaldehyde and Its Isomers. (n.d.). Benchchem.
  • Aromatic Nucleophilic Substitution. (n.d.). Dalal Institute.
  • Synthesis and some Reactions of [4-Oxo-4-(3,4,5-Trimethoxy-Benzylidene)-4-Dihydro-Thiazole-2-Yl]-Acetonitrile with Expected Biological Activity. (2026). Der Pharma Chemica.
  • A Density Functional Theory Study of 4-OH Aldehydes. (2023). MDPI.

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 3-Bromo-5-chloro-4-ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand that meticulous handling of specialized chemical reagents extends beyond the benchtop; it encompasses the entire lifecycle of a compound, culminating in its safe and compliant disposal. This guide provides a detailed protocol for managing waste generated from 3-Bromo-5-chloro-4-ethoxybenzaldehyde, a halogenated aromatic aldehyde. The procedures outlined here are designed to ensure the safety of laboratory personnel and maintain environmental compliance, reflecting the best practices in the field.

The core principle for disposing of this compound is rooted in its chemical structure: the presence of both bromine and chlorine atoms classifies it as a halogenated organic compound .[1][2] This classification is the primary determinant for its waste stream segregation and ultimate disposal pathway.

Hazard Assessment and Chemical Profile

PropertyValue / InformationRationale / Source
Chemical Name 3-Bromo-5-chloro-4-ethoxybenzaldehyde-
Molecular Formula C₉H₈BrClO₂Calculated
Molecular Weight 263.52 g/mol Calculated[6]
Physical State Solid (Presumed)Based on similar substituted benzaldehydes which are typically solids.[3][7]
Primary Hazard Class Halogenated Organic CompoundContains carbon-bromine and carbon-chlorine bonds.[1][2][8]
Expected Hazards May cause skin, eye, and respiratory irritation.Based on SDS data for analogous compounds like 3-Bromo-5-chloro-2-hydroxybenzaldehyde and 3-Bromo-4-hydroxybenzaldehyde.[4][9]

Personal Protective Equipment (PPE) and Safe Handling

Adherence to proper PPE and handling protocols is the first line of defense against chemical exposure. These measures are not merely procedural; they are a critical system for mitigating the risks identified in the hazard assessment.

  • Eye Protection : Wear safety glasses with side shields or chemical splash goggles. Standard prescription glasses are not sufficient.

  • Hand Protection : Use chemically resistant gloves, such as nitrile gloves. Always inspect gloves for tears or punctures before use and wash hands thoroughly after handling.[3][4]

  • Body Protection : A standard laboratory coat should be worn to protect against skin contact.

  • Ventilation : Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the potential for inhalation of dust or vapors.[4][9]

  • Dust Prevention : As a solid, care should be taken to avoid generating dust during weighing or transfer.[9]

Waste Segregation and Collection Protocol

Proper segregation is the most critical step in chemical waste management. Mixing different classes of chemical waste can create dangerous reactions, and it complicates the disposal process, often leading to significantly higher costs.[10] Halogenated organic compounds require high-temperature incineration at specialized facilities equipped to scrub acidic gases (like HCl and HBr) from the effluent, a process distinct from the fuel blending used for many non-halogenated solvents.[11][12]

Step-by-Step Collection Procedure:
  • Designate a Waste Container : Select a chemically compatible container, typically a polyethylene or glass bottle, specifically for Halogenated Solid Waste . Ensure it has a secure, sealable lid.

  • Labeling : Immediately label the container with "HAZARDOUS WASTE" and "Halogenated Organic Solids." List the full chemical name, "3-Bromo-5-chloro-4-ethoxybenzaldehyde," as a constituent. Maintain a running list of all chemicals added to the container.

  • Waste Transfer : Carefully transfer all solid waste, including any product that is off-spec, expired, or contaminated, into the designated container.

  • Contaminated Materials : Any disposable items grossly contaminated with the compound, such as weighing paper, gloves, or absorbent pads used for minor spills, must also be placed in the halogenated solid waste container.

  • Container Management : Keep the waste container securely closed at all times, except when adding waste.[10] Store it in a designated satellite accumulation area within the laboratory, away from incompatible materials.[13]

Disposal Decision Workflow

The following diagram illustrates the logical flow for segregating waste related to 3-Bromo-5-chloro-4-ethoxybenzaldehyde.

G cluster_0 Waste Generation & Segregation Start Waste Generated: 3-Bromo-5-chloro-4-ethoxybenzaldehyde & Associated Materials Decision_Type What is the nature of the waste? Start->Decision_Type Solid_Waste Solid Chemical Waste (e.g., excess reagent, contaminated weigh paper) Decision_Type->Solid_Waste Solid Liquid_Waste Contaminated Liquid (e.g., rinse from empty container, solution) Decision_Type->Liquid_Waste Liquid Empty_Container Original Empty Container Decision_Type->Empty_Container Empty Glassware Halogenated_Solid Container: 'Halogenated Solid Waste' Solid_Waste->Halogenated_Solid Halogenated_Liquid Container: 'Halogenated Liquid Waste' Liquid_Waste->Halogenated_Liquid Rinse_Decision Rinse container per protocol (See Section 5) Empty_Container->Rinse_Decision EHS_Pickup Store container in Satellite Accumulation Area for EHS Disposal Halogenated_Solid->EHS_Pickup Halogenated_Liquid->EHS_Pickup Rinse_Decision->EHS_Pickup Dispose of rinsed container & collected rinsate

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.